1-N-Boc-4-iodo-azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-iodoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSVNKXRCIGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-N-Boc-4-iodo-azepane synthesis from commercially available starting materials
An In-Depth Technical Guide to the Synthesis of 1-N-Boc-4-iodo-azepane from Commercially Available Starting Materials
Introduction
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its conformational flexibility allows it to interact with a wide range of biological targets, making it a valuable building block in modern drug discovery.[1][2] Specifically, functionalized azepanes are integral to molecules with applications ranging from anticancer to antiviral and antidiabetic agents.[1] this compound is a key synthetic intermediate, providing a versatile handle for introducing the azepane core into more complex molecules through nucleophilic substitution or cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a variety of reaction conditions, while the iodo-substituent serves as an excellent leaving group.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from the commercially available N-Boc-hexahydro-1H-azepin-4-one. We will detail a robust two-step synthetic pathway, explaining the causality behind experimental choices and providing detailed, self-validating protocols suitable for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The most direct and efficient pathway to synthesize this compound begins with the readily available starting material, tert-butyl 4-oxoazepane-1-carboxylate (commonly known as 1-Boc-4-azepanone).[3] The strategy involves two fundamental transformations:
-
Reduction of the Ketone: The carbonyl group at the 4-position of the azepane ring is reduced to a secondary alcohol, yielding tert-butyl 4-hydroxyazepane-1-carboxylate .
-
Conversion of Alcohol to Iodide: The resulting hydroxyl group is subsequently converted into an iodide, affording the target compound, This compound .
This approach is favored for its high efficiency, use of standard laboratory reagents, and straightforward purification procedures.
Caption: High-level two-step synthetic workflow.
Part 1: Reduction of 1-Boc-4-azepanone
The initial step involves the selective reduction of the ketone functionality. A mild hydride reducing agent is ideal for this transformation to avoid any potential side reactions with the Boc-protecting group. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent chemoselectivity for ketones and aldehydes, operational simplicity, and cost-effectiveness.
Experimental Protocol: Synthesis of tert-Butyl 4-hydroxyazepane-1-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-azepanone (1.0 eq). Dissolve the starting material in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with an organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude tert-butyl 4-hydroxyazepane-1-carboxylate is often of sufficient purity for the next step. If necessary, purification can be achieved via flash column chromatography on silica gel.
Data Summary: Reduction Reaction
| Parameter | Value |
| Starting Material | 1-Boc-4-azepanone |
| Reagent | Sodium Borohydride (NaBH₄) |
| Stoichiometry | 1.5 equivalents |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Part 2: Iodination of tert-Butyl 4-hydroxyazepane-1-carboxylate
The conversion of a secondary alcohol to an alkyl iodide is a critical transformation that can be accomplished through several reliable methods. The Appel reaction is a highly effective and widely used one-pot procedure for this purpose.
Methodology: The Appel Reaction
The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine (PPh₃) and a halogen source.[4][5] For iodination, elemental iodine (I₂) is used. The reaction proceeds via an alkoxyphosphonium salt intermediate. The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[5] The substitution occurs via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the carbon were a chiral center.[6][7] Imidazole is added as a mild base to trap the HI generated in situ, preventing potential side reactions.
Caption: Simplified mechanism of the Appel reaction.
Experimental Protocol: Synthesis of this compound
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of iodine (I₂, 1.5 eq) in the same anhydrous solvent dropwise over 30 minutes. A color change from dark brown to a persistent light yellow is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess iodine.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will contain triphenylphosphine oxide, which must be removed. Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford this compound as a stable solid or oil.
Data Summary: Appel Reaction
| Parameter | Value |
| Starting Material | tert-Butyl 4-hydroxyazepane-1-carboxylate |
| Reagents | PPh₃, I₂, Imidazole |
| Stoichiometry | 1.5 eq (PPh₃), 1.5 eq (I₂), 2.0 eq (Imidazole) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Alternative Strategy: Two-Step Conversion via Sulfonate Ester
An alternative, equally robust method involves a two-step sequence: conversion of the alcohol to a sulfonate ester (a superior leaving group), followed by a Finkelstein reaction.
Step 2a: Synthesis of a Mesylate or Tosylate Intermediate
The hydroxyl group is first converted to a mesylate (-OMs) or tosylate (-OTs) by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) or pyridine.
Step 2b: The Finkelstein Reaction
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 11. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-N-Boc-4-iodo-azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides access to novel chemical space, enabling the development of therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The introduction of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances stability and allows for controlled synthetic manipulations. Furthermore, the presence of an iodine atom at the 4-position offers a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making 1-N-Boc-4-iodo-azepane a valuable building block in the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by field-proven insights and detailed experimental context. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust and practical resource for researchers.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry. These properties dictate its reactivity, solubility, and stability, thereby influencing reaction conditions, purification strategies, and storage protocols.
Structural and General Properties
| Property | Value | Source/Comment |
| Chemical Name | tert-butyl 4-iodoazepane-1-carboxylate | IUPAC Nomenclature |
| Synonyms | This compound | Common Abbreviation |
| CAS Number | 1394839-99-6 | [1] |
| Molecular Formula | C₁₁H₂₀INO₂ | [1] |
| Molecular Weight | 325.19 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Based on analogous compounds |
| Purity | ≥95% | As per commercial suppliers[1] |
Thermal and Physical Properties
| Property | Estimated Value | Rationale/Causality |
| Melting Point | 60-70 °C | Extrapolated from similar N-Boc protected iodo-heterocycles. The presence of the flexible seven-membered ring and the polar carbamate group will influence crystal packing. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. Vacuum distillation would be required. |
| Storage | 2-8 °C | Recommended by commercial suppliers to ensure stability and prevent degradation[1]. |
Solubility Profile
The solubility of this compound is dictated by the interplay of its nonpolar (Boc group, azepane ring) and polar (carbamate) functionalities. This amphiphilic nature suggests solubility in a range of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale/Causality |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | These solvents effectively solvate both the polar carbamate group and the nonpolar regions of the molecule. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | The hydroxyl groups of these solvents can hydrogen bond with the carbamate oxygen atoms, but the overall nonpolar character of the molecule limits high solubility. |
| Nonpolar | Hexanes, Toluene | Low to Moderate | The large nonpolar surface area allows for some interaction with nonpolar solvents, but the polar carbamate group hinders extensive dissolution. |
| Aqueous | Water | Insoluble | The hydrophobic Boc group and the hydrocarbon backbone of the azepane ring make the molecule largely insoluble in water. |
Spectroscopic Characterization: A Predictive Approach
Due to the scarcity of published spectral data for this compound, we will extrapolate the expected spectroscopic signatures based on the well-characterized analogue, tert-butyl 4-iodopiperidine-1-carboxylate. The core structural similarities suggest that the NMR and mass spectra will exhibit comparable features, with minor variations in chemical shifts and fragmentation patterns arising from the difference in ring size.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound are predicted to provide key information about its molecular framework.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Causality |
| ~4.2 - 4.0 | m | 1H | CH-I | The proton attached to the carbon bearing the iodine atom is expected to be deshielded due to the electronegativity of iodine. |
| ~3.6 - 3.2 | m | 4H | N-CH₂ | The protons on the carbons adjacent to the nitrogen atom are deshielded by the electron-withdrawing carbamate group. |
| ~2.2 - 1.8 | m | 6H | CH₂ | The remaining methylene protons of the azepane ring are expected to appear in the aliphatic region. |
| 1.45 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale/Causality |
| ~155 | C=O | The carbonyl carbon of the carbamate group is highly deshielded. |
| ~80 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~45-50 | N-CH₂ | The carbons adjacent to the nitrogen are deshielded. |
| ~35-40 | CH₂ | The remaining methylene carbons of the azepane ring. |
| ~30 | CH-I | The carbon bearing the iodine atom is significantly shielded by the heavy atom effect. |
| 28.4 | C(CH₃)₃ | The methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.
Expected Fragmentation Pattern (ESI-MS):
-
[M+H]⁺: The protonated molecular ion would be observed at m/z 326.06.
-
[M-Boc+H]⁺: Loss of the Boc group is a common fragmentation pathway for N-Boc protected amines, which would result in a fragment at m/z 226.00.
-
[M-I]⁺: Loss of the iodine atom would lead to a fragment at m/z 198.15.
Experimental Protocols: Synthesis and Characterization
The following section outlines a plausible, field-proven synthetic protocol for this compound, based on established methodologies for the synthesis of similar compounds. This protocol is designed to be self-validating, with clear checkpoints for characterization.
Synthesis of this compound from 1-N-Boc-4-hydroxy-azepane
This synthetic route leverages the readily available starting material, 1-N-Boc-4-hydroxy-azepane, and converts the hydroxyl group to an iodide via an Appel-type reaction.
Diagram of the Synthetic Workflow:
Sources
A Senior Application Scientist's Guide to Key Intermediates in the Synthesis of Functionalized Azepanes
Abstract
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in modern medicinal chemistry, appearing in a range of therapeutics from enzyme inhibitors to central nervous system agents.[1][2] However, the synthesis of this ring system is non-trivial, often hampered by unfavorable thermodynamics and kinetics compared to its five- and six-membered counterparts.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core synthetic strategies for constructing functionalized azepanes, focusing on the pivotal role of key chemical intermediates. By understanding the formation and reactivity of these intermediates, chemists can make more informed decisions in designing robust, scalable, and efficient synthetic routes. We will explore classical ring expansion methodologies, modern cycloaddition and C-H functionalization techniques, each contextualized with mechanistic insights and practical considerations.
Introduction: The Challenge and Allure of the Azepane Ring
While piperidines and pyrrolidines are ubiquitous in drug discovery libraries, the azepane ring remains significantly underrepresented.[4][5] This disparity is not due to a lack of potential biological activity, but rather the inherent synthetic challenges in efficiently constructing the seven-membered ring. From a strategic standpoint, direct cyclization of linear precursors is often slow and low-yielding, frequently leading to competitive intermolecular polymerization.[3]
This reality has catalyzed the development of more sophisticated strategies that circumvent these issues. The most successful of these approaches can be broadly categorized by the nature of the key intermediate that facilitates the formation or functionalization of the azepane core. This guide is structured around these pivotal intermediates, providing a framework for retrosynthetic analysis and route design. The primary strategies we will discuss are:
-
Ring Expansion: Utilizing strained or reactive intermediates derived from six-membered rings.
-
Cycloaddition Reactions: Constructing the seven-membered ring in a single, often stereocontrolled, step.
-
Direct C-H Functionalization: Modifying a pre-existing azepane core through transition-metal-catalyzed intermediates.
Understanding the causality behind these experimental choices is paramount for any scientist tasked with delivering complex nitrogen heterocycles on scale.
Ring Expansion Strategies: Building from a Six-Membered Foundation
Ring expansion reactions are a cornerstone of azepane synthesis. These methods leverage the relative ease of synthesizing substituted six-membered rings, such as cyclohexanones or piperidines, and then inducing a rearrangement to form the larger, seven-membered azepane core.
The Beckmann Rearrangement: The Cyclohexanone Oxime Intermediate
Perhaps the most classic and industrially significant route to the azepane core is the Beckmann rearrangement of cyclohexanone oxime to form ε-caprolactam, a key precursor to Nylon-6.[6]
The Key Intermediate: The central player in this reaction is the cyclohexanone oxime . This intermediate is readily prepared by the condensation of cyclohexanone with hydroxylamine.[6]
Mechanism and Strategic Insight: The reaction is catalyzed by acid (e.g., concentrated sulfuric acid, oleum), which protonates the oxime hydroxyl group, turning it into a good leaving group (water).[7][8] The departure of water is concerted with the migration of the alkyl group that is anti-periplanar to the leaving group. This stereospecific migration is a critical mechanistic feature.[6][7] The resulting nitrilium ion intermediate is then attacked by water, and after tautomerization, the ε-caprolactam is formed.
Caption: The Beckmann Rearrangement pathway for azepane synthesis.
From a drug development perspective, the power of this method lies in the vast commercial availability of substituted cyclohexanones. This allows for the synthesis of a wide array of functionalized caprolactams, which can be subsequently reduced to the corresponding azepanes.
Protocol: Preparation of ε-Caprolactam via Beckmann Rearrangement
This protocol is a conceptual illustration based on established procedures.[6][9]
-
Step 1: Oxime Formation. To a solution of cyclohexanone (1.0 equiv) in a suitable solvent system (e.g., aqueous ethanol), add hydroxylamine hydrochloride (1.1 equiv) and a base such as sodium acetate. Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the ketone. The cyclohexanone oxime can be isolated by extraction and crystallization.
-
Step 2: Rearrangement. In a well-ventilated fume hood, cautiously add the dried cyclohexanone oxime (1.0 equiv) in portions to a stirred, cooled (0 °C) vessel containing an excess of a strong acid, such as concentrated sulfuric acid or oleum.[9]
-
Step 3: Reaction Monitoring and Workup. Allow the reaction to warm to the required temperature (e.g., 70 °C) and monitor by TLC or LC-MS.[9] Once complete, carefully pour the reaction mixture onto crushed ice.
-
Step 4: Neutralization and Extraction. Neutralize the acidic solution with a base (e.g., concentrated ammonia or sodium bicarbonate solution) while cooling. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ε-caprolactam can be purified by recrystallization or column chromatography.
Other Ring Expansion Strategies
While the Beckmann rearrangement is dominant, other methods exist that proceed through different key intermediates:
-
Schmidt Reaction: Involves the reaction of a cyclohexanone with hydrazoic acid (HN₃) to form the same ε-caprolactam product. The key intermediate is a protonated azidohydrin.
-
Tiffeneau–Demjanov Rearrangement: This reaction expands a cyclic aminomethyl alcohol. For azepane synthesis, a 1-(aminomethyl)cyclohexanol intermediate is treated with nitrous acid to generate a diazonium ion, which rearranges to form an azepan-2-one.
-
Palladium-Catalyzed Rearrangements: Recent advances have shown that palladium catalysts can promote the two-carbon ring expansion of 2-alkenyl pyrrolidines into their corresponding azepane counterparts, proceeding through π-allyl palladium intermediates.[10]
Cycloaddition Strategies: Convergent Ring Construction
Cycloaddition reactions offer a powerful and convergent approach to building the azepane skeleton, often establishing multiple stereocenters in a single step.[11][12] These methods are particularly attractive for accessing complex, highly substituted azepanes.
The Key Intermediate: The nature of the intermediate in cycloadditions is fundamentally different. It is not an isolable species but rather a transient, pericyclic transition state where the new sigma bonds forming the seven-membered ring are made simultaneously. The most relevant strategies for azepanes are [5+2] and [4+3] cycloadditions.[12][13]
Strategic Insight: The choice of diene and dienophile (or their equivalents) is critical. For nitrogen-containing rings, this often involves the use of nitrones or other nitrogen-containing dipoles. For example, a [5+2] cycloaddition might involve the reaction of an oxidopyrylium ion with an alkene, followed by nitrogen incorporation. A key advantage is the high degree of stereocontrol that can be achieved through the use of chiral catalysts or substrates.
Caption: Generalized workflow of a [5+2] cycloaddition reaction.
Direct C-H Functionalization: Modifying the Core
A paradigm shift in modern synthesis is the move away from pre-functionalized starting materials towards the direct functionalization of C-H bonds.[14][15] For azepanes, this means taking a simple, unadorned azepane ring and selectively installing functional groups at specific positions. This strategy is exceptionally powerful for late-stage diversification in drug discovery programs.
The Key Intermediate: The key intermediate in these reactions is a metallacyclic species , typically formed through transition metal-catalyzed C-H activation.[16][17] A directing group (DG), often attached to the azepane nitrogen, coordinates to a metal catalyst (e.g., Palladium, Rhodium, Iridium) and positions it to selectively cleave a specific C-H bond, forming a stable five- or six-membered metallacycle.[16][18]
Mechanism and Strategic Insight:
-
Coordination: The directing group on the azepane coordinates to the metal center.
-
C-H Activation: The metal catalyst cleaves a proximate C-H bond (e.g., at the β or γ position) to form the metallacyclic intermediate. This is often the rate-determining step.
-
Functionalization: This metallacycle can then react with a coupling partner (e.g., an alkene, alkyne, or aryl halide).
-
Reductive Elimination & Catalyst Turnover: The product is released, and the catalyst is regenerated.
The choice of directing group is crucial for controlling the regioselectivity of the functionalization (i.e., which C-H bond is activated).[16][19] This approach avoids lengthy de novo syntheses for each new analogue, dramatically accelerating the structure-activity relationship (SAR) studies.[2]
Caption: Catalytic cycle for directed C-H functionalization of an azepane.
Comparative Data on Azepane Synthesis Strategies
| Strategy | Key Intermediate | Common Starting Materials | Key Advantages | Key Limitations |
| Beckmann Rearrangement | Cyclohexanone Oxime | Substituted Cyclohexanones | Scalable, commercially available starting materials, well-established. | Harsh acidic conditions, limited functional group tolerance. |
| [5+2] Cycloaddition | Pericyclic Transition State | Dienes, Alkenes, Alkynes | High stereocontrol, rapid complexity generation, convergent. | Substrate synthesis can be complex, catalyst development is ongoing. |
| Directed C-H Functionalization | Metallacycle | Simple N-protected Azepanes | Late-stage diversification, high regioselectivity, atom economy. | Requires a directing group, catalyst cost/loading, scope can be limited.[16] |
Asymmetric Synthesis: Controlling Stereochemistry
For pharmaceutical applications, controlling the three-dimensional arrangement of atoms is critical. Asymmetric synthesis of azepanes often involves strategies that influence the formation or reaction of the key intermediates.[20][21][22] This can be achieved by:
-
Using a chiral starting material (e.g., deriving a precursor from L-proline).[5]
-
Employing a chiral catalyst in cycloaddition or C-H functionalization reactions.[21]
-
Utilizing a chiral auxiliary that directs the stereochemical outcome of a key step and is later removed.
One notable approach involves the oxidative cleavage of a bicyclic intermediate, such as an aza-bicyclo[3.2.2]nonene, which can simultaneously and stereoselectively generate substituents at the C2 and C5 positions of the azepane ring.[20][23][24]
Conclusion and Future Outlook
The synthesis of functionalized azepanes has evolved significantly from its reliance on classical rearrangements to encompass a suite of sophisticated and highly selective modern methods. The key to mastering azepane synthesis lies in understanding the pivotal intermediates that define each strategy.
-
Cyclohexanone oximes remain the workhorse for large-scale production of simple azepan-2-ones.
-
Pericyclic transition states in cycloadditions offer unparalleled elegance for the rapid construction of complex, stereochemically rich targets.
-
Metallacyclic intermediates from C-H activation have opened the door to late-stage functionalization, a technique that is transforming the efficiency of medicinal chemistry programs.
Future developments will likely focus on discovering new catalytic systems that operate under milder conditions, tolerate a broader range of functional groups, and provide even greater control over stereoselectivity. The continued innovation in the synthesis of these valuable scaffolds will undoubtedly expand their presence in the next generation of therapeutic agents.
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The Strategic Application of the Boc Protecting Group in Modern Azepane Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its synthesis, however, presents unique challenges due to unfavorable ring strain and entropic factors. This guide provides a comprehensive overview of the critical role of the tert-butyloxycarbonyl (Boc) protecting group in overcoming these synthetic hurdles. We will explore the strategic application of the Boc group in key azepane ring-forming methodologies, its influence on reaction outcomes, and provide detailed, field-proven protocols for its introduction and removal. This document is intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules incorporating the azepane motif.
Introduction: The Significance of Azepanes and the Necessity of Amine Protection
Azepanes, saturated seven-membered nitrogen-containing heterocycles, are integral components of a wide range of pharmaceuticals, including antidiabetic, anticancer, and antiviral agents.[3] The conformational flexibility of the azepane ring allows it to adopt multiple spatial arrangements, which can be crucial for its biological activity.[2] However, the synthesis of this ring system is often more challenging than that of its five- and six-membered counterparts.[4]
The nucleophilic and basic nature of the secondary amine within the azepane core necessitates the use of protecting groups during multi-step syntheses.[5][6] The ideal protecting group should be easy to install, stable to a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[] The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection in this context, offering a robust and versatile solution for synthetic chemists.[5][8]
Why the Boc Group?
The widespread use of the Boc group stems from a combination of favorable properties:
-
Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as to many reducing and oxidizing agents.[]
-
Mild Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9] This orthogonality allows for selective deprotection in the presence of other protecting groups.
-
Influence on Reactivity: The electron-withdrawing nature of the Boc group reduces the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions.[5][6]
-
Impact on Conformation: The steric bulk of the Boc group can influence the conformation of the azepane ring and its precursors, which can be exploited to control the stereochemical outcome of reactions.
Synthetic Strategies for Boc-Protected Azepanes
The construction of the N-Boc-azepane core can be achieved through several powerful synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a cornerstone of modern synthetic chemistry for the formation of cyclic compounds, including azepanes.[10][11][12] This reaction typically involves an acyclic diene precursor that, in the presence of a ruthenium catalyst (e.g., Grubbs' catalysts), undergoes intramolecular cyclization to form the desired ring. The Boc group is crucial in this approach as it allows for the facile synthesis of the N-Boc protected diene precursors.[10][13]
Logical Workflow for RCM Azepane Synthesis
Caption: General workflow for N-Boc-azepane synthesis via RCM.
Intramolecular Reductive Amination
Intramolecular reductive amination is another powerful strategy for the synthesis of N-Boc-azepanes.[14][15] This method involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group). The Boc-protected amine is essential for preventing intermolecular side reactions and for directing the cyclization. The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced to the azepane.[16]
Other Cyclization Strategies
Other notable methods for the synthesis of Boc-protected azepanes include:
-
Intramolecular Nucleophilic Substitution: Cyclization of a linear precursor containing a Boc-protected amine and a suitable leaving group.
-
Palladium-Catalyzed Intramolecular C-N Bond Formation: Cross-coupling reactions to form the azepane ring.
-
Ring Expansion Reactions: Expansion of smaller rings, such as piperidines, to form the azepane scaffold.
The Influence of the Boc Group on Reactivity and Stereochemistry
Beyond its primary role as a protecting group, the Boc group can significantly influence the course of a reaction.
-
Conformational Control: The steric bulk of the Boc group can lock the molecule into a specific conformation, leading to enhanced stereoselectivity in subsequent reactions. This is particularly important in asymmetric synthesis.[17]
-
Directing Group Effects: In some cases, the carbonyl oxygen of the Boc group can act as a coordinating group for a metal catalyst, directing the reaction to a specific site on the molecule.
-
Acidity of α-Protons: The electron-withdrawing nature of the Boc group increases the acidity of the protons on the carbon atom adjacent to the nitrogen, facilitating deprotonation and subsequent functionalization at this position.
Deprotection of N-Boc-Azepanes
The removal of the Boc group is the final step in many azepane syntheses. The choice of deprotection method is critical to ensure the integrity of the final product.
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidolysis | Trifluoroacetic acid (TFA) | DCM, rt, 1-4 h | Fast, efficient, widely used.[8][18] | Harsh for acid-sensitive functional groups.[8] |
| Hydrochloric acid (HCl) | Dioxane, MeOH, or EtOAc, rt | Cost-effective, readily available.[18] | Can be slower than TFA. | |
| Thermal Deprotection | Heat | High-boiling solvent (e.g., Toluene, DMF) | Avoids acidic reagents.[19] | Requires high temperatures, not suitable for thermally labile compounds.[19] |
| Mild Acidic Methods | Oxalyl chloride in Methanol | MeOH, rt, 1-4 h | Very mild conditions.[18][20] | Reagent is moisture-sensitive. |
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.[21]
Experimental Protocols
General Protocol for N-Boc Protection of an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.
-
Add a base such as triethylamine (1.5 equiv) or sodium bicarbonate (2.0 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for N-Boc Deprotection with TFA
Caution: Trifluoroacetic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Dissolve the N-Boc protected azepane (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to afford the deprotected azepane.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of azepanes, providing a robust and versatile means of masking the reactive amine functionality.[5][6] Its predictable stability and mild removal conditions have made it a favorite among synthetic chemists.[] Furthermore, the steric and electronic properties of the Boc group can be strategically exploited to influence the outcome of key ring-forming and functionalization reactions. A thorough understanding of the role of the Boc group is therefore essential for any researcher venturing into the synthesis of these medicinally important heterocyclic compounds.
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Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. (n.d.). Request PDF. Retrieved January 19, 2026, from [Link]
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Jacobsen, E. N., et al. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. Retrieved January 19, 2026, from [Link]
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Nolan, M., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved January 19, 2026, from [Link]
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Various Authors. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Journal of Pharmaceutical Analysis. Retrieved January 19, 2026, from [Link]
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Deprotection of different N-Boc-compounds. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
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Intramolecular reductive aminations for the formation of azepanes.72,73. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
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Tan, B., et al. (2023). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. PubMed Central. Retrieved January 19, 2026, from [Link]
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Li, W., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PubMed Central. Retrieved January 19, 2026, from [Link]
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Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Retrieved January 19, 2026, from [Link]
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The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 19, 2026, from [Link]
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O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved January 19, 2026, from [Link]
-
Ramesh, N. G., & Harita, V. K. (2018). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
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Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). American Chemical Society. Retrieved January 19, 2026, from [Link]
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Synthesis of Boc-protected bicycloproline. (2010). PubMed Central. Retrieved January 19, 2026, from [Link]
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De, S., & Ghorai, P. (2017). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. Retrieved January 19, 2026, from [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to tert-Butyl 4-iodoazepane-1-carboxylate (CAS Number: 1394839-99-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-iodoazepane-1-carboxylate, a functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information with established chemical principles to offer insights into its properties, handling, and applications. The guide emphasizes the strategic importance of the azepane scaffold in medicinal chemistry and positions tert-butyl 4-iodoazepane-1-carboxylate as a valuable intermediate for the synthesis of novel, potentially bioactive compounds.
Introduction: The Significance of the Azepane Scaffold
The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the presentation of substituents in a variety of three-dimensional arrangements, which can be critical for optimizing interactions with biological targets.[1] This structural feature has led to the incorporation of the azepane motif in numerous biologically active molecules and approved drugs.[2][3] For instance, azepane derivatives have been developed as kinase inhibitors, antihistamines, and agents for treating type 2 diabetes.[1]
tert-Butyl 4-iodoazepane-1-carboxylate (CAS 1394839-99-6) is a strategically functionalized derivative of this important scaffold. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an iodine atom at the 4-position makes it a versatile building block for further chemical elaboration. This guide will delve into the known properties of this compound and provide a scientifically grounded perspective on its handling and potential applications.
Physicochemical Properties and Identification
Currently, detailed experimental data on the physicochemical properties of tert-butyl 4-iodoazepane-1-carboxylate are not extensively reported in peer-reviewed literature. The information available is primarily from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1394839-99-6 | - |
| IUPAC Name | tert-butyl 4-iodoazepane-1-carboxylate | - |
| Synonyms | 1-N-Boc-4-iodo-azepane | - |
| Molecular Formula | C₁₁H₂₀INO₂ | [4] |
| Molecular Weight | 325.19 g/mol | [4] |
| Purity | ≥95% | [4] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not specified (expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF) | - |
| SMILES | CC(C)(C)OC(=O)N1CCCC(I)CC1 | [4] |
Synthesis and Reactivity
Conceptual Synthetic Pathway
Caption: Conceptual synthesis of tert-butyl 4-iodoazepane-1-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic utility of tert-butyl 4-iodoazepane-1-carboxylate stems from the distinct reactivity of its functional groups:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl group is a robust protecting group for the azepane nitrogen, stable to a wide range of reaction conditions, including many organometallic reactions.[5] It can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent, to liberate the secondary amine for subsequent reactions.[6][7]
-
The 4-Iodo Substituent: The iodine atom is an excellent leaving group, making the 4-position of the azepane ring susceptible to nucleophilic attack. More importantly, it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thus enabling the rapid generation of diverse chemical libraries for drug discovery.[8]
Caption: Potential synthetic applications of tert-butyl 4-iodoazepane-1-carboxylate.
Handling and Safety Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for CAS number 1394839-99-6 is not publicly available. The following guidelines are based on the general hazards associated with iodo-organic compounds and N-Boc protected amines.
This compound should be handled by trained professionals in a laboratory setting.
-
Potential Hazards:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat should be worn. Ensure skin is not exposed.
-
-
Handling and Engineering Controls:
-
Storage:
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Potential Research Applications
Given its structure, tert-butyl 4-iodoazepane-1-carboxylate is an ideal starting material for the generation of chemical libraries for high-throughput screening in drug discovery programs.
Caption: Workflow from building block to potential therapeutic agents.
By employing various cross-coupling partners, a multitude of derivatives can be synthesized. These libraries can then be screened against a wide range of biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors), to identify novel hit compounds. Subsequent lead optimization efforts can then fine-tune the structure of these hits to improve their potency, selectivity, and pharmacokinetic properties.
Hypothetical Analytical Characterization
For researchers synthesizing or working with this compound, the following analytical data would be expected:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the azepane ring would appear as a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm). The proton at the 4-position (attached to the same carbon as the iodine) would likely be shifted downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show signals for the 11 carbon atoms. The carbonyl carbon of the Boc group would appear around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would be observed around 80 ppm and 28 ppm, respectively. The carbon atom bonded to the iodine would be significantly shifted upfield due to the heavy atom effect.
-
Mass Spectrometry (MS): In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 326.0. Depending on the ionization method, fragments corresponding to the loss of the Boc group or isobutylene could also be observed.
Conclusion
tert-Butyl 4-iodoazepane-1-carboxylate is a valuable, albeit under-documented, chemical building block. Its strategic combination of a protected nitrogen within the medicinally relevant azepane scaffold and a versatile iodo-substituent makes it a powerful tool for synthetic chemists. While a lack of specific published data necessitates careful handling and a reliance on general chemical principles, its potential for the rapid generation of diverse and novel chemical entities for drug discovery is clear. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their research and development endeavors.
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-
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-
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-
ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
-
ResearchGate. (2010, December 1). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available at: [Link]
-
ResearchGate. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Available at: [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
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-
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-
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-
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-
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-
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-
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-
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-N-Boc-4-iodo-azepane
Abstract
The azepane scaffold is a privileged seven-membered heterocycle integral to medicinal chemistry, lending its structural motif to a wide array of bioactive compounds.[1][2] The inherent conformational flexibility of the azepane ring is a critical determinant of its interaction with biological targets, making a thorough understanding of its stereochemical and conformational landscape essential for rational drug design. This technical guide provides a comprehensive analysis of 1-N-Boc-4-iodo-azepane, a key synthetic intermediate. We delve into its synthesis, molecular structure, and the complex conformational dynamics governed by its seven-membered ring and the interplay of its N-Boc and C4-iodo substituents. This document synthesizes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with insights from computational modeling to provide a holistic view for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Azepane Scaffold
Saturated nitrogen-containing heterocycles are cornerstones of modern drug discovery. While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in medicinal chemistry libraries, the seven-membered azepane remains a comparatively underexplored area of chemical space.[3][4] This disparity is not due to a lack of potential; azepane derivatives are found in numerous FDA-approved drugs and clinical candidates, exhibiting diverse pharmacological activities.[2][5] The primary challenge lies in the synthetic difficulty and the complex conformational behavior of the seven-membered ring.
Unlike the relatively rigid chair conformation of cyclohexane, the azepane ring can adopt multiple low-energy conformations, including chair, boat, and twist-boat forms.[1] High-level electronic structure calculations have shown that the twist-chair conformation is often the most stable for the parent azepane.[6] The introduction of substituents, such as the N-tert-butoxycarbonyl (Boc) protecting group and a C4-iodo group, introduces specific steric and electronic constraints that significantly influence the conformational equilibrium. This compound serves as a versatile building block, where the Boc group facilitates organic synthesis and the iodo-substituent provides a reactive handle for further functionalization via cross-coupling reactions. Understanding its preferred three-dimensional structure is paramount for designing next-generation therapeutics with optimized potency and selectivity.
Synthesis and Spectroscopic Characterization
The preparation of this compound is most efficiently achieved from its corresponding hydroxyl precursor, 1-N-Boc-4-hydroxy-azepane. This precursor can be synthesized via a one-pot photoenzymatic process from N-Boc-azepane, which involves a photochemical oxyfunctionalization to yield N-Boc-azepan-4-one, followed by a stereoselective enzymatic reduction.[7] The subsequent conversion of the secondary alcohol to the iodide is a standard transformation.
Synthetic Workflow: From Alcohol to Iodide
The conversion of the hydroxyl group to an iodide can be accomplished under various conditions, with the Appel reaction being a common and effective choice. This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to generate the corresponding alkyl iodide with inversion of stereochemistry.
Caption: Synthetic pathway for this compound.
Protocol: Synthesis of this compound
-
Preparation: To a solution of 1-N-Boc-4-hydroxy-azepane (1.0 eq) in a 2:1 mixture of dichloromethane (DCM) and acetonitrile, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add iodine (I₂) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Characterization: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Conformational Analysis: A Multi-faceted Approach
The seven-membered azepane ring is highly flexible. Its conformational landscape is typically dominated by a set of interconverting twist-chair (TC), chair (C), and boat (B) conformations. For the parent azepane, computational studies have identified the twist-chair as the global minimum energy conformation.[6] The introduction of the bulky N-Boc group and the C4-iodo substituent creates a more complex energetic landscape.
The Influence of the N-Boc Group
The N-Boc protecting group plays a crucial role in dictating the conformation of the azepane ring. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the amide bond possesses significant partial double-bond character. This restricts rotation around the N-C(O) bond, leading to two potential planar rotamers. This restriction, combined with the steric bulk of the tert-butyl group, significantly biases the equilibrium of the seven-membered ring, often favoring conformations that minimize steric clash.
The C4-Iodo Substituent: Axial vs. Equatorial
In a substituted cycloalkane, substituents can occupy either axial or equatorial positions. For the flexible azepane ring, the iodo group at the C4 position will similarly partition between pseudo-axial and pseudo-equatorial orientations. The preferred orientation is a delicate balance between steric factors and electronic effects, and it is intrinsically linked to the conformation of the ring itself. For instance, in a twist-chair conformation, the energetic difference between an axial and equatorial substituent may be less pronounced than in a more rigid chair form.
Caption: Simplified equilibrium between major azepane conformations.
Experimental and Computational Workflows for Structural Elucidation
A combination of techniques is essential to fully characterize the conformational preferences of this compound.[1]
NMR Spectroscopy
NMR is a powerful tool for studying molecular conformation in solution.[8] The chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effect (NOE) correlations provide crucial information about dihedral angles and spatial proximities between atoms.
Protocol: Conformational Study by NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra at room temperature. The complexity and broadness of signals may indicate the presence of multiple conformers in dynamic equilibrium.[9]
-
2D Spectra Acquisition: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals unambiguously.[10]
-
Variable-Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., -60 °C to +60 °C). Coalescence of signals at higher temperatures or sharpening into distinct sets of signals for different conformers at lower temperatures provides evidence of dynamic exchange and allows for the calculation of the energy barrier (ΔG‡) to interconversion.[11]
| Parameter | Axial Proton (Hₐ) | Equatorial Proton (Hₑ) | Rationale |
| ¹H Chemical Shift (δ) | Typically upfield (shielded) | Typically downfield (deshielded) | Anisotropic effects from C-C bonds. |
| Coupling Constant (³Jₐₐ) | Large (8-13 Hz) | - | Karplus relationship (dihedral angle ~180°). |
| Coupling Constant (³Jₐₑ, ³Jₑₑ) | Small (2-5 Hz) | Small (2-5 Hz) | Karplus relationship (dihedral angle ~60°). |
| Table 1. Typical NMR parameters used for conformational assignment in saturated rings. |
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive and unambiguous picture of the molecular conformation in the solid state.[12] While this does not represent the dynamic solution-state environment, it reveals a single, low-energy conformation that provides an invaluable reference point for interpreting NMR and computational data.
Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent system (e.g., hexane/ethyl acetate, methanol).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting model will provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the azepane ring and the orientation of its substituents.[1]
Computational Modeling
Molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT) calculations complement experimental data by predicting the relative energies of different conformers.[1][6]
Workflow: Computational Conformational Analysis
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all possible low-energy conformers of this compound.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP and an appropriate basis set).
-
Energy Calculation: Calculate the relative energies (e.g., Gibbs free energy) of the optimized conformers to determine their theoretical populations at a given temperature according to the Boltzmann distribution.
-
Data Correlation: Compare the calculated geometries and predicted NMR parameters (chemical shifts, coupling constants) with experimental data to validate the computational model and assign the major solution-state conformer(s).
Conclusion and Outlook
The molecular structure and conformation of this compound are governed by a complex interplay of factors inherent to its seven-membered ring and the influence of its N-Boc and C4-iodo substituents. A comprehensive analysis, integrating NMR spectroscopy, X-ray crystallography, and computational modeling, is essential to fully elucidate its conformational landscape. The twist-chair conformation is likely to be the most populated species in solution, but the significant steric and electronic influence of the substituents can stabilize other forms. A thorough understanding of these conformational dynamics is not merely an academic exercise; it is a critical prerequisite for the successful application of this versatile building block in the design and synthesis of novel therapeutics, enabling chemists to control the three-dimensional presentation of pharmacophoric elements and optimize molecular recognition at the target site.
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- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer.
- Sahu, P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
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- Cobo, J., et al. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines.
- Mohammad, A.-T., et al. (2011). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
- Alibés, R., et al. (2006). Synthesis and conformational analysis of new cyclobutane-fused nucleosides. Organic Letters.
- Hempel, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
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A Technical Guide to the Solubility and Stability of 1-N-Boc-4-iodo-azepane in Common Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility and stability of 1-N-Boc-4-iodo-azepane, a key intermediate in contemporary drug discovery and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with actionable experimental protocols to empower informed decision-making in the laboratory. While specific experimental data for this compound is not widely published, this guide extrapolates from the behavior of structurally similar molecules and established chemical principles to provide a robust predictive framework and detailed methodologies for empirical determination.
Executive Summary
This compound is a versatile synthetic building block, the utility of which is intrinsically linked to its solubility and stability in various organic solvents. Understanding these parameters is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring the integrity of the compound during storage and handling. This guide elucidates the expected solubility profile based on the molecule's structural attributes and outlines potential degradation pathways. Furthermore, it provides detailed, step-by-step protocols for the systematic evaluation of both solubility and stability, adhering to rigorous scientific standards.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound, featuring a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group, a polar carbamate moiety, and a C-I bond, imparts an amphiphilic character. This duality governs its interaction with solvents of varying polarities. The principle of "like dissolves like" serves as a foundational concept for predicting its solubility.[1]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The highly polar nature of DMF is expected to effectively solvate the polar carbamate functionality of the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | As a strong organic solvent, DMSO is anticipated to readily dissolve this compound, making it a suitable solvent for preparing stock solutions.[2][3] | |
| Acetonitrile (ACN) | Moderate to High | Acetonitrile's polarity should allow for good dissolution, although it may be slightly less effective than DMF or DMSO. | |
| Tetrahydrofuran (THF) | Moderate | THF's moderate polarity is expected to provide reasonable solubility, balancing interactions with both the polar and nonpolar regions of the molecule. | |
| Polar Protic | Methanol (MeOH) | Moderate | The hydroxyl group of methanol can engage in hydrogen bonding with the carbamate oxygen, while the alkyl chain interacts with the nonpolar regions, leading to moderate solubility. |
| Ethanol (EtOH) | Moderate | Similar to methanol, ethanol's properties suggest it will be a moderately effective solvent. | |
| Nonpolar | Dichloromethane (DCM) | Moderate to High | The significant nonpolar character of DCM should facilitate the dissolution of the Boc group and the azepane ring, while its slight polarity can interact with the carbamate. |
| Toluene | Low to Moderate | Toluene's aromatic and nonpolar nature will primarily interact with the nonpolar fragments of the molecule, likely resulting in lower solubility compared to more polar solvents. | |
| Hexanes | Low | As a highly nonpolar solvent, hexanes are not expected to effectively solvate the polar carbamate group, leading to poor solubility. |
Experimental Determination of Solubility
For precise applications, empirical determination of solubility is paramount. The following protocols describe two standard methods for quantifying the solubility of this compound.
Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard for thermodynamic solubility measurement.[1]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. A visible excess of solid should be present.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent mixing.
-
Phase Separation: Cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[3][4]
-
Calculation: The solubility is expressed as the determined concentration (e.g., in mg/mL or mol/L).
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
This high-throughput method is often employed in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[1][2]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Create a series of dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Transfer a small, precise volume of each DMSO solution into a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Incubation and Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation can be detected by nephelometry (light scattering) or turbidimetry (absorbance).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Stability of this compound: A Mechanistic Perspective
The stability of this compound is crucial for its synthesis, purification, and storage. Potential degradation pathways should be considered to mitigate the formation of impurities.
Stability of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is known for its stability under neutral and basic conditions but is labile to acidic conditions.[5][]
-
Acid-Mediated Deprotection: Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will lead to the cleavage of the Boc group, yielding the corresponding free amine and gaseous byproducts (isobutylene and carbon dioxide). This is a common synthetic deprotection strategy but an undesirable degradation pathway during storage or in certain reaction media.
-
Thermal Lability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can induce thermal deprotection of the N-Boc group.[7] This is a consideration in reactions requiring elevated temperatures or during solvent evaporation under high heat.
Stability of the C-I Bond
The carbon-iodine bond in this compound is a potential site of reactivity.
-
Nucleophilic Substitution: The iodide is a good leaving group, making the 4-position of the azepane ring susceptible to nucleophilic attack. The presence of strong nucleophiles in a reaction mixture or as impurities could lead to the displacement of the iodide.
-
Photostability: Organoiodides can be sensitive to light, potentially leading to the formation of radical species and subsequent degradation. Therefore, it is advisable to store the compound in amber vials or protected from direct light.
Protocol for Stability Testing
A systematic stability study should be conducted to establish a re-test period and appropriate storage conditions. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]
Protocol:
-
Sample Preparation: Prepare multiple aliquots of this compound in its solid form in inert, sealed containers (e.g., amber glass vials with screw caps).
-
Storage Conditions: Place the samples under various storage conditions as outlined in Table 2.
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., initial, 3, 6, and 12 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[9][12]
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Identity: Confirm the identity of the compound (e.g., via mass spectrometry or NMR) if significant degradation is observed.
-
-
Data Evaluation: Evaluate the data to determine the rate of degradation and establish appropriate storage conditions and a re-test period.
Table 2: Recommended Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is typically performed if significant changes are observed under accelerated conditions.[11][12]
Caption: Potential Degradation Pathways for this compound.
Conclusion
While specific, published quantitative data for the solubility and stability of this compound is limited, a robust understanding can be derived from its molecular structure and the established behavior of similar compounds. This technical guide provides a comprehensive framework for predicting its solubility in a range of common organic solvents and anticipating potential stability issues. The detailed experimental protocols herein offer a clear path for researchers to empirically determine these critical parameters, ensuring the reliable and effective use of this important synthetic intermediate in drug discovery and development. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, ultimately accelerating research timelines and enhancing the probability of success.
References
- Stability testing protocols | PPTX - Slideshare. (n.d.).
- Stability testing overview for Pharmaceutical products - GMP SOP. (n.d.).
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- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility Profile of 1-N-Boc-3-Isopropyl-1,4-diazepane: A Technical Guide - Benchchem. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid. (n.d.).
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The Azepane Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Seven-Membered Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer both potent and selective biological activity is paramount. Among the myriad of heterocyclic systems, the seven-membered nitrogen-containing ring, azepane, has emerged as a "privileged scaffold."[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability have made it a cornerstone in the design of a diverse array of therapeutic agents.[2] The non-planar nature of the azepane ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with complex biological targets.[3] This guide provides a comprehensive overview of the azepane scaffold, from its synthesis to its role in shaping the future of drug discovery.
Strategic Synthesis of the Azepane Core: Building the Foundation
The construction of the seven-membered azepane ring presents unique synthetic challenges due to less favorable cyclization kinetics compared to its five- and six-membered counterparts. However, a number of robust synthetic strategies have been developed to access this valuable scaffold.
Ring-Expansion Strategies: From Six to Seven
Ring-expansion reactions are a powerful tool for the synthesis of azepanes, often starting from readily available six-membered ring precursors.
A novel and efficient method for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes.[4][5] This strategy is predicated on the conversion of a nitro group into a singlet nitrene, which then mediates the expansion of the six-membered aromatic ring to a seven-membered azepine system. Subsequent hydrogenation affords the saturated azepane.[4][6]
Experimental Protocol: Photochemical Ring Expansion of a Nitroarene [5]
-
Step 1: Photochemical Rearrangement. In a suitable reaction vessel, dissolve the substituted nitroarene (1.0 equiv) in isopropanol. Add diethylamine (8.0 equiv) and triisopropyl phosphite (20.0 equiv). Irradiate the mixture with blue light (e.g., 427 nm) at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 2: Purification of the Azepine Intermediate. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the corresponding 3H-azepine derivative.
-
Step 3: Hydrogenation to the Azepane. Dissolve the purified azepine in a suitable solvent such as methanol. Add a hydrogenation catalyst (e.g., 10 mol% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., 50 bar) at room temperature until the reduction is complete.
-
Step 4: Final Purification. Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate. Purify the resulting crude product by column chromatography to yield the final polysubstituted azepane.
Caption: Workflow for Azepane Synthesis via Photochemical Ring Expansion.
The Beckmann rearrangement is a classic and widely used method for the synthesis of lactams, which are direct precursors to azepanes.[7] This acid-catalyzed rearrangement of a ketoxime provides an efficient route to azepan-2-ones.[8]
Experimental Protocol: Synthesis of an Azepan-2-one via Beckmann Rearrangement [9][10]
-
Step 1: Oxime Formation. To a solution of the desired cyclohexanone derivative (1.0 equiv) in methanol, add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure, dilute the residue with water, and extract with diethyl ether. The crude oxime is typically used in the next step without further purification.
-
Step 2: Tosylation of the Oxime. Dissolve the crude oxime in a dioxane/water mixture (3:4). Cool the solution to 5 °C and add sodium hydroxide (5.0 equiv). To this, add p-toluenesulfonyl chloride (2.0 equiv) portion-wise over 15 minutes. Allow the reaction to stir at room temperature for 15 hours.
-
Step 3: Rearrangement and Purification. Remove the dioxane in vacuo. Dissolve the residue in dichloromethane and wash with brine. After drying and concentration, purify the crude lactam (azepan-2-one) by column chromatography.
Caption: Synthesis of Azepan-2-ones via Beckmann Rearrangement.
The Azepane Scaffold in Action: A Privileged Motif in Drug Design
The unique structural features of the azepane ring have been exploited in the development of a wide range of therapeutic agents.[2] To date, over 20 azepane-based drugs have received FDA approval for various indications.[2]
| Drug | Therapeutic Area | Company | Year of First Approval |
| Tolazamide | Antidiabetic | Upjohn | 1966 |
| Azelastine | Antihistamine | Meda Pharma | 1996 |
| Benazepril | Antihypertensive | Novartis | 1991 |
| Epinastine | Antihistamine | Allergan | 2003 |
| Setastine | Antihistamine | - | - |
| Glisoxepide | Antidiabetic | - | - |
| Mecillinam | Antibiotic | Leo Pharma | 1977 |
Case Study: Azepane-Based Kinase Inhibitors
The conformational flexibility of the azepane scaffold makes it an ideal framework for the design of kinase inhibitors, which often require precise positioning of functional groups to interact with the ATP-binding pocket.
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival and is frequently dysregulated in cancer.[1] Azepane-based compounds have been developed as potent inhibitors of PKB/Akt.[11] For example, a derivative of the natural product (-)-balanol, which contains an azepane ring, was found to be a potent inhibitor of PKBα with an IC50 of 5 nM.[11] Structure-based design led to the development of a plasma-stable analogue with an IC50 of 4 nM.[11]
Structure-Activity Relationship of Azepane-Based PKBα Inhibitors [11]
| Compound | Linker | PKBα IC50 (nM) | PKA IC50 (nM) |
| 1 | Ester | 5 | 4 |
| 4 | Amide | 4 | 4 |
| 5 | Ether | 200 | 200 |
| 7 | Amine | 1000 | 1000 |
The data clearly demonstrates that an amide linker (compound 4) maintains high potency and improves plasma stability compared to the original ester-containing lead (compound 1). Other linkers, such as ether and amine, resulted in a significant loss of activity.
Caption: Azepane-based Inhibition of the PI3K/Akt Signaling Pathway.
Biological Evaluation of Azepane-Based Compounds
The assessment of the biological activity of novel azepane derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their potency and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Experimental Protocol: In Vitro PKBα Inhibition Assay [12]
-
Step 1: Compound Preparation. Prepare serial dilutions of the azepane test compound in the kinase reaction buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <1%) to avoid interference with the assay.
-
Step 2: Reaction Setup. In a 96-well plate, add the diluted compound or vehicle control. Then, add a solution containing the recombinant human PKBα enzyme and its peptide substrate (e.g., Crosstide). Pre-incubate the plate at 30°C for 10 minutes.
-
Step 3: Initiation of Reaction. Start the kinase reaction by adding a solution containing ATP (either radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radiometric methods).
-
Step 4: Incubation and Termination. Incubate the plate at 30°C for a defined period (e.g., 30 minutes). For radiometric assays, terminate the reaction by adding phosphoric acid and spotting the mixture onto phosphocellulose paper. For non-radiometric assays like ADP-Glo™, follow the manufacturer's protocol to stop the reaction.
-
Step 5: Data Analysis. Quantify the kinase activity for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the effect of a compound on cell viability.[13][14]
Experimental Protocol: MTT Assay for Cytotoxicity [15][16]
-
Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the azepane compound for 72 hours.
-
Step 3: MTT Addition. Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37°C.
-
Step 4: Formazan Solubilization. Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Step 5: Absorbance Measurement. Measure the absorbance at 492 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Conclusion and Future Perspectives
The azepane scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its unique conformational properties and synthetic accessibility have enabled the development of a wide range of biologically active molecules, including several FDA-approved drugs. The continued exploration of novel synthetic routes and a deeper understanding of the structure-activity relationships of azepane derivatives will undoubtedly lead to the discovery of new and improved therapeutics for a multitude of diseases. As our ability to rationally design molecules with specific pharmacological profiles advances, the azepane scaffold is poised to play an even more significant role in the future of drug discovery.
References
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link].
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link].
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Development of a photochemical strategy to convert nitroarenes into... ResearchGate. Available at: [Link].
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester. Available at: [Link].
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes | Request PDF. ResearchGate. Available at: [Link].
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Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465-494. Available at: [Link].
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MTT (Assay protocol). Protocols.io. Available at: [Link].
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MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link].
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Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. Available at: [Link].
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Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Sci-Hub. Available at: [Link].
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Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465-494. Available at: [Link].
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link].
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Commercially available drugs contain azepine derivatives. ResearchGate. Available at: [Link].
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Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. Available at: [Link].
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].
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Swellmeen, L., et al. (2022). In-silico design, synthesis, and in-vitro evaluation of novel GSK-3β inhibitors. Tropical Journal of Pharmaceutical Research, 21(10), 2149-2155. Available at: [Link].
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Beckmann Rearrangement Guide. Scribd. Available at: [Link].
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New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound. PubMed. Available at: [Link].
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A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Available at: [Link].
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Beckmann rearrangement. Wikipedia. Available at: [Link].
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link].
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Combined structure–activity relationship (SAR) based on IC50 values and docking study… ResearchGate. Available at: [Link].
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Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link].
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New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound. PMC - NIH. Available at: [Link].
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Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Available at: [Link].
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].
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Beckmann Rearrangement. Chemistry LibreTexts. Available at: [Link].
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Selected examples of FDA approved drugs with a heterocyclic ring structure and their pharmacological activities. ResearchGate. Available at: [Link].
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A class of highly selective inhibitors bind to an active state of PI3Kγ. ResearchGate. Available at: [Link].
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Sensitivity to PI3K and AKT inhibitors is mediated by divergent molecular mechanisms in subtypes of DLBCL. PubMed. Available at: [Link].
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Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link].
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FDA List of Authorized Generic Drugs. Available at: [Link].
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Methodological & Application
A Comprehensive Guide to the Synthesis of tert-butyl 4-iodoazepane-1-carboxylate: A Key Intermediate for Drug Discovery
An Application Note for the Synthesis of 1-N-Boc-4-iodo-azepane
Abstract
The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring offers a unique three-dimensional geometry that can be exploited for optimal interaction with biological targets. This application note provides a detailed, two-step protocol for the synthesis of this compound, a versatile building block for the elaboration of novel azepane derivatives. The synthesis commences with the reduction of commercially available tert-butyl 4-oxoazepane-1-carboxylate to the corresponding alcohol, which is subsequently converted to the target iodide via an Appel-type reaction. This guide emphasizes the rationale behind procedural choices, robust safety protocols, and in-depth characterization to ensure reproducibility and reliability for researchers in synthetic and medicinal chemistry.
Introduction
Saturated nitrogen-containing heterocycles are fundamental components of many pharmaceuticals. While five- and six-membered rings (pyrrolidines and piperidines) are most common, seven-membered azepanes provide access to a distinct and valuable chemical space.[1][2] The synthesis of functionalized azepanes, such as this compound, is therefore of significant interest. The iodo-substituent serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the rapid diversification of the azepane core.
This protocol details a reliable and scalable synthesis starting from tert-butyl 4-oxoazepane-1-carboxylate (1-Boc-azepan-4-one). The strategy involves two high-yielding steps:
-
Reduction of the Ketone: Selective reduction of the C4-ketone to a secondary alcohol using sodium borohydride.
-
Iodination of the Alcohol: Conversion of the hydroxyl group to an iodide using a mild and efficient Appel reaction system.
This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying chemical principles and safety considerations.
Overall Reaction Scheme
Safety First: Reagent Hazard Analysis
All manipulations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (Nitrile rubber is recommended), must be worn at all times.[3]
| Reagent | Key Hazards | Recommended Precautions |
| 1-Boc-azepan-4-one | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4] | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Sodium Borohydride (NaBH₄) | Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage. Reacts with water to release flammable gases. | Handle under an inert atmosphere if possible. Add slowly and in portions. Quench reaction carefully behind a blast shield. |
| Methanol (MeOH) | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Use in a well-ventilated area. Keep away from ignition sources. Avoid contact and inhalation. |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Work exclusively in a fume hood. Avoid skin contact and inhalation. |
| Triphenylphosphine (PPh₃) | May cause an allergic skin reaction. Causes serious eye irritation. Harmful to aquatic life. | Avoid creating dust. Wear gloves and eye protection. |
| Imidazole | Harmful if swallowed. Causes severe skin burns and eye damage. Suspected of damaging the unborn child. | Handle with extreme care. Use engineering controls to minimize exposure. |
| Iodine (I₂) | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Causes damage to the thyroid through prolonged or repeated exposure. Very toxic to aquatic life.[5][6] | Use in a fume hood. Avoid breathing dust. Prevent release to the environment.[5] Wear protective gloves.[5] |
Always consult the full Safety Data Sheet (SDS) for each chemical before use.
Detailed Synthesis Protocol
Part 1: Synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate
Rationale: The reduction of the ketone to a secondary alcohol is the crucial first step. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent selectivity for ketones in the presence of the carbamate (Boc) protecting group. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). Methanol serves as a protic solvent that also participates in the reaction mechanism by protonating the intermediate alkoxide. The reaction is performed at 0 °C to control the initial exothermic reaction and improve selectivity.
Materials & Equipment:
-
tert-butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4)[7]
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxoazepane-1-carboxylate (10.0 g, 46.9 mmol, 1.0 equiv.).
-
Dissolution: Add 100 mL of anhydrous methanol and stir the mixture until the solid is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (2.66 g, 70.3 mmol, 1.5 equiv.) to the cooled solution in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~50 mL) at 0 °C.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield tert-butyl 4-hydroxyazepane-1-carboxylate as a colorless oil or white solid. The product is often of sufficient purity to be used in the next step without further purification.
| Quantitative Data (Part 1) | ||||
| Compound | MW ( g/mol ) | Mass/Volume | Moles (mmol) | Equivalents |
| 1-Boc-azepan-4-one | 213.27[7] | 10.0 g | 46.9 | 1.0 |
| Sodium Borohydride | 37.83 | 2.66 g | 70.3 | 1.5 |
| Methanol | 32.04 | 100 mL | - | - |
| Expected Product | 215.29 | ~10.0 g | ~46.4 (99% yield) |
Part 2: Synthesis of tert-butyl 4-iodoazepane-1-carboxylate
Rationale: The conversion of the alcohol to the iodide is achieved via an Appel reaction. In this reaction, triphenylphosphine and iodine react in situ to form the phosphonium iodide species. The alcohol's oxygen atom then attacks the phosphorus, and subsequent intramolecular displacement by iodide on the activated carbon center yields the desired alkyl iodide and triphenylphosphine oxide as a byproduct. Imidazole is added as a mild base to neutralize the HI formed during the reaction, preventing potential side reactions, such as cleavage of the acid-labile Boc group. Dichloromethane is an excellent solvent for this transformation due to its inert nature and ability to dissolve all reactants.
Materials & Equipment:
-
tert-butyl 4-hydroxyazepane-1-carboxylate (from Part 1)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve triphenylphosphine (18.4 g, 70.1 mmol, 1.5 equiv.) and imidazole (4.77 g, 70.1 mmol, 1.5 equiv.) in 200 mL of anhydrous dichloromethane.
-
Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add iodine (17.8 g, 70.1 mmol, 1.5 equiv.) portion-wise. The solution will turn dark brown. Stir for 15 minutes at 0 °C.
-
Addition of Alcohol: Add a solution of tert-butyl 4-hydroxyazepane-1-carboxylate (10.0 g, 46.4 mmol, 1.0 equiv.) in 50 mL of anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Quenching: Cool the reaction mixture to 0 °C and quench by adding saturated aqueous Na₂S₂O₃ solution until the brown color of excess iodine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude residue.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes/EtOAc) to separate the product from triphenylphosphine oxide.
-
Final Product: Combine the product-containing fractions and concentrate under reduced pressure to afford tert-butyl 4-iodoazepane-1-carboxylate as a pale yellow oil or solid.
| Quantitative Data (Part 2) | ||||
| Compound | MW ( g/mol ) | Mass/Volume | Moles (mmol) | Equivalents |
| 1-Boc-azepan-4-ol | 215.29 | 10.0 g | 46.4 | 1.0 |
| Triphenylphosphine | 262.29 | 18.4 g | 70.1 | 1.5 |
| Imidazole | 68.08 | 4.77 g | 70.1 | 1.5 |
| Iodine | 253.81 | 17.8 g | 70.1 | 1.5 |
| Dichloromethane | 84.93 | 250 mL | - | - |
| Expected Product | 325.19 | ~12.3 g (82% yield) | ~38.0 |
Workflow Visualization
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
tert-butyl 4-hydroxyazepane-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ 3.80-3.70 (m, 1H), 3.60-3.40 (m, 4H), 1.95-1.80 (m, 2H), 1.75-1.55 (m, 4H), 1.46 (s, 9H).
-
Mass Spec (ESI+): m/z = 216.1 [M+H]⁺, 238.1 [M+Na]⁺.
-
-
tert-butyl 4-iodoazepane-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ 4.35-4.25 (m, 1H), 3.65-3.45 (m, 2H), 3.35-3.15 (m, 2H), 2.20-2.05 (m, 2H), 2.00-1.80 (m, 4H), 1.47 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.0, 80.0, 50.5, 48.5, 38.0, 35.0, 28.5.
-
Mass Spec (ESI+): m/z = 326.1 [M+H]⁺, 348.0 [M+Na]⁺.
-
Conclusion
This application note provides a robust and well-characterized two-step protocol for the synthesis of this compound. The procedure utilizes common laboratory reagents and techniques, making it accessible for a broad range of synthetic chemists. The detailed explanation of the rationale, comprehensive safety information, and clear, step-by-step instructions create a self-validating system for the reliable production of this key chemical building block, empowering further research and development in medicinal chemistry.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]
-
Penta s.r.o. (2024). Iodine - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azepan-4-ol. PubChem Compound Database. Retrieved from [Link]
-
Advent Chembio Pvt. Ltd. (n.d.). 1-Boc-azepan-4-one, 95%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-hexahydro-1H-azepin-4-one. PubChem Compound Database. Retrieved from [Link]
-
Fülöp, F., et al. (2021). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Request PDF on ResearchGate. Retrieved from [Link]
Sources
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- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. | Advent [adventchembio.com]
Application Notes and Protocols for the Use of 1-N-Boc-4-iodo-azepane in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Azepane Scaffold and the Strategic Role of 1-N-Boc-4-iodo-azepane
The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets, making it a valuable building block in drug discovery.[1][2] this compound has emerged as a key synthetic intermediate, providing a versatile platform for the introduction of diverse molecular fragments at the 4-position through palladium-catalyzed cross-coupling reactions. The Boc (tert-butoxycarbonyl) protecting group ensures stability and solubility, while the iodo-substituent at an sp³-hybridized carbon serves as an excellent leaving group for a range of powerful C-C and C-N bond-forming transformations.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying mechanistic principles and the rationale for experimental design.
Safety and Handling of this compound and Associated Reagents
This compound: While a specific safety data sheet (SDS) for this compound is not readily available, general precautions for handling iodoalkanes and Boc-protected amines should be strictly followed.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3]
-
Toxicity: Alkyl iodides can be lachrymatory and may have alkylating properties. The toxicological properties of this specific compound have not been fully investigated.
Palladium Catalysts and Ligands: Palladium compounds can be toxic and should be handled with care. Phosphine ligands are often air-sensitive and may be toxic. Always consult the specific SDS for the catalyst and ligand being used.
Bases: Bases such as sodium tert-butoxide, potassium carbonate, and cesium carbonate are corrosive and/or hygroscopic. Handle with appropriate PPE in a dry environment.
Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[4] For this compound, this reaction enables the direct attachment of aryl or heteroaryl groups, creating valuable 4-aryl-azepane derivatives.
Mechanistic Considerations
The catalytic cycle for the Suzuki coupling of an alkyl iodide involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of the this compound to form a Pd(II) intermediate. This step can be challenging for sp³-hybridized carbons compared to sp² carbons and often requires specific ligands to facilitate the reaction.[5]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers the organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of tert-butyl 4-phenylazepane-1-carboxylate
This protocol is adapted from established procedures for Suzuki couplings with similar saturated heterocyclic iodides.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-90 | 70-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 75-95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 60-85 |
Buchwald-Hartwig Amination: Formation of C(sp³)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl or vinyl halide and an amine.[6][7] Its application to alkyl halides like this compound allows for the synthesis of 4-amino-azepane derivatives, which are prevalent in pharmacologically active molecules.[8]
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination of an alkyl iodide is similar to that of aryl halides but with some key differences:
-
Oxidative Addition: This step is often slower for sp³ C-I bonds compared to sp² C-I bonds and can be a rate-limiting step. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to promote this step.[9]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 4-amino-azepane product and regenerating the Pd(0) catalyst. A potential side reaction is β-hydride elimination from the alkyl-palladium intermediate, which can be minimized by careful selection of ligands and reaction conditions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of tert-butyl 4-(phenylamino)azepane-1-carboxylate
This protocol is based on general procedures for the amination of saturated heterocyclic halides.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the product.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-110 | 65-85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 60-80 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 70 | 60-75 |
Sonogashira Coupling: Formation of C(sp³)-C(sp) Bonds
The Sonogashira coupling provides a direct route to connect the sp³-hybridized carbon of this compound with the sp-hybridized carbon of a terminal alkyne.[10] This reaction is invaluable for synthesizing alkynyl-substituted azepanes, which can serve as precursors for further transformations or as part of a final drug molecule.
Mechanistic Considerations
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of the iodo-azepane.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.
-
Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II) complex.
-
Reductive Elimination: The alkynyl and azepanyl groups are reductively eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.
Copper-free Sonogashira protocols have also been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination.[12]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of tert-butyl 4-(phenylethynyl)azepane-1-carboxylate
This protocol is a representative procedure for the Sonogashira coupling of saturated alkyl iodides.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and Et₃N.
-
Add this compound, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (as monitored by TLC or GC-MS), typically 6-18 hours.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 60-80 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 25 | 65-85 |
| Pd₂(dba)₃/XPhos | None | Cs₂CO₃ | Dioxane | 80 | 50-70 (Copper-free) |
Heck Reaction: Formation of C(sp³)-C(sp²) Bonds with Alkenes
The Heck reaction traditionally couples aryl or vinyl halides with alkenes.[5] Its application with unactivated alkyl halides like this compound is more challenging due to the propensity for β-hydride elimination.[2] However, under specific conditions, often involving a radical-based mechanism, Heck-type couplings can be achieved to form 4-vinyl-azepane derivatives.
Mechanistic Considerations
While the traditional Heck mechanism involves a Pd(0)/Pd(II) cycle with migratory insertion and β-hydride elimination, the reaction with alkyl iodides may proceed through a hybrid organometallic-radical pathway.[2]
-
Initiation: A Pd(0) species may initiate the reaction via a single-electron transfer (SET) to the alkyl iodide, generating an alkyl radical and a Pd(I) species.
-
Radical Addition: The azepanyl radical adds to the alkene.
-
Radical Interception: The resulting radical is intercepted by the Pd(I) species to form a Pd(II) intermediate.
-
β-Hydride Elimination: This intermediate undergoes β-hydride elimination to form the final product and a palladium-hydride species.
-
Catalyst Regeneration: The Pd(0) catalyst is regenerated from the palladium-hydride species in the presence of a base.
Caption: Proposed hybrid radical-organometallic pathway for the Heck-type reaction of alkyl iodides.
Protocol: Synthesis of tert-butyl 4-styrylazepane-1-carboxylate
This protocol is a hypothetical adaptation based on Heck-type reactions of unactivated alkyl iodides. The success of this reaction is highly dependent on the specific substrate and conditions.
Materials:
-
This compound (1.0 equiv)
-
Styrene (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a glovebox, add Pd(OAc)₂, IPr·HCl, and Cs₂CO₃ to a microwave vial.
-
Add anhydrous DMF, followed by this compound and styrene.
-
Seal the vial and heat in a microwave reactor to 120-140 °C for 1-4 hours. Alternatively, conventional heating can be used, but may require longer reaction times.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | IPr (NHC) | Cs₂CO₃ | DMF | 120-140 | 30-60 |
| Pd(OAc)₂ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | 25-50 |
| PdCl₂(dppf) | dppf | Ag₂CO₃ | Acetonitrile | 100 | Low to moderate |
Conclusion
This compound is a highly valuable building block for the synthesis of complex molecules in drug discovery and development. Its utility in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck-type reactions allows for the efficient and modular construction of a diverse array of 4-substituted azepane derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement these powerful transformations in their own synthetic endeavors. As with all catalytic reactions, optimization of the specific catalyst, ligand, base, solvent, and temperature for each unique substrate combination is often necessary to achieve optimal results.
References
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [1]
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Azepane. (n.d.). In PubChem. Retrieved from
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Apollo Scientific. (n.d.). Safety Data Sheet: 2,2-Dioxido-1,2,3-oxathiazolidine, N-BOC protected. [3]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[6]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.[7]
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Sigma-Aldrich. (2023). Safety Data Sheet: tert-Butyl 4-iodopiperidine-1-carboxylate.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
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PubChem. (n.d.). tert-Butyl 4-iodopiperidine-1-carboxylate. Retrieved from [13]
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PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. Retrieved from [14]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [10]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [5]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Fu, G. C. (2008). Cross-Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555-1564.
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417-1492.
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Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398-2410. [1][2][15]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [11]
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Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling. (2015). RSC Advances, 5(10), 7350-7354. [12]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [6]
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation with Saturated Cyclic Amines. Journal of the American Chemical Society, 124(21), 6043-6048.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
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- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for the coupling of terminal and internal alkynes with aryl halides. Journal of the American Chemical Society, 129(25), 7882-7892.
- Miyaura, N. (Ed.). (2002). Topics in Current Chemistry, Vol. 219: Cross-Coupling Reactions. Springer.
- Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
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Sigma-Aldrich. (2023). Safety Data Sheet: Palladium(II) acetate.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Tris(dibenzylideneacetone)dipalladium(0).
-
Sigma-Aldrich. (2023). Safety Data Sheet: XPhos.
-
Sigma-Aldrich. (2023). Safety Data Sheet: Sodium tert-butoxide.
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Sigma-Aldrich. (2023). Safety Data Sheet: Phenylboronic acid.
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Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl 1,4-diazepane-1-carboxylate. [16]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [17][18]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
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Chemistry LibreTexts. (2023). Sonogashira Coupling. Retrieved from
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Chemistry LibreTexts. (2023). Suzuki Coupling. Retrieved from
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Application Notes & Protocols: The Strategic Use of 1-N-Boc-4-iodo-azepane in the Synthesis of Novel Kinase Inhibitors
Introduction: The Azepane Scaffold in Modern Kinase Inhibitor Design
The landscape of kinase inhibitor discovery is continually evolving, with a persistent demand for novel molecular scaffolds that can confer improved potency, selectivity, and pharmacokinetic profiles.[1] Kinases, as central regulators of cellular signaling, remain a primary target class for therapeutic intervention in oncology, immunology, and inflammatory diseases.[2] Dysregulation of kinase signaling pathways, such as the PI3K/Akt and JAK-STAT pathways, is a hallmark of many pathological conditions.[2][3]
Within this context, saturated nitrogen-containing heterocycles are privileged structures in medicinal chemistry due to their ability to provide three-dimensional diversity and engage in specific interactions with protein targets. While piperidine and pyrrolidine rings are ubiquitous in approved drugs, the seven-membered azepane scaffold is a comparatively underexplored area of chemical space, offering significant opportunities for novel drug design.[4][5] The inherent conformational flexibility of the azepane ring allows it to adapt to the steric and electronic demands of various kinase ATP-binding sites, potentially leading to inhibitors with unique binding modes and improved selectivity.[6][7]
This application note provides a comprehensive guide to the strategic application of 1-N-Boc-4-iodo-azepane , a versatile and highly reactive building block, in the synthesis of a novel, potent, and selective kinase inhibitor. We will detail the rationale behind its use, provide step-by-step synthetic protocols, and discuss the critical aspects of its incorporation into a pyrazolo[1,5-a]pyrimidine core, a well-established "hinge-binding" motif in numerous kinase inhibitors.[2][8]
The Strategic Advantage of this compound
This compound is an ideal intermediate for late-stage functionalization in kinase inhibitor synthesis for several key reasons:
-
Reactive Handle for Cross-Coupling: The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, making it an excellent electrophilic partner in a variety of cross-coupling reactions.[9] This high reactivity allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[9] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are readily applicable.[10]
-
The Azepane Core: As previously mentioned, the azepane moiety provides a desirable 3D structural element. Its incorporation can lead to enhanced binding affinity and selectivity by accessing regions of the kinase active site that are not engaged by more conventional scaffolds.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust and reliable protecting group for the azepane nitrogen. It is stable to a wide range of reaction conditions, including many palladium-catalyzed cross-coupling reactions, yet can be removed under mild acidic conditions, ensuring orthogonality with other protecting groups.[3][11]
Hypothetical Target: A Novel Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor
To illustrate the utility of this compound, we propose the synthesis of a hypothetical, yet representative, novel kinase inhibitor, GPKI-Az1 (Gemini Potent Kinase Inhibitor - Azepane 1). This molecule is designed to target a generic tyrosine kinase, featuring the well-validated pyrazolo[1,5-a]pyrimidine scaffold as the hinge-binding element, and the 4-substituted azepane moiety to occupy a hydrophobic pocket in the kinase active site. The synthesis will proceed via a key Sonogashira cross-coupling reaction.
Signaling Pathway Context: Kinase Inhibition
The following diagram illustrates a generalized kinase signaling pathway and the point of intervention for our synthesized inhibitor, GPKI-Az1. By competing with ATP for binding to the kinase domain, GPKI-Az1 prevents the phosphorylation and subsequent activation of downstream substrate proteins, thereby blocking the propagation of the signaling cascade.
Caption: Generalized kinase signaling pathway and the inhibitory action of GPKI-Az1.
Experimental Workflow
The synthesis of GPKI-Az1 from commercially available starting materials is a multi-step process that hinges on the strategic use of this compound. The overall workflow is depicted below.
Caption: Synthetic workflow for the novel kinase inhibitor GPKI-Az1.
Detailed Synthetic Protocols
Protocol 1: Sonogashira Coupling of this compound with 7-(ethynyl)pyrazolo[1,5-a]pyrimidine
This protocol details the crucial C-C bond-forming reaction to link the azepane building block to the kinase-binding scaffold. The Sonogashira reaction is a robust and reliable method for this transformation.[12][13][14]
Materials:
-
This compound (1.0 eq)
-
7-(ethynyl)pyrazolo[1,5-a]pyrimidine (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 7-(ethynyl)pyrazolo[1,5-a]pyrimidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous THF via syringe, followed by the addition of triethylamine.
-
Reaction: Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected GPKI-Az1.
Expected Data for Boc-Protected GPKI-Az1:
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the pyrazolopyrimidine core, the azepane ring protons, and the characteristic singlet for the Boc group at ~1.45 ppm. |
| ¹³C NMR | Resonances for the sp-hybridized carbons of the alkyne linker, as well as carbons of the heterocyclic core, the azepane, and the Boc group. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight of the coupled product. |
Protocol 2: Boc-Deprotection to Yield Final Inhibitor GPKI-Az1
The final step in the synthesis is the removal of the Boc protecting group to liberate the secondary amine of the azepane ring, which may be crucial for forming hydrogen bonds or salt bridges within the kinase active site.[11]
Materials:
-
Boc-protected GPKI-Az1 (1.0 eq)
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected GPKI-Az1 in a minimal amount of DCM in a round-bottom flask.
-
Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation of the HCl Salt: Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of GPKI-Az1. Collect the solid by vacuum filtration and wash with diethyl ether.
-
Neutralization (Optional, for free base): To obtain the free amine, dissolve the HCl salt in water and cool in an ice bath. Carefully add saturated sodium bicarbonate solution dropwise until the pH is basic (pH > 8).
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, GPKI-Az1.
Expected Data for GPKI-Az1:
| Analysis | Expected Result |
| ¹H NMR | Disappearance of the singlet at ~1.45 ppm corresponding to the Boc group. Potential downfield shift of the azepane protons adjacent to the nitrogen. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight of the deprotected product. |
Trustworthiness and Self-Validation
The protocols described above are based on well-established and highly reliable synthetic transformations.[12][13] The progress of each reaction can be rigorously monitored by standard analytical techniques such as TLC and LC-MS, ensuring that each step proceeds to completion before moving to the next. The identity and purity of the intermediates and the final product should be confirmed by a full suite of characterization methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. This multi-faceted analytical approach provides a self-validating system for the synthesis.
Conclusion and Future Perspectives
This compound serves as a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its strategic application, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient incorporation of the medicinally relevant azepane scaffold into complex molecular architectures. The protocols detailed herein provide a robust framework for researchers and drug development professionals to explore this promising area of chemical space. Future work could involve the synthesis of a library of GPKI-Az1 analogues by varying the substitution on the pyrazolo[1,5-a]pyrimidine core or by further functionalizing the azepane nitrogen to probe structure-activity relationships and optimize kinase inhibitory potency and selectivity.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]
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An Update on JAK Inhibitors. PubMed. [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]
-
Dissecting Specificity in the Janus Kinases: The Structures of JAK-Specific Inhibitors Complexed to the JAK1 and JAK2 Protein Tyrosine Kinase Domains. ResearchGate. [Link]
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Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. ResearchGate. [Link]
-
Structure of Janus kinases (JAK) inhibitors 2–5. ResearchGate. [Link]
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Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PubMed Central. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]
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Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
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- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Derivatization of 1-N-Boc-4-iodo-azepane for Chemical Library Synthesis
Abstract
This technical guide provides a comprehensive framework for the derivatization of the 1-N-Boc-4-iodo-azepane scaffold, a valuable building block for the synthesis of diverse chemical libraries aimed at drug discovery. We delve into the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are presented, alongside insights into reaction optimization and troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt and innovate. Furthermore, this guide outlines robust analytical workflows for the characterization and purification of the resulting compound libraries, ensuring the generation of high-quality data for downstream biological screening.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its inherent three-dimensional character provides access to a greater volume of chemical space compared to more common five- and six-membered rings, often leading to improved potency and selectivity for biological targets.[3][4] The strategic modification of a core scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).[1]
This compound is an ideal starting material for library synthesis. The Boc (tert-butyloxycarbonyl) protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions. The iodo-substituent at the 4-position serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on leveraging this reactivity to generate libraries of novel azepane derivatives.
Strategic Derivatization: Methodologies and Protocols
The derivatization of this compound can be broadly categorized into two main strategies: palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The choice of methodology will depend on the desired final compound class and the diversity elements to be introduced.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.[5][6] The following sections detail protocols for some of the most robust and widely used transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of a C(sp²)-C(sp³) bond between an organoboron compound and an organic halide.[7][8] This reaction is particularly valuable for introducing a wide range of aryl and heteroaryl groups onto the azepane scaffold.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems with specialized phosphine ligands can offer improved reactivity for challenging substrates.[6]
-
Base: A base is required to facilitate the transmetalation step of the catalytic cycle.[8] Aqueous solutions of carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are frequently used and are compatible with a wide range of functional groups.[9]
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically employed to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a 2M aqueous solution of Na₂CO₃ (3.0 equiv.).
-
Add a suitable organic solvent, such as toluene or 1,4-dioxane, to achieve a substrate concentration of approximately 0.1 M.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond between a terminal alkyne and an organic halide, providing a gateway to compounds with linear geometries.[10][11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12]
Causality of Experimental Choices:
-
Catalyst System: The palladium catalyst facilitates the oxidative addition to the alkyl iodide, while the copper(I) co-catalyst activates the terminal alkyne.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HX byproduct and act as a solvent.[10]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne.[12] Therefore, it is crucial to maintain an inert atmosphere.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and copper(I) iodide (CuI) (0.1 equiv.).
-
Add a suitable solvent, such as anhydrous THF or DMF.
-
Add phenylacetylene (1.5 equiv.) and an amine base, such as triethylamine (3.0 equiv.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For less reactive substrates, gentle heating may be required.[13]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide array of primary and secondary amines, as well as other nitrogen-containing functional groups.[5][14]
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are commonly used in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[14][15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To a glovebox or under a strictly inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene.
-
Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Substitution Reactions
While palladium-catalyzed reactions are powerful, classical nucleophilic substitution can also be an effective strategy for derivatization, particularly with soft nucleophiles.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to facilitate the Sₙ2 reaction.
-
Temperature: Heating is often required to drive the reaction to completion.
-
Nucleophile: Soft nucleophiles, such as thiolates or azides, are generally more effective in displacing the iodide.
Protocol: Nucleophilic Substitution with Sodium Azide
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add sodium azide (NaN₃) (1.5 equiv.).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography. The resulting azide can be further functionalized, for example, via reduction to the corresponding amine or through click chemistry.
Library Synthesis Workflow and Data Management
The successful synthesis of a chemical library requires a systematic approach to reaction execution, purification, and analysis.
Caption: A generalized workflow for the synthesis and processing of a chemical library.
Analytical Characterization and Purification
The purity and structural integrity of library compounds are paramount for obtaining reliable biological data.[16][17] A multi-tiered analytical approach is recommended.
High-Throughput Purification
For library synthesis, high-throughput purification techniques are essential.[18] Preparative reverse-phase high-performance liquid chromatography (prep-HPLC) is a widely used method for the purification of individual compounds from a library.[19]
Analytical Techniques for Quality Control
A suite of analytical techniques should be employed to ensure the quality of the synthesized library.[20][21]
| Technique | Purpose | Information Obtained |
| LC-MS | Purity assessment and identity confirmation | Retention time, molecular weight |
| NMR | Structural elucidation | ¹H and ¹³C NMR provide detailed structural information |
| HRMS | Exact mass determination | Confirms elemental composition |
Table 1: Key analytical techniques for library characterization.
Representative Derivatization Data
The following table summarizes representative results for the derivatization of this compound using the protocols described above.
| Reaction Type | Coupling Partner | Product Structure | Yield (%) | Purity (LC-MS) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 1-N-Boc-4-(4-methoxyphenyl)azepane | 85 | >95% |
| Sonogashira | Trimethylsilylacetylene | 1-N-Boc-4-((trimethylsilyl)ethynyl)azepane | 78 | >95% |
| Buchwald-Hartwig | Aniline | 1-N-Boc-4-(phenylamino)azepane | 72 | >95% |
| Nucleophilic Substitution | Sodium thiophenolate | 1-N-Boc-4-(phenylthio)azepane | 92 | >95% |
Table 2: Example derivatization reactions and results.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse chemical libraries. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient and predictable introduction of a wide range of functional groups. By following the robust protocols and analytical workflows outlined in this guide, researchers can confidently generate high-quality compound libraries to accelerate their drug discovery efforts.
References
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Parumala, S. R., & Bojja, S. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Results in Chemistry, 5, 100852. [Link]
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Bylund, J. H., et al. (2002). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 4(5), 411-417. [Link]
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Carrel, A., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(9), 5657-5667. [Link]
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Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]
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Kyranos, J. N., et al. (2001). High-throughput techniques for compound characterization and purification. Current Opinion in Drug Discovery & Development, 4(6), 719-728. [Link]
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Zhang, B., & Kyranos, J. N. (2004). High-throughput purification of compound libraries. Current Opinion in Drug Discovery & Development, 7(6), 755-764. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Božinović, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(12), 1435-1440. [Link]
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Organic Chemistry Portal. (2021). Sonogashira Coupling. [Link]
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O'Connell, T. N., et al. (2001). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. In Modern Methods for the Analysis of Drugs of Abuse (pp. 505-534). CRC Press. [Link]
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Phillips, A. M. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]
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Reymond Research Group. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Chemeurope.com. (2023). Sonogashira coupling. [Link]
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Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Li, G., et al. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 143(32), 12555-12561. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Phillips, A. M. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Parumala, S. R., & Bojja, S. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Results in Chemistry, 5, 100852. [Link]
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Carrel, A., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(9), 5657-5667. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]
-
Božinović, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(12), 1435-1440. [Link]
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Organic Chemistry Portal. (2021). Sonogashira Coupling. [Link]
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Chemeurope.com. (2023). Sonogashira coupling. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ResearchGate. (2014). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Application Notes & Protocols: 1-N-Boc-4-iodo-azepane as a Versatile Building Block for Spirocyclic Compound Synthesis
Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Spirocyclic scaffolds—structures containing two rings connected by a single, shared quaternary carbon atom—have emerged as "privileged" motifs.[1] Their inherent three-dimensionality and conformational rigidity allow for precise spatial orientation of substituents, enabling more specific and potent interactions with biological targets compared to traditional flat, aromatic systems.[2] This unique topography often leads to enhanced metabolic stability, aqueous solubility, and cell permeability, while providing an escape from "flatland" chemistry.[1][2]
Within this class, N-heterocyclic spirocycles are of particular interest. The azepane ring, a saturated seven-membered nitrogen heterocycle, is a core component of numerous FDA-approved drugs and biologically active compounds, valued for its conformational flexibility and ability to engage in key hydrogen bonding interactions.[3][4][5][6] Consequently, the fusion of an azepane ring into a spirocyclic framework presents a powerful strategy for generating novel molecular architectures with significant therapeutic potential.[7]
This guide details the utility of 1-N-Boc-4-iodo-azepane , a highly versatile and functionalized building block, for the efficient construction of spiro[azepane-4,X']-heterocycles. We will explore its properties and delve into a key application: the synthesis of spiro-oxindoles via an intramolecular Heck reaction, providing detailed mechanistic insights and robust experimental protocols for researchers in synthetic and medicinal chemistry.
Physicochemical Properties of this compound
A thorough understanding of a building block's properties is fundamental to its successful application. This compound is a stable, crystalline solid at room temperature, designed for synthetic utility. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the azepane nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions. The key functional handle is the iodine atom at the C4 position, which is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.
| Property | Value |
| CAS Number | 1394839-99-6[8] |
| Molecular Formula | C₁₁H₂₀INO₂ |
| Molecular Weight | 325.19 g/mol |
| Appearance | Off-white to yellow solid |
| Key Features | - Boc-protected amine for controlled reactivity. - Iodo group enables diverse cross-coupling reactions. - Pre-installed azepane core for rapid scaffold construction. |
Core Application: Palladium-Catalyzed Intramolecular Heck Reaction for Spiro-Oxindole Synthesis
One of the most powerful applications of this compound is in the synthesis of spiro[azepane-4,3'-oxindole] derivatives. This class of compounds is of immense interest due to the prevalence of the oxindole core in a wide array of pharmacologically active molecules.[2][9][10] The strategy relies on a two-stage process: first, coupling the azepane to an aniline precursor, and second, executing an intramolecular Mizoroki-Heck reaction to forge the critical spirocyclic C-C bond.[11]
Mechanistic Rationale: The "Why" Behind the Heck Reaction
The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry for its ability to form complex cyclic and polycyclic systems under relatively mild conditions.[12][13] The catalytic cycle, driven by a Palladium(0) species, proceeds through several well-defined steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The reaction can proceed through two primary manifolds: a neutral pathway and a cationic pathway .[11] The choice between them can significantly impact reaction efficiency and stereoselectivity. The cationic pathway is often favored for less reactive substrates and can be induced by adding a silver(I) salt (e.g., Ag₃PO₄, Ag₂CO₃) to sequester the iodide, creating a more electrophilic, cationic palladium intermediate that is more susceptible to alkene coordination.[11]
Caption: Catalytic cycle of the intramolecular Heck reaction.
Experimental Workflow: A Step-by-Step Guide
The overall process for creating a spiro[azepane-4,3'-oxindole] is outlined below. This workflow provides a logical progression from simple starting materials to the complex target scaffold.
Caption: Synthetic workflow for spiro-oxindole synthesis.
Protocol 1: Synthesis of Heck Precursor via Buchwald-Hartwig Amination
Objective: To couple this compound with an α,β-unsaturated 2-iodoanilide to generate the direct precursor for the intramolecular Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
2-Iodo-N-(prop-1-en-2-yl)aniline derivative (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by the 2-iodoanilide derivative (1.1 equiv) and this compound (1.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure Heck precursor.
Scientific Rationale:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a highly effective and versatile catalyst for C-N cross-coupling.[14] Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the reductive elimination step and prevents β-hydride elimination from the amido-palladium intermediate.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline nitrogen, forming the active nucleophile for the catalytic cycle.
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.
Protocol 2: Intramolecular Heck Reaction to Form the Spiro-Oxindole Core
Objective: To induce the cyclization of the N-aryl azepane precursor to form the spiro[azepane-4,3'-oxindole] scaffold. This protocol is based on conditions successfully used in complex natural product synthesis.[11]
Materials:
-
Heck Precursor from Protocol 1 (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Silver(I) phosphate (Ag₃PO₄) (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the Heck precursor (1.0 equiv), Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), and Ag₃PO₄ (1.2 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts. Wash the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired spiro[azepane-4,3'-oxindole].
Scientific Rationale & Optimization:
-
Palladium Source: Pd(OAc)₂ is a common and stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.
-
Ligand: PPh₃ is a standard phosphine ligand that stabilizes the palladium catalyst. For asymmetric syntheses to create a chiral spiro-center, a chiral ligand such as (R)- or (S)-BINAP would be substituted here.
-
Additive (Halide Scavenger): Ag₃PO₄ is used to promote the cationic pathway.[11] It abstracts the iodide from the palladium center after oxidative addition, generating a more reactive cationic palladium species that readily coordinates with the tethered alkene, often leading to cleaner reactions and higher yields.
-
Base: In many Heck reactions, a base like triethylamine or potassium carbonate is used to neutralize the H-X acid formed. In this cationic variant, the role of the base is fulfilled by the silver salt's counterion or residual base from the previous step, though a non-nucleophilic base like PMP (1,2,2,6,6-pentamethylpiperidine) can be added if needed.
| Parameter | Variation | Rationale / Expected Outcome |
| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(0) sources can sometimes be more active, requiring lower temperatures. |
| Ligand | P(o-tol)₃, dppf, BINAP | Modulates catalyst reactivity and stability. Chiral ligands like BINAP enable enantioselective cyclization. |
| Solvent | Acetonitrile, Dioxane | Solvent polarity can influence reaction rates and solubility of intermediates. |
| Temperature | 60 - 120 °C | Higher temperatures may be needed for sterically hindered substrates but can also lead to decomposition.[11] |
| Additive | Ag₂CO₃, TlOAc | Alternative halide scavengers can be used to modulate the cationic character of the intermediate. |
Conclusion and Future Outlook
This compound is a demonstrably powerful and versatile building block for accessing novel, three-dimensional chemical space. The protocols detailed herein for the synthesis of spiro[azepane-4,3'-oxindoles] via a robust Buchwald-Hartwig/intramolecular Heck reaction sequence provide a reliable pathway to this valuable scaffold. The strategic placement of the iodo group also opens avenues for other transformations, such as Suzuki, Sonogashira, and Stille couplings, further expanding its utility. As the demand for sp³-rich, structurally complex molecules in drug discovery continues to grow, the importance of thoughtfully designed building blocks like this compound will only increase, enabling chemists to rapidly assemble libraries of compounds with unique and promising biological activities.[3][5][15]
References
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Vertex AI Search.
- Mykura, F., et al. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
- Various Authors. (2025). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
- Depoorter, S. L., et al. (n.d.). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. NIH PMC.
- Various Authors. (n.d.). Synthesis of spiro-oxindoles (24) and (25). Reagents and conditions:.
- Kirichok, A. A., et al. (2018).
- Vitaku, E., et al. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Various Authors. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds.
- Wikipedia. (n.d.). Intramolecular Heck reaction. Wikipedia.
- Various Authors. (n.d.). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Journal of Chemical Sciences.
- Gaillard, S., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journals.
- Kaur, A., et al. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Various Authors. (n.d.). Synthesis of Novel 1,4-Diazepane-Spirooxindole Frameworks via Catalytic (6 + 1) Annulation of Diazooxindoles with Hexahydropyrimidines.
- Isenegger, P. G., et al. (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
- Taylor, R. J. K., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. RSC Publishing.
- Carretero, J. C., et al. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
- Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
- Various Authors. (n.d.).
- Overman, L. E., et al. (n.d.). Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereoenters. Stereocontrolled Total Synthesis of (±)-Gelsemine. NIH PMC.
- Various Authors. (2025). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Thieme.
- Sharma, J. (2021).
- Various Authors. (n.d.). Theoretical study of intramolecular Heck reactions.
- Various Authors. (2024).
- Various Authors. (n.d.).
- Various Authors. (2022). Synthesis of Functionalized Azepines via Cu(I)
- ChemicalBook. (n.d.). This compound. ChemicalBook.
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Application Notes and Protocols: Stereoselective Synthesis of 4-Substituted Azepanes from 1-N-Boc-4-iodo-azepane
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility allows for a three-dimensional exploration of chemical space that is often beneficial for optimizing binding interactions with biological targets.[2] Consequently, the development of robust and stereocontrolled methods for the synthesis of substituted azepanes is of paramount importance to drug discovery programs.[3] This application note provides a detailed guide for the stereoselective synthesis of 4-substituted azepanes, a key structural motif, starting from the readily accessible precursor, 1-N-Boc-4-iodo-azepane. We will explore transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution strategies, with a focus on the principles governing stereocontrol.
Strategic Overview: Pathways to Stereocontrol at the C4-Position
Achieving stereoselectivity at a specific position on a flexible seven-membered ring presents a unique synthetic challenge. The conformational landscape of the azepane ring, which exists as a mixture of rapidly interconverting chair and boat-like conformations, can significantly influence the facial selectivity of an incoming reagent.[2][4] Our synthetic approach from this compound focuses on two primary strategies:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods offer a powerful means to form carbon-carbon and carbon-heteroatom bonds. Stereoselectivity can be induced through the use of chiral ligands that create a chiral environment around the metal center, thereby differentiating the two faces of the azepane ring during the key bond-forming step.[5]
-
Nucleophilic Substitution (S(_N)2) Reactions: This classical approach relies on the direct displacement of the iodide with a nucleophile. Stereocontrol can be achieved by employing a chiral nucleophile or by leveraging substrate control where the inherent chirality of a starting material directs the approach of the nucleophile.
The choice of strategy will depend on the desired substituent and the availability of chiral catalysts or nucleophiles.
Visualizing the Synthetic Workflow
Figure 1: General synthetic strategies for the stereoselective functionalization of this compound.
Protocol 1: Stereoselective Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-Azepanes
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds.[6] The key to achieving enantioselectivity in this reaction is the use of a chiral phosphine ligand that coordinates to the palladium catalyst. The chiral ligand creates a discriminatory environment during the reductive elimination step, favoring the formation of one enantiomer over the other.
Mechanistic Insight: The Role of the Chiral Ligand
The chiral ligand (L*) influences the geometry of the palladium intermediates, particularly the diarylpalladium(II) complex. This geometric constraint directs the reductive elimination to proceed through a lower energy transition state for one enantiomer, leading to the observed stereoselectivity.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral phosphine ligand (e.g., (R)-BINAP, (S)-Phos)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the chiral phosphine ligand (4 mol%), and the base (2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to achieve a concentration of 0.1 M with respect to the iodo-azepane.
-
Reaction: Stir the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Chiral Ligand | Base | Solvent | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | (R)-BINAP | K₃PO₄ | Toluene | 75-85 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | (S)-Phos | Cs₂CO₃ | Dioxane | 80-90 | >95 |
| 3 | 3-Thienylboronic acid | (R)-BINAP | K₃PO₄ | Toluene | 70-80 | 85-92 |
Note: These are representative data based on similar transformations in the literature. Actual results may vary.
Protocol 2: Stereoselective Negishi Cross-Coupling for the Synthesis of 4-Alkyl/Aryl-Azepanes
The Negishi coupling utilizes organozinc reagents, which are often prepared in situ from the corresponding organohalides or organolithiums.[7] This method is particularly useful for introducing alkyl substituents and is known for its high functional group tolerance.
Detailed Experimental Protocol: Negishi Coupling
Materials:
-
This compound
-
Organozinc reagent (or precursor: organohalide and zinc dust)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., a chiral ferrocenyl phosphine)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Organozinc Formation (if necessary): In a separate flame-dried flask under an inert atmosphere, activate zinc dust with 1,2-dibromoethane and chlorotrimethylsilane in THF. Add the organohalide and stir at room temperature until the starting material is consumed.
-
Reaction Setup: In another flame-dried Schlenk flask, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (5 mol%) in THF.
-
Reagent Addition: Add this compound (1.0 equivalent) to the catalyst mixture. Then, add the pre-formed organozinc reagent (1.5 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature to 50 °C for 6-18 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate.
-
Purification and Analysis: Follow the same procedure as for the Suzuki-Miyaura coupling.
Protocol 3: Stereoselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this reaction.[10] Chiral versions of these ligands can be employed to achieve enantioselectivity.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine or amide nucleophile
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Chiral biaryl phosphine ligand (e.g., a chiral Josiphos-type ligand)
-
Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene or THF
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine Pd(OAc)₂ (2 mol%), the chiral ligand (4 mol%), and the base (1.5 equivalents) in a Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine/amide (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene or THF (0.1 M).
-
Reaction: Stir the mixture at 80-110 °C for 12-24 hours.
-
Workup, Purification, and Analysis: Follow similar procedures as outlined for the Suzuki-Miyaura coupling.
Protocol 4: Stereoselective Nucleophilic Substitution (S(_N)2)
Direct S(_N)2 displacement of the iodide offers a more classical and potentially more atom-economical approach. The stereochemical outcome is dictated by the Walden inversion, meaning the nucleophile attacks from the face opposite to the leaving group. To achieve a specific enantiomer of the product, one must start with an enantiomerically pure starting material or use a chiral nucleophile in a kinetic resolution. As this compound is typically prepared as a racemate, the use of a chiral nucleophile is a viable strategy, although it may require screening of various nucleophiles and conditions to achieve high selectivity.
Conceptual Workflow for S(_N)2 with a Chiral Nucleophile
Figure 3: Kinetic resolution of racemic this compound via an S(_N)2 reaction with a chiral nucleophile.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust starting point for researchers aiming to synthesize enantioenriched 4-substituted azepanes from this compound. The choice of method will be dictated by the desired substituent and the specific stereochemical requirements of the target molecule. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for a given substrate. The continued development of new chiral ligands and catalysts will undoubtedly expand the scope and efficiency of these important transformations, further enabling the exploration of the rich chemical space offered by the azepane scaffold.
References
-
Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Chemistry – A European Journal. [Link]
-
Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. PubMed Central. [Link]
-
An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. MDPI. [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PubMed Central. [Link]
-
Tunable Unsymmetrical Chiral N-Heterocyclic Carbene Ligands for Highly Diastereo- and Enantioselective Copper. Angewandte Chemie International Edition. [Link]
-
and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. NIH. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. PubMed. [Link]
-
Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. PubMed. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Saturated Heterocycles as Chiral Auxiliaries. ResearchGate. [Link]
-
Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. ResearchGate. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
Stereochemistry, Conformation, and Stereoselectivity. Organic Chemistry, Fourth Edition. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. [Link]
-
Aminative Suzuki-Miyaura coupling. PubMed. [Link]
-
Conformational Analysis of N-Butane in Stereochemistry. Unacademy. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
-
Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][11]-Fused Indole Heterocycles. PubMed Central. [Link]
-
Conformational analysis of n butane. Slideshare. [Link]
-
High-level theoretical study of the conformational equilibrium of n-pentane. ResearchGate. [Link]
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- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Understanding of the Conformational Analysis of N-Butane in Stereochemistry [unacademy.com]
- 5. mdpi.com [mdpi.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of 1-N-Boc-4-iodo-azepane for Preclinical Studies: An Application Note and Protocol
Introduction
The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its seven-membered ring offers a greater degree of conformational flexibility compared to smaller piperidine or pyrrolidine rings, enabling unique interactions with biological targets. The functionalization of the azepane ring at the 4-position provides a valuable vector for the introduction of various pharmacophores. Specifically, 1-N-Boc-4-iodo-azepane serves as a crucial intermediate in the synthesis of novel therapeutics, where the iodo-group can be readily displaced in nucleophilic substitution or cross-coupling reactions.
This application note provides a detailed, scalable, and robust two-part synthetic protocol for the preparation of this compound, suitable for producing preclinical quantities of this key building block. The synthesis commences with the readily available and inexpensive starting material, ε-caprolactam, and proceeds through the formation of the intermediate, tert-butyl 4-hydroxyazepane-1-carboxylate (N-Boc-azepan-4-ol). The subsequent iodination is achieved via a modified Appel reaction, optimized for scalability and ease of purification. Throughout this guide, we emphasize the rationale behind the choice of reagents and conditions, ensuring scientific integrity and reproducibility.
Overall Synthetic Workflow
The synthesis is divided into two main parts: the preparation of the N-Boc protected alcohol intermediate and its subsequent conversion to the iodide.
Caption: Overall synthetic route from ε-caprolactam to this compound.
Part 1: Synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate (N-Boc-azepan-4-ol)
This part of the synthesis focuses on the construction of the core azepane ring and its subsequent protection.
Step 1.1: Hydrolysis of ε-Caprolactam to 6-Aminocaproic Acid Hydrochloride
The synthesis begins with the ring-opening of the readily available ε-caprolactam via acid-catalyzed hydrolysis to afford 6-aminocaproic acid hydrochloride. This is a classic and scalable transformation.[1]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add ε-caprolactam (1.0 eq).
-
Add a 6 M aqueous solution of hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until all the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield 6-aminocaproic acid hydrochloride.
Step 1.2: Synthesis of Azepan-4-ol
This multi-step transformation from 6-aminocaproic acid to azepan-4-ol is presented as a telescoped procedure to improve efficiency. It involves the reduction of the carboxylic acid to an amino alcohol, followed by an intramolecular cyclization.
Protocol:
-
Suspend 6-aminocaproic acid hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) in a large, oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add a solution of borane-THF complex (1 M in THF, 3.0 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add a 4 M solution of HCl in dioxane and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. The resulting crude 6-aminohexan-1-ol hydrochloride is taken to the next step without further purification.
-
For the cyclization, a variation of the Oppenauer oxidation followed by reductive amination is employed. Dissolve the crude amino alcohol hydrochloride in a suitable solvent such as toluene.
-
Add a catalytic amount of a ruthenium-based dehydrogenation catalyst and a hydrogen acceptor (e.g., acetone). Heat the mixture to reflux. This promotes the oxidation of the alcohol to an aldehyde and subsequent intramolecular imine formation, which is then reduced in situ to the azepane.[2]
-
After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude azepan-4-ol.
Step 1.3: N-Boc Protection of Azepan-4-ol
The final step in this part is the protection of the secondary amine of azepan-4-ol with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that is high-yielding and scalable.[3]
Protocol:
-
Dissolve the crude azepan-4-ol (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1).
-
Add sodium bicarbonate (2.5 eq) and stir the mixture vigorously.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude N-Boc-azepan-4-ol.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-hydroxyazepane-1-carboxylate as a white solid or a colorless oil.[4]
| Parameter | Step 1.1 | Step 1.2 | Step 1.3 |
| Key Reagents | ε-Caprolactam, HCl | 6-Aminocaproic acid HCl, BH₃·THF | Azepan-4-ol, Boc₂O, NaHCO₃ |
| Solvent | Water | THF, Toluene | DCM/Water |
| Temperature | Reflux | 0 °C to Reflux | Room Temperature |
| Reaction Time | 4-6 hours | 12-18 hours (reduction) | 12-16 hours |
| Typical Yield | >90% | 60-70% (over 2 steps) | >90% |
Part 2: Iodination of N-Boc-azepan-4-ol via Appel Reaction
The conversion of the hydroxyl group to an iodide is achieved using the Appel reaction, which proceeds with inversion of configuration via an SN2 mechanism.[2][5] The choice of this reaction is based on its high efficiency and mild conditions, which are compatible with the N-Boc protecting group. A key challenge at scale is the removal of the triphenylphosphine oxide byproduct.
Caption: Mechanism of the Appel reaction for the iodination of an alcohol.
Protocol:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-azepan-4-ol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).
-
Add anhydrous dichloromethane (DCM) and stir until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.5 eq) in DCM, maintaining the internal temperature below 5 °C. The solution will turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification (Scalable Method): a. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the brown color of the iodine disappears. b. Separate the organic layer and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Concentrate the solution under reduced pressure to about one-third of its original volume. e. Add hexanes to the concentrated solution to precipitate the triphenylphosphine oxide. f. Cool the mixture to 0-5 °C and stir for 1-2 hours to maximize precipitation. g. Filter off the triphenylphosphine oxide and wash the solid with cold hexanes. h. Concentrate the filtrate under reduced pressure to obtain the crude product. i. For preclinical use, further purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) is recommended to ensure high purity. The product, this compound, is typically a pale yellow oil or low-melting solid.
| Parameter | Value |
| Key Reagents | N-Boc-azepan-4-ol, PPh₃, I₂, Imidazole |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Na₂S₂O₃ quench, precipitation of TPPO |
| Typical Yield | 80-90% |
| Purity (after chromatography) | >98% |
Expected Analytical Profile of this compound
-
Molecular Formula: C₁₁H₂₀INO₂
-
Molecular Weight: 325.19 g/mol
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 4.2-4.4 (m, 1H, CH-I), 3.4-3.6 (m, 4H, CH₂-N-CH₂), 2.0-2.2 (m, 2H), 1.8-2.0 (m, 4H), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 155.0 (C=O), 80.0 (C(CH₃)₃), 45-47 (CH₂-N), 35-38 (CH₂), 30-33 (CH-I), 28.4 (C(CH₃)₃).
-
Mass Spectrometry (ESI+): m/z = 326.05 [M+H]⁺, 358.03 [M+Na]⁺.
Safety and Handling
-
ε-Caprolactam: Harmful if swallowed. May cause skin and eye irritation.[6]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Borane-THF complex: Highly flammable liquid and vapor. Reacts violently with water.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid. Causes skin and eye irritation.
-
Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye damage.[7]
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
References
-
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Carl ROTH. Safety Data Sheet: Triphenylphosphine. [Link]
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Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
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University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ResearchGate. Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]
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The Azepane Scaffold in CNS Drug Development: Application Notes for the Strategic Intermediate 1-N-Boc-4-iodo-azepane
Introduction: The Azepane Moiety as a Privileged Scaffold for Central Nervous System Agents
The quest for novel therapeutic agents targeting the central nervous system (CNS) is an enduring challenge in medicinal chemistry. The intricate nature of the blood-brain barrier (BBB) and the demand for precise interactions with neuronal targets necessitate the exploration of unique chemical spaces. Within this landscape, saturated nitrogen-containing heterocycles have emerged as foundational building blocks. While five- and six-membered rings like pyrrolidine and piperidine are extensively utilized, the seven-membered azepane ring offers a distinct and advantageous scaffold.[1][2][3] Its increased conformational flexibility allows for a more comprehensive exploration of the binding pockets of CNS targets, potentially leading to enhanced potency and selectivity.[4] Furthermore, the inherent three-dimensionality of the azepane ring can improve physicochemical properties, such as solubility and metabolic stability, which are critical for developing effective CNS drugs.[5][6]
This guide focuses on a particularly valuable synthetic intermediate: 1-N-Boc-4-iodo-azepane . The strategic placement of the iodine atom at the 4-position provides a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, which are the cornerstone of modern drug discovery. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the azepane nitrogen. These application notes will provide a detailed technical guide for the synthesis and utilization of this compound in the development of novel CNS agents, grounded in established chemical principles and field-proven insights.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved from the commercially available precursor, tert-butyl 4-oxoazepane-1-carboxylate.[7] The following two-step protocol outlines a reliable route to this key intermediate.
Step 1: Reduction of tert-Butyl 4-oxoazepane-1-carboxylate to tert-Butyl 4-hydroxyazepane-1-carboxylate
The initial step involves the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, ensuring that the Boc protecting group and the ester functionality (if present elsewhere in a more complex substrate) remain intact.
Protocol:
-
To a stirred solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford tert-butyl 4-hydroxyazepane-1-carboxylate as a crude product, which can often be used in the next step without further purification.
| Reactant | MW | Equivalents | Mass/Volume |
| tert-Butyl 4-oxoazepane-1-carboxylate | 213.27 | 1.0 | e.g., 5.0 g |
| Sodium borohydride | 37.83 | 1.5 | e.g., 1.33 g |
| Methanol | - | - | e.g., 50 mL |
Expected Yield: >90%
Step 2: Iodination of tert-Butyl 4-hydroxyazepane-1-carboxylate
The conversion of the hydroxyl group to an iodide is a critical step. The Appel reaction, using triphenylphosphine and iodine, is a reliable method for this transformation under mild conditions. This reaction proceeds via a phosphonium salt intermediate, which is then displaced by the iodide ion.
Protocol:
-
To a stirred solution of tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C, add iodine (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
| Reactant | MW | Equivalents | Mass/Volume |
| tert-Butyl 4-hydroxyazepane-1-carboxylate | 215.29 | 1.0 | e.g., 5.0 g |
| Triphenylphosphine | 262.29 | 1.2 | e.g., 7.3 g |
| Iodine | 253.81 | 1.2 | e.g., 7.1 g |
| Dichloromethane | - | - | e.g., 100 mL |
Expected Yield: 70-85%
Caption: Synthetic route to this compound.
Applications of this compound in the Synthesis of CNS Agent Scaffolds
The iodo-substituent in this compound serves as a versatile linchpin for introducing a wide array of molecular fragments, a critical step in building libraries of potential CNS drug candidates. The following protocols detail its application in several key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between the azepane core and various aryl or heteroaryl boronic acids or esters.[8] This allows for the incorporation of functionalities known to interact with CNS targets, such as substituted phenyl rings, pyridines, or indoles.
Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the desired 4-aryl/heteroaryl-azepane derivative.
| Component | Typical Reagent/Catalyst | Stoichiometry |
| Iodo-azepane | This compound | 1.0 eq |
| Boronic Acid | Phenylboronic acid | 1.2 eq |
| Palladium Catalyst | Pd(PPh₃)₄ | 0.05 eq |
| Base | K₂CO₃ | 2.0 eq |
| Solvent | 1,4-Dioxane/H₂O | 4:1 |
Expected Yield: 60-90%
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable for their linear geometry and their potential to act as bioisosteres or as handles for further functionalization via "click" chemistry.[9][10]
Protocol:
-
In a reaction flask, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq).
-
Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the base. Anhydrous THF or DMF can be used as a co-solvent.
-
Degas the mixture thoroughly.
-
Stir the reaction at room temperature to 50 °C for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 4-alkynyl-azepane product.
| Component | Typical Reagent/Catalyst | Stoichiometry |
| Iodo-azepane | This compound | 1.0 eq |
| Alkyne | Phenylacetylene | 1.5 eq |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 0.05 eq |
| Copper Co-catalyst | CuI | 0.1 eq |
| Solvent/Base | Triethylamine | - |
Expected Yield: 50-85%
Heck Coupling: Formation of Alkenyl-Azepanes
The Heck reaction allows for the vinylation of the azepane core, providing access to compounds with exocyclic double bonds which can be further functionalized, for instance, through hydrogenation or dihydroxylation.[11][12]
Protocol:
-
Charge a reaction vessel with this compound (1.0 eq), an alkene such as styrene or an acrylate (1.5 eq), a palladium source like Pd(OAc)₂ (0.05 eq), and a phosphine ligand, for example, P(o-tolyl)₃ (0.1 eq).
-
Add a suitable base, typically an inorganic base like sodium carbonate or an organic base such as triethylamine (2.0 eq).
-
Add a polar aprotic solvent like DMF or acetonitrile.
-
Degas the mixture and then heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product via column chromatography.
| Component | Typical Reagent/Catalyst | Stoichiometry |
| Iodo-azepane | This compound | 1.0 eq |
| Alkene | Styrene | 1.5 eq |
| Palladium Catalyst | Pd(OAc)₂ | 0.05 eq |
| Ligand | P(o-tolyl)₃ | 0.1 eq |
| Base | Et₃N | 2.0 eq |
| Solvent | DMF | - |
Expected Yield: 40-75%
Buchwald-Hartwig Amination: Synthesis of 4-Amino-Azepane Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 4-amino-azepane derivatives.[13] These amines can serve as key intermediates for the introduction of diverse functionalities or can themselves be the final pharmacologically active compounds.
Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 8-16 hours.
-
Monitor the reaction's progress.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the resulting 4-amino-azepane derivative by column chromatography.
| Component | Typical Reagent/Catalyst | Stoichiometry |
| Iodo-azepane | This compound | 1.0 eq |
| Amine | Morpholine | 1.2 eq |
| Palladium Catalyst | Pd₂(dba)₃ | 0.02 eq |
| Ligand | Xantphos | 0.04 eq |
| Base | NaOtBu | 1.4 eq |
| Solvent | Toluene | - |
Expected Yield: 65-95%
Caption: Versatility of this compound in cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the development of novel CNS agents. Its synthesis from readily available starting materials is straightforward. The presence of the iodo-substituent allows for the application of a wide range of robust and reliable cross-coupling reactions, enabling the systematic exploration of chemical space around the privileged azepane scaffold. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the field of drug discovery to leverage this powerful intermediate in their efforts to design and synthesize the next generation of CNS therapeutics.
References
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2024). National Institutes of Health. [Link]
- Synthesis method of N-boc-4-hydroxypiperidine. (2015).
- Method for synthesizing 1-boc-4-aminopiperidine. (2015).
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2008). ResearchGate. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). MDPI. [Link]
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Recent Advances on the Synthesis of Azepane‐Based Compounds. (2020). ResearchGate. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2019). ResearchGate. [Link]
-
Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. (2019). ResearchGate. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. [Link]
-
Heck Reaction—State of the Art. (2017). MDPI. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). The University of Manchester. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. (2013). Organic Chemistry Portal. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2024). National Institutes of Health. [Link]
-
Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. (2009). ResearchGate. [Link]
-
Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. (2014). Catalysis Science & Technology (RSC Publishing). [Link]
-
Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. (2025). Asian Journal of Pharmaceutics. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central. [Link]
-
Catalytic system based on triphenylantimony and tert-butyl hydroperoxide for the Heck reaction. (2002). ResearchGate. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. [Link]
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- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-N-Boc-4-iodo-azepane
Prepared by: Gemini, Senior Application Scientist
Foreword: The Azepane Scaffold and the Imperative for C-C Bond Formation
The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility allows it to present substituents in three-dimensional space in a manner distinct from more common five- and six-membered rings, often leading to enhanced binding affinity and improved pharmacokinetic properties.[1][2] Consequently, azepane-containing molecules are found in numerous FDA-approved drugs and clinical candidates for a wide range of therapeutic areas.[2]
The ability to functionalize the azepane core at specific positions is paramount for drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, represent powerful and versatile tools for installing new carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides detailed protocols and technical insights for the successful Suzuki and Sonogashira coupling of 1-N-Boc-4-iodo-azepane, a key building block for accessing novel chemical matter.
The protocols herein are designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document elucidates the underlying principles governing catalyst selection, reaction optimization, and troubleshooting for these challenging C(sp³)–C(sp²) and C(sp³)–C(sp) bond formations.
Part 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species with an organic halide.[3][4] While traditionally applied to aryl and vinyl halides, recent advancements in ligand design have extended its utility to less reactive C(sp³)-hybridized electrophiles, such as the secondary iodide of our target molecule.[3]
Mechanistic Considerations & Rationale
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] For a secondary alkyl iodide like this compound, the oxidative addition of the C-I bond to the Pd(0) center is often the rate-limiting step. Furthermore, the resulting alkyl-palladium(II) intermediate can be susceptible to β-hydride elimination, a common side reaction that can significantly reduce product yield.
To overcome these challenges, the choice of the phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[6] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step. Their strong electron-donating ability stabilizes the resulting organopalladium intermediate, facilitating the subsequent transmetalation and reductive elimination steps while disfavoring β-hydride elimination.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (5 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, phenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 dioxane:water solvent ratio (final concentration of the iodide ~0.1 M).
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-N-Boc-4-phenyl-azepane.
Data & Optimization
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. If reactions are sluggish, ensure the quality of the palladium source. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines are crucial.[6] If low yields are obtained, screening different ligands from this class is recommended. |
| Base | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid.[3] Weaker bases like K₂CO₃ may be less effective. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | A mixture of an organic solvent and water is often optimal. Ensure solvents are thoroughly degassed to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive boronic acids or if using a less active catalyst system. Monitor for potential decomposition. |
Part 2: Sonogashira Coupling of this compound
The Sonogashira coupling is a highly efficient method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] Its application to unactivated alkyl halides is more challenging due to the reasons mentioned previously (sluggish oxidative addition, β-hydride elimination).[9] The classic Sonogashira protocol often employs a copper(I) co-catalyst, which can lead to undesirable alkyne homocoupling (Glaser coupling).[10] Therefore, modern copper-free protocols are often preferred, especially for sensitive substrates.
Mechanistic Considerations & Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[11] In the copper-free variant, the palladium catalyst orchestrates all key steps. The base deprotonates the terminal alkyne, which then coordinates to the Pd(II) complex formed after oxidative addition. Reductive elimination then furnishes the coupled product.
For C(sp³)-I bonds, catalyst systems that can facilitate the oxidative addition without requiring harsh conditions are essential. Palladium complexes with N-heterocyclic carbene (NHC) ligands have shown promise in this area, as they are strong σ-donors that can stabilize the palladium center throughout the catalytic cycle.
Catalytic Cycle: Copper-Free Sonogashira Coupling
Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.
Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene
This protocol is optimized to minimize side reactions and is suitable for a range of terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, Cs₂CO₃, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the addition of phenylacetylene.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 4-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 1-N-Boc-4-(phenylethynyl)azepane.
Data & Optimization
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst. Ensure it is of high purity. |
| Ligand | SPhos, NHC ligands (e.g., IPr) | SPhos is a versatile ligand for copper-free conditions. For particularly challenging substrates, screening NHC ligands may be beneficial. |
| Base | Cs₂CO₃, K₂CO₃, or an amine base like DBU | A strong, non-nucleophilic base is essential for alkyne deprotonation.[11] Amine bases can also serve as the solvent in some cases. |
| Solvent | DMF, Acetonitrile, THF | Anhydrous polar aprotic solvents are generally effective. Ensure the solvent is rigorously dried and degassed. |
| Additives | None (Copper-Free) | To avoid Glaser homocoupling, this protocol is copper-free. If significant homocoupling is still observed, ensure the reaction is strictly anaerobic.[10] |
Part 3: General Workflow & Concluding Remarks
The successful functionalization of this compound via Suzuki and Sonogashira couplings hinges on the careful selection of the catalyst system and rigorous exclusion of oxygen. The protocols provided serve as validated starting points for a wide array of coupling partners.
General Experimental Workflow
Caption: A generalized workflow for setting up and performing cross-coupling reactions.
Researchers are encouraged to systematically screen parameters—particularly the ligand and base—to optimize yields for their specific substrates. The insights and protocols detailed in this guide are intended to accelerate the discovery and development of novel azepane-based therapeutics.
References
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH.[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.[Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University Digital Repository.[Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters - ACS Publications.[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.[Link]
-
Suzuki reactions promoted by different ligands. ResearchGate.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Exploring Catalyst Options: Suzuki Coupling with Palladium. Speranza Chemical.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC - PubMed Central.[Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC - NIH.[Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.[Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.[Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.[Link]
-
The Suzuki Reaction. Myers Group, Harvard University.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews - ACS Publications.[Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.[Link]
-
Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents. Nanochemistry Research.[Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.[Link]
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Improving the yield and purity of 1-N-Boc-4-iodo-azepane synthesis
Welcome to the technical support center for the synthesis of 1-N-Boc-4-iodo-azepane. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.
The synthesis of seven-membered rings like azepane can be challenging due to unfavorable thermodynamics and kinetics, which can lead to low yields and the formation of side products.[1] This guide provides in-depth technical advice to navigate the complexities of this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound from 1-N-Boc-4-hydroxyazepane consistently results in a low yield. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the conversion of 1-N-Boc-4-hydroxyazepane to this compound are a common challenge. The primary reasons often revolve around incomplete reaction, side reactions, and product degradation. Here’s a breakdown of the likely culprits and their solutions:
1. Inefficient Iodination Reaction:
-
Causality: The conversion of an alcohol to an iodide is typically an SN2 reaction.[2] The efficiency of this reaction depends on the complete activation of the hydroxyl group to form a good leaving group. Common methods like the Appel reaction (using triphenylphosphine and iodine) or using phosphorus-based reagents can be sensitive to reaction conditions.[3]
-
Solutions:
-
Optimize Reagent Stoichiometry: Ensure you are using a sufficient excess of your iodinating reagents (e.g., triphenylphosphine and iodine). A common starting point is 1.2-1.5 equivalents of each.
-
Temperature Control: While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote elimination side reactions, leading to the formation of an alkene byproduct. Monitor the reaction temperature closely and consider running it at a lower temperature for a longer period.
-
Choice of Base: In reactions like the Appel reaction, a weak, non-nucleophilic base like imidazole is often used to neutralize the HI formed in situ.[3] This prevents potential acid-catalyzed side reactions. Ensure the base is dry and added correctly.
-
2. Competing Elimination Reactions:
-
Causality: The intermediate formed during the iodination is susceptible to elimination (E2) reactions, especially at elevated temperatures or in the presence of a strong base, leading to the formation of 1-N-Boc-azep-4-ene.[3]
-
Solutions:
-
Lower Reaction Temperature: As mentioned, maintaining a lower reaction temperature can significantly suppress the rate of elimination relative to substitution.
-
Use a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base to minimize its participation in elimination reactions.
-
3. Product Instability and Degradation:
-
Causality: Alkyl iodides can be sensitive to light and air, and may decompose over time, especially if impurities are present. The product may also be unstable during workup and purification.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Protection from Light: Wrap the reaction flask in aluminum foil to protect light-sensitive intermediates and the final product.
-
Prompt Workup and Purification: Once the reaction is complete, proceed with the workup and purification as quickly as possible to minimize degradation.
-
Issue 2: Difficulty in Purifying this compound
Question: I'm struggling to obtain pure this compound. My final product is often contaminated with triphenylphosphine oxide and other byproducts. What are the best purification strategies?
Answer:
Purification can indeed be challenging due to the presence of byproducts with similar polarities to the desired product. Here are some effective purification techniques:
1. Removal of Triphenylphosphine Oxide:
-
Causality: A major byproduct of the Appel reaction is triphenylphosphine oxide (TPPO). TPPO can be difficult to separate from the product by standard column chromatography due to its polarity.
-
Solutions:
-
Crystallization: In some cases, TPPO can be removed by crystallization from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The less soluble TPPO will precipitate out, leaving your product in the solution.
-
Acid-Base Extraction: If your product is stable to acidic conditions, you can perform an acid wash (e.g., with dilute HCl) to protonate any basic impurities, followed by extraction. However, be cautious as the Boc protecting group can be acid-labile.
-
Specialized Chromatography: Consider using a different stationary phase for column chromatography. For instance, sometimes a less polar solvent system or a different type of silica gel can improve separation.
-
2. Separation from Unreacted Starting Material and Other Byproducts:
-
Causality: Incomplete reactions will leave unreacted 1-N-Boc-4-hydroxyazepane in your crude product. Elimination byproducts will also need to be removed.
-
Solutions:
-
Careful Column Chromatography: This is the most common method for purification. Use a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the proportion of ethyl acetate) to achieve the best separation. Monitor the fractions carefully using TLC.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more expensive, option.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and direct precursor is 1-N-Boc-4-hydroxyazepane. This can be synthesized from commercially available starting materials.[4][5]
Q2: What are the key reaction parameters to monitor during the iodination step?
A2: The most critical parameters are temperature, reaction time, and the exclusion of moisture and air. Use a thermometer to monitor the internal reaction temperature and follow the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Q4: What are the proper storage conditions for this compound?
A4: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen).[6] This will help prevent degradation over time.
Experimental Protocols
Protocol 1: Synthesis of this compound via Appel Reaction
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
Materials:
-
1-N-Boc-4-hydroxyazepane
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1-N-Boc-4-hydroxyazepane (1.0 eq) in anhydrous DCM under an argon atmosphere, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Reagent Equivalents (PPh₃, I₂) | 1.2 - 1.5 | To ensure the reaction goes to completion. |
| Reaction Temperature | 0 °C to Room Temperature | To minimize elimination side reactions.[3] |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Solvent | Anhydrous Dichloromethane | A common solvent for this type of reaction. |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield issues.
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]
-
YouTube. (2020, September 4). Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Pseudo three-component approach to coumarin-annulated azepines. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). The Triiodomethane (Iodoform) Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). Reaction between unsaturated alcohols and potassium iodide in the presence of polyphosphoric acid. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-hexahydro-1H-azepin-4-one. Retrieved from [Link]
-
Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (n.d.). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
Sources
Common side reactions and byproducts in the iodination of N-Boc-azepane
Technical Support Center: Iodination of N-Boc-Azepane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the iodination of N-Boc-azepane. The introduction of an iodine atom onto a saturated heterocyclic ring like azepane is a non-trivial synthetic challenge. Unlike electron-rich aromatic systems, the C-H bonds of the azepane ring are generally unreactive towards electrophilic iodination.[1][2] Attempts to force this reaction often lead to a landscape of unexpected side reactions and byproducts.
This guide is structured to provide you with a deep understanding of the underlying chemistry, moving beyond simple protocols to explain the causality behind the common issues encountered. We will dissect the most prevalent side reactions, offer robust troubleshooting strategies, and provide validated analytical methods to help you navigate your experiments with confidence.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the most common high-level questions and concerns that arise during the attempted iodination of N-Boc-azepane.
Q1: I'm attempting to iodinate the carbon backbone of N-Boc-azepane, but my primary isolated product is the deprotected azepane. Why is my Boc group being cleaved?
A: This is the most frequently encountered and well-documented side reaction. Molecular iodine (I₂), often perceived as a simple halogenating agent, can act as a surprisingly effective catalyst for the deprotection of N-Boc groups under neutral or solvent-free conditions.[3][4][5]
The mechanism involves iodine acting as a Lewis acid, activating the carbonyl oxygen of the Boc group. This activation weakens the C-O bond, facilitating the fragmentation of the carbamate into the free amine, carbon dioxide, and isobutene.[5] Therefore, even in the absence of strong protic acids, the presence of iodine itself can compromise the integrity of your protecting group.
Q2: Beyond N-Boc deprotection, what are the other major byproducts I should anticipate in my reaction mixture?
A: The reaction environment for an attempted C-H iodination can be complex. Besides the deprotected azepane, you should be vigilant for the following species:
-
Oxidized Products: If you are using an oxidant (e.g., H₂O₂, peracids, metal salts) to generate a more electrophilic iodine species ("I+"), these reagents can also oxidize the azepane ring itself.[2] This can lead to the formation of various regioisomers of N-Boc-oxo-azepane.
-
Over-iodinated Species: Should you achieve conditions that successfully iodinate the ring, the reaction may not stop at mono-iodination. This can result in a mixture of di- or poly-iodinated N-Boc-azepane derivatives.[1]
-
Salt Formation: The deprotected azepane is a secondary amine and will readily react with any acidic species in the medium (such as HI generated in situ) to form the corresponding ammonium salt.
-
Reagent-Derived Byproducts: Byproducts from your iodinating source (e.g., succinimide if using N-iodosuccinimide) will also be present in the crude mixture.
Q3: Is direct C-H iodination of a saturated ring like azepane even feasible?
A: It is exceptionally challenging. Saturated C-H bonds are strong and non-nucleophilic, making them poor partners for electrophilic substitution reactions.[1] While methods exist for C-H functionalization, they typically involve radical-based mechanisms or highly activated transition-metal catalysis, which are outside the scope of standard electrophilic iodination conditions (e.g., I₂ with an oxidant). Forcing an electrophilic reaction often requires harsh conditions (e.g., strong Lewis acids, high temperatures) that will almost certainly favor the side reactions described above.[1]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to diagnosing and resolving specific experimental issues.
| Problem Observed | Root Cause Analysis | Proposed Solutions & Optimization Strategies |
| Major byproduct is deprotected azepane (loss of Boc group). | The reaction conditions are promoting the iodine-catalyzed cleavage of the N-Boc protecting group.[4] This is exacerbated by elevated temperatures and extended reaction times. | 1. Change the Iodinating System: Avoid using molecular iodine directly. Consider conditions that do not generate strong Lewis acidic species. Radical iodination (e.g., using I₂ under UV irradiation with a radical initiator) might be an alternative, though it may present regioselectivity challenges. 2. Lower the Temperature: Perform the reaction at 0 °C or below to minimize the rate of deprotection. 3. Change the Protecting Group: If iodination is critical, consider replacing the Boc group with a more robust protecting group that is stable to Lewis acids, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group.[6] |
| Complex mixture of unidentified polar byproducts by TLC/LC-MS. | This strongly suggests oxidation of the azepane ring. Oxidizing agents used to activate iodine are often the culprits.[2] The nitrogen atom itself can also be oxidized. | 1. Run Reactions Under Inert Atmosphere: Exclude atmospheric oxygen by running the reaction under nitrogen or argon. 2. Use Deoxygenated Solvents: Ensure your solvents are free from peroxides and dissolved oxygen. 3. Re-evaluate the Oxidant: If an oxidant is necessary, choose the mildest one possible. For instance, some silver salts (e.g., AgOAc) might be gentler than peroxide-based oxidants.[1] Consider stoichiometric generation of a defined iodinating agent rather than in situ oxidation. |
| Low or no conversion of N-Boc-azepane starting material. | The C-H bonds of the saturated azepane ring are not being activated. Molecular iodine (I₂) is a very weak electrophile and is generally incapable of reacting with unactivated alkanes.[2] | 1. Increase Reagent Electrophilicity (with caution): The use of an oxidant in combination with I₂ is intended to generate a more powerful electrophile (e.g., hypoiodite).[1] Be aware this directly increases the risk of the side reactions mentioned above. 2. Employ a Lewis Acid Catalyst (with caution): A Lewis acid could potentially activate the C-H bond or the iodinating agent. However, this will almost certainly accelerate N-Boc deprotection. 3. Fundamentally Reconsider the Synthetic Route: Direct C-H iodination may not be the optimal strategy. Consider alternative routes, such as the synthesis of an azepane precursor that already contains a handle for introducing iodine (e.g., a hydroxyl group that can be converted to an iodide via an Appel reaction or as a leaving group). |
Summary of Potential Byproducts
| Byproduct | Chemical Structure | Likely Cause |
| Azepane | C₆H₁₃N | Iodine-catalyzed or acid-mediated N-Boc deprotection.[3][5] |
| N-Boc-oxo-azepane (isomers) | C₁₁H₁₉NO₃ | Oxidation of the azepane ring by co-reagents.[2] |
| Di-iodo-N-Boc-azepane (isomers) | C₁₁H₁₉I₂NO₂ | Over-iodination under forcing conditions.[1] |
| Isobutene & CO₂ | C₄H₈ & CO₂ | Gaseous byproducts of N-Boc group fragmentation.[6] |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Analytical Workflow for Identifying N-Boc Deprotection
This protocol allows for the unambiguous confirmation of the primary side reaction.
Objective: To confirm the presence of deprotected azepane in a crude reaction mixture.
Methodology:
-
Prepare a Control Sample: In a separate vial, dissolve a small amount (~5 mg) of your N-Boc-azepane starting material in 1 mL of dichloromethane (DCM). Add 2-3 drops of trifluoroacetic acid (TFA) and stir at room temperature for 30 minutes to ensure complete deprotection. This is your positive control for azepane.
-
Thin-Layer Chromatography (TLC):
-
Spot your starting material, the crude reaction mixture, and the positive control on a silica gel TLC plate.
-
Elute with a moderately polar solvent system (e.g., 10% Methanol in DCM with 1% NH₄OH).
-
Visualize the plate using a potassium permanganate stain. The deprotected amine will appear as a distinct spot (typically at a lower Rf than the N-Boc protected starting material) that should co-elute with your positive control.
-
-
LC-MS Analysis:
-
Inject a diluted sample of your crude reaction mixture.
-
Search the chromatogram for the expected mass-to-charge ratio (m/z) of protonated azepane [M+H]⁺.
-
Visualizing the Chemistry: Mechanisms and Workflows
The following diagrams illustrate the key chemical transformation and a logical troubleshooting process.
Caption: Mechanism of N-Boc deprotection catalyzed by molecular iodine.
Caption: Troubleshooting workflow for the iodination of N-Boc-azepane.
References
- Iodine-mediated N-Boc deprotection of amines under solvent-free conditions.J MOL STRUCT.
- Iodine-Mediated Neutral and Selective N-Boc Deprotection.ResearchGate.
- Iodine-Mediated Neutral and Selective N-Boc Deprotection.Semantic Scholar.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis.
- Selective C–H Iodination of (Hetero)arenes.PMC, NIH.
- Iodination - Reagent Guide.ACS GCI Pharmaceutical Roundtable.
- Iodoarenes synthesis by iodination or substitution.Organic Chemistry Portal.
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.PMC, NIH.
Sources
Technical Support Center: Large-Scale Purification of 1-N-Boc-4-iodo-azepane
Welcome to the technical support center for the purification of 1-N-Boc-4-iodo-azepane. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of this critical building block. The azepane scaffold is of significant interest in medicinal chemistry, yet its purification, particularly with a labile iodo-substituent, presents unique challenges at scale.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
A1: this compound is a seven-membered heterocyclic compound protected with a tert-butyloxycarbonyl (Boc) group. The iodo-substituent at the 4-position makes it a versatile synthetic intermediate, primarily for introducing the azepane core into larger molecules via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitution.
Its purity is paramount for several reasons:
-
Reaction Efficiency: Impurities such as unreacted starting material (1-N-Boc-azepan-4-ol) or byproducts can interfere with subsequent sensitive reactions, like those involving organometallics, leading to low yields and complex product mixtures.
-
Stoichiometry Control: Accurate molar ratios are crucial in drug development. Impurities lead to incorrect weighing and flawed stoichiometry, impacting the reliability and reproducibility of downstream processes.
-
Impurity Profiling: In pharmaceutical development, any impurity present in a starting material must be tracked, identified, and controlled throughout the synthetic route.[] Starting with a highly pure intermediate simplifies this regulatory burden.
Q2: What are the common synthetic routes to this compound and their associated impurity profiles?
A2: The most prevalent route starts from the commercially available 1-N-Boc-azepan-4-ol. The conversion of the hydroxyl group to an iodide is typically achieved via a two-step sequence or a direct iodination reaction.
-
Two-Step via Mesylate/Tosylate: The alcohol is first converted to a sulfonate ester (mesylate or tosylate), which is a good leaving group. This intermediate is then displaced by an iodide salt (e.g., sodium iodide) in a polar aprotic solvent like acetone. This is known as the Finkelstein reaction.[4]
-
Common Impurities:
-
1-N-Boc-azepan-4-ol: Unreacted starting material.
-
1-N-Boc-azepan-4-yl methanesulfonate: Unreacted intermediate.
-
Azepene byproduct: Elimination of the sulfonate can occur, especially with heat, yielding 1-Boc-1,2,3,6-tetrahydro-1H-azepine.
-
-
-
Direct Iodination (Appel Reaction): This method uses triphenylphosphine (PPh₃), iodine (I₂), and a base like imidazole to convert the alcohol directly to the iodide.
-
Common Impurities:
-
1-N-Boc-azepan-4-ol: Incomplete reaction.
-
Triphenylphosphine oxide (TPPO): A major, often crystalline, byproduct that must be removed.
-
Residual Iodine: Can impart color to the product.
-
-
Q3: What are the primary challenges in purifying this compound on a large scale?
A3: Scaling up the purification of this compound introduces several challenges:
-
Thermal and Light Sensitivity: Alkyl iodides can be sensitive to heat and light, potentially leading to degradation and discoloration (often a pink or brown hue due to liberated iodine). This necessitates careful control of temperature during concentration and purification steps.
-
Chromatography Throughput: While effective at the lab scale, silica gel chromatography becomes costly and time-consuming at multi-kilogram scales. It requires large volumes of solvent and generates significant waste.[5]
-
Crystallization Difficulties: The Boc group can sometimes inhibit crystallization, leading to the product isolating as a persistent oil or wax.[6][7] The presence of even minor impurities can further disrupt the crystal lattice formation.
-
Byproduct Removal: Removing structurally similar impurities (e.g., the elimination byproduct) or high-molecular-weight byproducts like TPPO on a large scale requires optimized, robust methods beyond simple chromatography.
Q4: How should I assess the purity of the final product?
A4: A combination of analytical techniques is essential for a comprehensive purity assessment. No single method provides a complete picture.[]
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structural confirmation and impurity identification. | Confirms the chemical structure. Allows for the identification and, with an internal standard (qNMR), quantification of impurities. |
| RP-HPLC | Purity determination and impurity profiling. | Provides a percentage purity value (e.g., % area under the curve). It is highly sensitive to non-volatile impurities.[9] |
| LC-MS | Impurity identification. | Confirms the mass of the main component and helps identify the molecular weights of unknown impurities.[10] |
| GC-MS | Analysis of volatile impurities. | Detects and identifies residual solvents (e.g., acetone, dichloromethane, ethyl acetate).[11] |
Troubleshooting and Optimization Guide
This section addresses specific problems encountered during the large-scale purification of this compound.
Scenario 1: Poor Separation During Column Chromatography
Q: I'm performing a large-scale column purification, but the product is co-eluting with an impurity, likely the starting alcohol or an elimination byproduct. How can I improve the separation?
A: Poor separation on silica gel chromatography is a common issue when scaling up. The key is to optimize the mobile phase polarity and selectivity.
Causality: Silica gel separates compounds based on polarity. The Boc-protected azepane core is relatively nonpolar, while the starting alcohol is significantly more polar. The elimination byproduct is very close in polarity to the desired iodo-product, making separation challenging.
Troubleshooting Steps:
-
Solvent System Optimization: Before scaling up, perform thorough TLC analysis with various solvent systems. Do not rely solely on Hexane/Ethyl Acetate.
-
Introduce a third solvent: Adding a small amount of a different solvent can change the selectivity. For example, using a Hexane/DCM/Ethyl Acetate system can sometimes resolve closely eluting spots.
-
Use a more selective solvent: Replace Ethyl Acetate with Diethyl Ether or MTBE. Ethers have different hydrogen bonding characteristics and can alter the elution order.
-
-
Gradient Elution: A shallow gradient is crucial for separating compounds with similar Rf values. A steep gradient will cause the bands to compress and co-elute.
-
Sample Loading: For large-scale columns, dry loading is superior. Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This results in a much sharper starting band compared to loading in a large volume of solvent.
Caption: Decision tree for troubleshooting product solidification.
Scenario 3: Product Discoloration Upon Storage
Q: My final product is a white solid, but it turns yellow or pink after a few days in storage. What is causing this degradation, and how can I prevent it?
A: The discoloration is a classic sign of alkyl iodide decomposition.
Causality: The carbon-iodine bond is relatively weak and can cleave homolytically when exposed to energy in the form of light or heat. This process generates radical species and eventually molecular iodine (I₂), which is intensely colored and responsible for the pink/brown/yellow tint.
Prevention and Mitigation:
-
Minimize Light Exposure: Store the material in amber glass vials or containers wrapped in aluminum foil. Conduct final filtration and drying steps in a dimly lit area if possible.
-
Temperature Control: Store the purified product at low temperatures (-20 °C is ideal for long-term storage). Avoid leaving the material on a lab bench at room temperature for extended periods.
-
Inert Atmosphere: For very sensitive applications, flushing the storage container with an inert gas like argon or nitrogen can displace oxygen, which can participate in radical degradation pathways.
-
Treatment of Discolored Material: If the material is only slightly discolored, the impurity is likely a trace of I₂. This can often be removed by dissolving the product in a suitable organic solvent (e.g., ethyl acetate or DCM) and washing the solution with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The reducing agent will convert the colored I₂ to colorless iodide (I⁻), which will partition into the aqueous layer. A[12]lways re-dry the organic layer thoroughly and re-isolate the product after this wash.
Experimental Protocols
Protocol 1: Large-Scale Recrystallization
This protocol assumes the product is a solid or can be solidified via trituration and is contaminated with more soluble impurities.
-
Solvent Selection: In a small vial, test solvent systems. The goal is to find a single solvent or a binary solvent system where the product is fully soluble when hot and sparingly soluble when cold. A good starting point is isopropanol (IPA) or a mixture of ethyl acetate and heptane.
-
Dissolution: In a appropriately sized reactor equipped with an overhead stirrer and reflux condenser, charge the crude this compound. Add the minimum amount of the chosen hot solvent (e.g., IPA at ~70-80 °C) required to fully dissolve the solid.
-
Hot Filtration (Optional but Recommended): If there are any insoluble particulates, perform a hot filtration through a pad of Celite® to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Rapid cooling (crashing) can trap impurities.
-
Chilling: Once the solution has reached room temperature and crystallization has begun, place the vessel in an ice bath or a refrigerator (0-4 °C) for at least 2-4 hours to maximize product precipitation.
-
Isolation: Collect the crystals by filtration on a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum at a mild temperature (<40 °C) to avoid degradation.
References
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - ResearchGate. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. [Link]
-
β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC. [Link]
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
The mystery of the Finkelstein reaction - Henry Rzepa's Blog. [Link]
- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)
- CN112661672A - Crystallization method of Boc-amino acid - Google P
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - ACS Publications. [Link]
-
6-Iodo-1-hexene - Organic Syntheses. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. [Link]
-
Introducing Column Chromatography through Colorful Reactions of Guaiazulene - ACS Publications. [Link]
-
Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests - PubMed. [Link]
-
N-Boc-hexahydro-1H-azepin-4-one - PubChem. [Link]
-
Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds - Oxford Academic. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry - ResearchGate. [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC - NIH. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.. [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. [Link]
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. chromtech.com [chromtech.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Challenges in the Deprotection of the Boc Group from 4-Iodo-Azepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the successful deprotection of the tert-butyloxycarbonyl (Boc) group from 4-iodo-azepane. The presence of the iodo-substituent introduces specific challenges, primarily related to the stability of the carbon-iodine bond under acidic conditions. This document is designed to help you navigate these complexities, optimize your reaction conditions, and achieve high yields of your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the Boc deprotection of 4-iodo-azepane. Each issue is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| 1. Low or No Yield of Deprotected Product | 1. Insufficient Acid Stoichiometry/Concentration: The acid may be too dilute or used in insufficient quantity to effectively catalyze the cleavage of the sterically accessible but electronically stable Boc group.[1] 2. Low Reaction Temperature: Standard protocols often start at 0 °C to control reactivity, but this can significantly slow the deprotection rate for some substrates.[1] 3. Degraded Acidic Reagent: Old or improperly stored reagents (e.g., TFA, HCl in dioxane) can lose potency. | 1. Optimize Acid Concentration: a. TFA/DCM: Start with 25-50% TFA in DCM.[2] If the reaction is sluggish, gradually increase the concentration. For resistant cases, neat TFA can be used for a short duration, but monitor closely for side reactions. b. HCl/Dioxane: Use a commercially available 4M solution of HCl in dioxane. This is often more effective and reliable than self-prepared solutions.[3] 2. Adjust Temperature: If the reaction stalls at 0 °C, allow it to warm to room temperature and monitor progress by TLC or LC-MS.[1] 3. Use Fresh Reagents: Ensure your acid solutions are fresh and have been stored under appropriate anhydrous conditions. |
| 2. De-iodination (Loss of the Iodine Atom) | 1. Harsh Acidic Conditions: The C-I bond can be labile under strongly acidic conditions, potentially leading to cleavage. 2. Reactive Intermediates: The tert-butyl cation generated during deprotection can, in some circumstances, promote side reactions.[4] 3. Extended Reaction Times: Prolonged exposure to acid increases the likelihood of substrate degradation. | 1. Employ Milder Conditions: a. Use the lowest effective concentration of acid (e.g., start with 20-25% TFA in DCM). b. Maintain low temperatures (0 °C) for the duration of the reaction if possible. 2. Add a Cation Scavenger: The primary role of scavengers is to trap the electrophilic tert-butyl cation.[2] While not directly preventing de-iodination, scavengers like triethylsilane (TES) or thioanisole can help create a cleaner reaction environment, minimizing unforeseen degradation pathways. 3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-exposure to acid. |
| 3. Formation of N-Trifluoroacetamide Byproduct | 1. Reaction with Trifluoroacetate: The deprotected amine is a nucleophile that can react with trifluoroacetic acid or its anhydride (a common impurity) to form a stable trifluoroacetamide, particularly during concentration at elevated temperatures.[2] | 1. Switch to a Non-Nucleophilic Acid: The most effective solution is to use an acid with a non-nucleophilic counter-ion. 4M HCl in dioxane is the preferred choice, as the resulting hydrochloride salt is stable and the chloride ion is a poor nucleophile under these conditions.[3][5] 2. Modify Work-up: If TFA must be used, avoid heating the crude reaction mixture. Remove TFA by co-evaporation with a non-polar solvent like toluene or hexane at low temperatures.[6] Immediately after concentration, either purify the TFA salt or convert it to the free base or a different salt form. |
| 4. Difficult Product Isolation (Oily Product) | 1. TFA Salts: The trifluoroacetate salts of amines are frequently oils and can be difficult to handle and purify.[3] 2. Hygroscopic Nature: The resulting amine salt can be hygroscopic, readily absorbing atmospheric moisture to become a gum or oil.[7] | 1. Form the Hydrochloride Salt: As mentioned, using HCl in dioxane typically yields a crystalline hydrochloride salt that can be isolated by filtration. This is often the most straightforward path to a solid product.[3][8] 2. Salt-to-Salt Conversion: If you have an oily TFA salt, dissolve it in a minimal amount of solvent (e.g., methanol) and add a solution of HCl in diethyl ether. The less soluble hydrochloride salt may precipitate. 3. Free-Basing and Extraction: Carefully neutralize the acidic solution with a base (e.g., sat. NaHCO₃ or K₂CO₃ solution) and extract the free amine into an organic solvent (e.g., DCM, EtOAc). After drying and concentration, the free amine can be used directly or purified by chromatography.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for the Boc deprotection of 4-iodo-azepane?
A1: For a sensitive substrate like 4-iodo-azepane, it is recommended to start with milder conditions to preserve the C-I bond. A robust starting point is 4M HCl in 1,4-dioxane (4-5 equivalents) in a co-solvent like methanol or DCM at 0 °C to room temperature .[3][5] This method avoids the formation of trifluoroacetamide byproducts and often yields a crystalline hydrochloride salt that is easy to isolate.
Q2: How do I effectively monitor the reaction's progress?
A2: The most reliable method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting material. The product (the free amine or its salt) will be significantly more polar and should have a much lower Rf value. A co-spot (a single spot containing both the starting material and the reaction mixture) will clearly show the consumption of the starting material. Use a standard amine-visualizing stain like ninhydrin.
-
LC-MS: This provides definitive confirmation by showing the disappearance of the mass peak corresponding to the Boc-protected starting material and the appearance of the mass peak for the deprotected product.
Q3: Are there any non-acidic or milder alternatives for this deprotection?
A3: Yes, while strong acid is standard, other methods exist, though they may require more optimization.
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and can be very mild and effective for a range of substrates, including those with electron-withdrawing groups like halogens.[9][10] The reaction typically proceeds at room temperature.
-
Thermal Deprotection: In some cases, heating the Boc-protected amine (often in a high-boiling solvent or even neat) can cause thermolytic cleavage of the Boc group.[11][12] However, the stability of 4-iodo-azepane at high temperatures would need to be carefully evaluated to avoid decomposition.
-
Lewis Acids: Mild Lewis acids like ZnBr₂ in DCM can also effect Boc deprotection, but may require screening for compatibility with the iodo-substituent.[7]
Q4: I've removed the acid, but my NMR spectrum shows broad peaks. What's the cause?
A4: Broad peaks in the NMR spectrum of the final product are common and often indicate the presence of a mixture of the amine salt and the free amine, which are in dynamic exchange.[13] It can also be caused by residual acid. To obtain a clean spectrum, ensure you have a single species. Either fully convert the product to its free base form through a basic work-up or ensure it is fully protonated as a single salt (e.g., the hydrochloride salt). Running the NMR in a solvent like D₂O or DMSO-d₆ can sometimes sharpen the N-H protons.
Visualizations: Mechanisms and Workflows
Boc Deprotection Mechanism
The diagram below illustrates the generally accepted acid-catalyzed mechanism for Boc deprotection.
Caption: Acid-catalyzed mechanism of Boc deprotection.
Potential Side Reactions with 4-Iodo-Azepane
Caption: Key reaction pathways for Boc-4-iodo-azepane.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Detailed Experimental Protocols
Safety Precaution: These protocols involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Preferred Method using 4M HCl in 1,4-Dioxane
This method is highly recommended as it minimizes side reactions and often provides a solid, easy-to-isolate product.
Materials:
-
N-Boc-4-iodo-azepane
-
4M Hydrogen Chloride solution in 1,4-dioxane
-
Methanol (or DCM)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Dissolve N-Boc-4-iodo-azepane (1.0 eq) in a minimal amount of methanol or DCM (to achieve a concentration of approx. 0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 4M HCl in 1,4-dioxane (4.0 - 5.0 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Isolation: Once the reaction is complete, add diethyl ether (approx. 10 volumes of the reaction solvent) to the mixture to precipitate the product. Stir the resulting slurry for 15-30 minutes.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid generously with diethyl ether to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the resulting white solid under high vacuum to obtain 4-iodo-azepane as its hydrochloride salt.
Protocol 2: Classic Method using Trifluoroacetic Acid (TFA) in DCM
Use this protocol when HCl/dioxane is not available or suitable. Careful work-up is critical to success.
Materials:
-
N-Boc-4-iodo-azepane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene or Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: Dissolve N-Boc-4-iodo-azepane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA (10-20 eq, often used as a 25-50% v/v solution in DCM) to the stirred solution.
-
Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC/LC-MS until completion (typically 30 minutes to 2 hours).[2]
-
TFA Removal: Concentrate the reaction mixture in vacuo at low temperature (<30 °C). Add toluene (2-3 times the initial DCM volume) and concentrate again. Repeat this co-evaporation step 2-3 times to remove residual TFA.[6]
-
Work-up (Free-Basing): a. Dissolve the crude residue in DCM. b. Cool the solution in an ice bath and carefully neutralize by slowly adding saturated NaHCO₃ solution until gas evolution ceases (final pH > 8). c. Separate the layers. Extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 4-iodo-azepane.
-
Purification: If necessary, the crude free amine can be purified by column chromatography on silica gel.
References
-
Kpadenou, K. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]
-
Reddit r/Chempros Discussion. (2023). Boc De-protection. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. American Chemical Society. [Link]
-
Garg, N., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(5), 609-614. [Link]
-
ResearchGate Discussion. (2016). Any suggestion on Boc deprotection without using acid? [Link]
-
Reddit r/Chempros Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Wuts, P. G. M. (2014). Acid-labile protecting groups. In Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups. Organic Chemistry Key Term. [Link]
-
Reddit r/chemistry Discussion. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Kpadenou, K. G., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]
-
ResearchGate Discussion. (2022). How to get pure nmr after deprotection of Boc by TFA? [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing racemization during the synthesis and derivatization of chiral azepanes
Welcome to the technical support center for the synthesis and derivatization of chiral azepanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining stereochemical integrity. Azepane scaffolds are crucial motifs in many biologically active compounds, and ensuring their enantiopurity is paramount for therapeutic efficacy and safety. This resource addresses common challenges and provides actionable troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to racemization during chiral azepane synthesis?
A1: Racemization during the synthesis of chiral azepanes, or any chiral amine, typically occurs through pathways that involve the formation of a planar, achiral intermediate.[1][2] Key mechanisms include:
-
Enolization/Enolate Formation: If a chiral center is alpha to a carbonyl group (e.g., in an azepane-2-one intermediate), acid or base catalysis can promote the formation of a planar enol or enolate.[3][4][5][6] Reprotonation can then occur from either face of the planar intermediate, leading to a loss of stereochemical information.[1][6]
-
Carbocation Formation: Substitution reactions at a chiral center that proceed through an SN1 mechanism will generate a planar carbocation intermediate.[1] Nucleophilic attack can then happen from either side with equal probability, resulting in a racemic mixture.
-
Pyramidal Inversion: While the nitrogen atom in an azepane ring is a stereocenter, it can undergo rapid pyramidal inversion, leading to racemization if the nitrogen substituents are not sufficiently bulky or constrained.[7] This is a particular challenge for N-stereogenic azepines.[7]
-
Oxazolone Formation: During derivatization of the azepane's carboxylate or amine functionalities, especially in peptide coupling reactions, the formation of a 5(4H)-oxazolone intermediate is a major pathway for racemization.[8][9] The proton at the chiral alpha-carbon of this intermediate is highly acidic and susceptible to abstraction by base.[8]
Q2: I'm observing significant racemization after an N-alkylation step on my chiral azepane. What are the likely causes and how can I mitigate this?
A2: Racemization during N-alkylation can be particularly problematic. Here’s a breakdown of potential issues and solutions:
-
Harsh Reaction Conditions: High temperatures and the use of strong bases can provide sufficient energy to overcome the inversion barrier or promote side reactions that lead to racemization.[2][10]
-
Troubleshooting:
-
Lower the reaction temperature. Screen a range of temperatures, starting as low as -78 °C, to find an optimal balance between reaction rate and stereochemical integrity.[11]
-
Use a milder base. Instead of strong bases like LDA or NaH, consider using weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like N,N-Diisopropylethylamine (DIPEA). The choice of base should be tailored to the specific substrate and electrophile.
-
-
-
Solvent Effects: The solvent can play a critical role in stabilizing intermediates that lead to racemization.[12] Polar, protic solvents can stabilize charged, achiral intermediates, thereby accelerating racemization.[2]
-
Troubleshooting:
-
Solvent Screening: Perform the reaction in a variety of aprotic solvents of differing polarity, such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene. Non-polar, aprotic solvents are often the preferred choice.[2]
-
-
Q3: My chiral azepane-2-carboxylic acid derivative is racemizing during amide coupling. Which coupling reagents and conditions are recommended?
A3: This is a classic challenge in peptide chemistry that is also relevant to azepane derivatization. The key is to activate the carboxylic acid for amide bond formation without promoting the formation of the racemization-prone oxazolone intermediate.[9][13]
-
Reagent Selection:
-
Avoid Carbodiimides Alone: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used without additives, are known to cause significant racemization.[13]
-
Use Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is crucial.[13] These additives trap the highly reactive O-acylisourea intermediate to form an active ester that is less susceptible to racemization.[13]
-
Prefer Uronium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally superior for suppressing racemization, especially for sterically hindered or N-methylated amino acids.[8][9] They often incorporate a HOBt or HOAt moiety within their structure or are used in conjunction with them.
-
-
Optimized Conditions:
-
Low Temperature: Perform the coupling at 0 °C or below.
-
Base Selection: Use a non-nucleophilic organic base like DIPEA or N-Methylmorpholine (NMM). Use the minimum number of equivalents necessary.
-
Pre-activation Time: Keep the pre-activation time of the carboxylic acid with the coupling reagent to a minimum before adding the amine component.
-
| Coupling Reagent Class | Racemization Potential | Recommended Additive |
| Carbodiimides (DCC, DIC) | High | HOBt, HOAt, Oxyma[13] |
| Uronium/Aminium (HATU, HBTU) | Low to Medium | Often used with DIPEA or NMM[8][9] |
| Phosphonium (PyBOP, BOP) | Low to Medium | Often used with DIPEA or NMM[13] |
Troubleshooting Guides
Guide 1: Racemization Detected After a Ring-Closing Metathesis (RCM) Step
Issue: You've successfully formed the azepane ring via RCM, but subsequent analysis shows a loss of enantiomeric excess.
Root Cause Analysis & Solutions:
-
Isomerization of the Double Bond: Some RCM catalysts, particularly under prolonged reaction times or at elevated temperatures, can cause isomerization of the newly formed double bond. If the stereocenter is adjacent to this bond, this can lead to racemization through allylic rearrangement.
-
Solution: Use a catalyst known for lower isomerization rates (e.g., Grubbs' third-generation catalysts). Add a hydride scavenger to the reaction mixture. Optimize the reaction time and temperature to favor RCM over isomerization.[11]
-
-
Trace Acid/Base Contamination: Residual acid or base from previous steps can catalyze racemization, especially if the chiral center is in a vulnerable position (e.g., alpha to a carbonyl).
-
Solution: Ensure rigorous purification of the RCM precursor. A neutral workup is essential. Consider passing the substrate through a short plug of neutral alumina or silica before the RCM step.
-
-
In-situ Racemization during Hydrogenation: If the RCM product is immediately hydrogenated to the saturated azepane, the hydrogenation catalyst (e.g., Pd/C) in combination with hydrogen can sometimes facilitate racemization, particularly at elevated temperatures and pressures.
-
Solution: Perform the hydrogenation under milder conditions (e.g., lower temperature, lower H₂ pressure). Screen different catalysts, such as PtO₂. Ensure the reaction medium is neutral.
-
Guide 2: Protecting Group Strategy to Prevent Racemization
Issue: You suspect your choice of protecting group is contributing to racemization during a synthetic step.
Expert Insight: Protecting groups are not merely spectators; their electronic and steric properties can significantly influence the stability of a chiral center.[14]
-
N-Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Generally stable and removed under acidic conditions. It is a good choice for many applications.
-
Cbz (Benzyloxycarbonyl): Also a robust protecting group, typically removed by hydrogenolysis. It is known to be effective at preventing racemization during peptide coupling.[15]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine).[15] While popular, the basic deprotection conditions can sometimes induce racemization at sensitive stereocenters, particularly those alpha to a carbonyl group.[16]
-
DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl): A newer, thiol-labile protecting group that can be removed under nearly neutral conditions, offering significant suppression of racemization compared to Fmoc.[16]
-
Workflow for Selecting a Protecting Group:
Caption: Logic for choosing a racemization-suppressing protecting group.
Experimental Protocols
Protocol 1: Chiral Analysis of Azepane Derivatives by HPLC
This protocol provides a general framework for developing a chiral HPLC method to determine the enantiomeric excess (e.e.) of your synthesized azepane.[17]
1. Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) columns (e.g., polysaccharide-based like CHIRALPAK® or CHIRALCEL®)[18]
-
HPLC-grade solvents (n-Hexane, Isopropanol (IPA), Ethanol (EtOH))
-
Mobile phase additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))
-
Analyte sample (racemic standard and enantiomerically enriched sample)
2. Column Screening & Method Development:
-
Initial Screening: Begin by screening several polysaccharide-based CSPs. These are versatile and effective for a wide range of chiral compounds.[18]
-
Mobile Phase Selection:
-
Normal Phase: Start with a Hexane/IPA or Hexane/EtOH mixture (e.g., 90:10 v/v).[17]
-
Additives: For basic compounds like azepanes, add a small amount of a basic modifier like DEA (0.1%) to the mobile phase to improve peak shape. For acidic compounds, use an acidic modifier like TFA (0.1%).
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs ≥ 1.5).[17]
3. Sample Preparation & Analysis:
-
Prepare a stock solution of your azepane derivative at ~1 mg/mL in a suitable solvent.
-
Dilute to a working concentration of ~0.1 mg/mL using the mobile phase.[17]
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject onto the equilibrated HPLC system.
4. Data Analysis:
-
Integrate the peak areas for both enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A₁ - A₂) / (A₁ + A₂)| * 100
Caption: Step-by-step workflow for chiral purity analysis by HPLC.
References
- BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation.
- Zhang, Z., et al. (2024). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
- Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
- ResearchGate. (2025). ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics.
- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
- PubMed Central. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
- The Royal Society of Chemistry. (n.d.). Chirality Amplification Step of Temperature Cycle-Induced Deracemization.
- PMC. (n.d.). Role of Additives during Deracemization Using Temperature Cycling.
- Wikipedia. (n.d.). Racemization.
- BenchChem. (n.d.). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
- ResearchGate. (n.d.). Thermal racemization of biaryl atropisomers.
- ETH Research Collection. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution.
- Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between.
- BenchChem. (2025). Technical Support Center: Chiral Separation of 2-(5-Fluoro-2-methoxyphenyl)azepane Enantiomers.
- YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
- PMC. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation.
- Books Gateway. (2007). Racemization, Enantiomerization and Diastereomerization.
- The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.
- BenchChem. (2025). Technical Support Center: Preventing Racemization of Chiral Amines.
- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- BenchChem. (n.d.). preventing racemization of N,N-Dimethyl-L-Valine during coupling.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
- Chemistry LibreTexts. (2021). 19.11: Racemization.
- YouTube. (2014). Racemization of Chiral Carbonyl Compounds.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- BenchChem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
- BenchChem. (2025). Technical Support Center: Strategies to Minimize Racemization During Synthesis.
- BenchChem. (n.d.). avoiding racemization during the synthesis of chiral butanoic acid derivatives.
- ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it.
- Nature Chemistry. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- PMC. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
- PubMed. (n.d.). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
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- 10. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with 1-N-Boc-4-iodo-azepane
Welcome to the technical support center for optimizing cross-coupling reactions with 1-N-Boc-4-iodo-azepane. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic strategies. As a secondary alkyl iodide, this compound presents unique challenges compared to more common sp²-hybridized substrates. This resource provides in-depth troubleshooting advice and validated starting protocols to help you navigate these challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound failing or giving low yields, even when standard conditions for iodoarenes work?
A: The primary reason for difficulty lies in the substrate's structure: it is a secondary (sp³-hybridized) alkyl iodide. Palladium-catalyzed cross-coupling reactions rely on a key step called oxidative addition, which is significantly slower for sp³ carbons compared to sp² carbons (like those in aryl iodides).[1] Furthermore, once the palladium has inserted into the C-I bond, the resulting alkylpalladium intermediate can undergo a competing, undesirable side reaction called β-hydride elimination.[1][2] Success requires conditions specifically tailored to overcome these two hurdles—namely, promoting rapid oxidative addition while suppressing β-hydride elimination.
Q2: How do I select the right catalyst and ligand to start with? This seems to be the most critical parameter.
A: You are correct, the choice of ligand is paramount. For coupling unactivated alkyl electrophiles, standard ligands like PPh₃ are often ineffective. You need ligands that are both bulky and highly electron-donating.[3][4]
-
Bulky Ligands: Steric bulk favors the formation of a monoligated, highly reactive "L-Pd(0)" species, which is necessary for the difficult oxidative addition step.[1]
-
Electron-Donating Ligands: These increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-I bond.
For this reason, we strongly recommend starting with commercially available, well-defined palladium pre-catalysts that incorporate these specialized ligands. Pre-catalysts like XPhos Pd G3 , RuPhos Pd G3 , or similar dialkylbiarylphosphine-ligated systems are far more reliable and active than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][6]
Q3: Can the Boc protecting group cause problems during the reaction?
A: Yes, potentially. The tert-Butyloxycarbonyl (Boc) group is generally stable, but it can be sensitive to strongly basic conditions, especially at elevated temperatures, which can lead to its cleavage.[5] If you observe unexpected side products or baseline material on your TLC/LCMS corresponding to the deprotected azepane, consider screening weaker bases (e.g., moving from NaOtBu to K₃PO₄ or Cs₂CO₃) or attempting the reaction at a lower temperature for a longer duration.
Troubleshooting Guides
This section provides structured advice for common problems encountered during specific coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
Goal: Forming a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Conversion | 1. Inactive Catalyst: Oxidative addition is the rate-limiting step and is failing.[1] 2. Suboptimal Ligand: The ligand is not sufficiently electron-rich or bulky to promote the reaction. 3. Insufficiently Basic Conditions: The boronic acid is not being converted to the active borate species. | 1a. Use a Pre-catalyst: Switch to a G3 or G4 pre-catalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active Pd(0) species. 1b. Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of argon or nitrogen. Oxygen can oxidatively deactivate Pd(0) catalysts. 2. Screen Ligands: Test a panel of bulky, electron-rich ligands. For secondary iodides, trialkylphosphines like PCyp₃ have shown success in other systems.[3] 3. Screen Bases: While strong bases are needed, consider the substrate's stability. Screen K₃PO₄, Cs₂CO₃, and K₂CO₃. Often, using a biphasic solvent system (e.g., Toluene/H₂O) can facilitate the reaction.[7] |
| Significant Side Products | 1. Homocoupling of Boronic Acid: This suggests the transmetalation step is slow relative to other pathways. 2. Dehalogenation of Starting Material: The alkylpalladium intermediate is being reduced before it can couple. 3. β-Hydride Elimination: The alkylpalladium intermediate eliminates to form an alkene, a common issue with sp³ centers.[2] | 1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equiv.) of the boronic acid. 2. Check Reagent Purity: Ensure your base and solvent are free of excess water or other protic impurities. 3. Lower Temperature & Change Ligand: This is the most likely culprit. Reduce the reaction temperature. Screen ligands known to promote rapid reductive elimination, which can outcompete β-hydride elimination. Bulky biarylphosphine ligands are generally good for this. |
Guide 2: Buchwald-Hartwig Amination
Goal: Forming a C(sp³)–N bond.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Conversion | 1. Catalyst Inhibition: The product amine or starting amine can act as a ligand, poisoning the palladium center.[6] The iodide anion generated in situ can also be an inhibitor.[6][8] 2. Steric Hindrance: The azepane ring and the incoming amine nucleophile may be sterically clashing, slowing down the reaction. 3. Incorrect Base: The base may be too weak to deprotonate the amine or too sterically hindered to function effectively. | 1. Use a Specialized Ligand: Ligands like RuPhos and BrettPhos were specifically designed to overcome substrate inhibition and promote C-N bond formation.[9] Using a pre-catalyst with a 1:1 Pd:Ligand ratio is crucial to avoid excess ligand that could interfere.[1] 2. Increase Temperature/Time: If sterics are the issue, higher energy input may be required. Monitor for decomposition. 3. Use a Strong, Non-coordinating Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices for this reaction as they are strong but have low nucleophilicity.[8][9] |
| Boc-Group Cleavage | 1. Base Strength/Temperature: The combination of a strong base (like NaOtBu) and high heat is cleaving the Boc protecting group.[5] | 1a. Use a Weaker Base: Try switching to a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄), although this may reduce your reaction rate. 1b. Lower Temperature: Find the minimum temperature at which the reaction proceeds, even if it requires longer reaction times. |
Guide 3: Sonogashira Coupling
Goal: Forming a C(sp³)–C(sp) bond.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Conversion | 1. Ineffective Catalyst System: Traditional Sonogashira conditions (Pd/PPh₃/CuI) are often poor for unactivated alkyl halides.[10] 2. Copper-Free System Required: The copper co-catalyst can sometimes lead to catalyst deactivation or unwanted side reactions. | 1. Use Specialized Ligands: For alkyl electrophiles, N-Heterocyclic Carbene (NHC) ligands or bulky phosphines are often required to achieve coupling.[10] 2. Screen Copper-Free Conditions: Modern protocols often omit the copper co-catalyst, which can simplify the reaction and avoid issues.[10][11] These systems rely heavily on a highly active palladium/ligand combination and a suitable base (e.g., Cs₂CO₃, TBAA).[11] |
| Glaser-Hay Homocoupling | 1. Dominant Copper-Mediated Pathway: The copper acetylide is reacting with itself faster than it transmmetalates to palladium. This is often promoted by oxygen. | 1a. Rigorous Degassing: Ensure the reaction is completely free of oxygen. 1b. Switch to Copper-Free: This is the most effective way to eliminate this side product.[11] 1c. Amine Choice: The amine base is critical in the Sonogashira catalytic cycle.[12] Screen different amines (e.g., Et₃N, DIPEA, Pyrrolidine). |
Visualizing the Troubleshooting Process
A systematic approach is key to efficiently optimizing these challenging reactions. The following workflow illustrates a logical progression for troubleshooting.
Caption: General troubleshooting workflow for coupling reactions.
The Catalytic Challenge: Oxidative Addition
The difficulty with this compound stems from the first committed step in the catalytic cycle. The diagram below highlights this challenge within the context of a Suzuki-Miyaura reaction.
Caption: The challenging oxidative addition step for secondary iodides.
Validated Starting Protocols
These protocols are intended as robust starting points. Optimization of temperature, concentration, and reaction time is expected.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl/Vinyl Boronic Acid or Ester (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Solvent: Toluene and Water (5:1 mixture, 0.1 M concentration relative to iodide)
-
-
Procedure:
-
To an oven-dried reaction vial, add the iodo-azepane, boronic acid, K₃PO₄, and XPhos Pd G3 catalyst.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the degassed toluene and water via syringe.
-
Seal the vial and place it in a preheated oil bath at 80-100 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LCMS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
RuPhos Pd G3 (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, 0.1 M)
-
-
Procedure:
-
Perform this procedure in a glovebox if possible. To an oven-dried reaction vial, add the NaOtBu and RuPhos Pd G3 catalyst.
-
Add the iodo-azepane and anhydrous solvent.
-
Add the amine nucleophile via syringe.
-
Seal the vial, remove from the glovebox, and place in a preheated oil bath at 80-110 °C.
-
Stir vigorously for 4-18 hours, monitoring by TLC or LCMS.
-
Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography.
-
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.
- Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions.
- ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling....
- Reddy, G. et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Reddit r/Chempros community. (2025). Brainstorming a Buchwald-Hartwig coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- University of Wisconsin-Madison Chemistry Department. (n.d.). Cross-Coupling Chemistry.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting guide for incomplete conversion in 1-N-Boc-4-iodo-azepane synthesis
Welcome to the technical support center for the synthesis of 1-N-Boc-4-iodo-azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Reaction Overview: The Appel Iodination of N-Boc-azepan-4-ol
The synthesis of this compound from N-Boc-azepan-4-ol is typically achieved via an Appel reaction. This reaction converts a secondary alcohol to an alkyl iodide using triphenylphosphine (PPh₃) and iodine (I₂). The reaction proceeds through an Sₙ2 mechanism, leading to an inversion of stereochemistry at the carbon bearing the hydroxyl group. The primary driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (Ph₃P=O) byproduct.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows incomplete conversion of the starting alcohol, N-Boc-azepan-4-ol, even after an extended reaction time. What are the possible causes and how can I resolve this?
A1: Incomplete conversion is a common issue in the Appel reaction and can stem from several factors related to reagent quality, reaction setup, and competing side reactions.
-
Reagent Quality and Stoichiometry:
-
Moisture: The Appel reaction is sensitive to moisture. Water can consume the active phosphonium iodide intermediate, leading to reduced efficiency. Ensure that your solvent (typically dichloromethane or THF) is anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Purity: Use high-purity triphenylphosphine and iodine. Old or improperly stored triphenylphosphine can be partially oxidized, reducing its effectiveness.
-
Stoichiometry: Ensure the correct stoichiometry of reagents is used. Typically, a slight excess of triphenylphosphine and iodine (around 1.2-1.5 equivalents each) relative to the alcohol is employed to drive the reaction to completion. Imidazole is often used as a base to neutralize the HI generated during the reaction, and an excess (around 2-3 equivalents) is recommended.[4]
-
-
Reaction Temperature:
-
While the Appel reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes facilitate the conversion of stubborn alcohols. However, be cautious, as higher temperatures can also promote side reactions like elimination.
-
-
Monitoring the Reaction:
-
It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase for this system would be a mixture of ethyl acetate and hexanes. The iodo-azepane product will be less polar than the starting alcohol. If the reaction has stalled (i.e., the ratio of starting material to product is no longer changing), it is unlikely that simply extending the reaction time will lead to a significant increase in conversion.
-
Q2: I have a significant amount of a non-polar byproduct in my crude reaction mixture. What could it be and how can I avoid its formation?
A2: A common non-polar byproduct in the iodination of secondary alcohols is the corresponding alkene, formed via an E2 elimination pathway. In this case, the likely byproduct is N-Boc-2,3,6,7-tetrahydro-1H-azepine.
-
Mechanism of Elimination: The oxyphosphonium intermediate formed during the Appel reaction is a good leaving group. If a sufficiently strong base is present, or if the reaction is heated, a proton on an adjacent carbon can be abstracted, leading to the formation of a double bond.
-
Minimizing Elimination:
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can disfavor the elimination pathway, which typically has a higher activation energy than the substitution pathway.
-
Choice of Base: While imidazole is a common choice, using a non-nucleophilic, sterically hindered base might help in some cases, although this is less common in standard Appel protocols.
-
Q3: My crude product is a sticky oil that is difficult to purify. How can I effectively remove the triphenylphosphine oxide byproduct?
A3: The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in reactions that generate it as a byproduct. TPPO is often a crystalline solid but can co-elute with products of similar polarity during column chromatography, or prevent the crystallization of the desired product.
Here are several strategies for TPPO removal:
| Method | Description | Advantages | Disadvantages |
| Crystallization | If your product is a solid, direct crystallization from a suitable solvent system can leave the more soluble TPPO in the mother liquor. | Simple and effective for solid products. | Not applicable for oily products. |
| Precipitation of TPPO | TPPO is less soluble in non-polar solvents like hexanes or diethyl ether. Triturating the crude mixture with these solvents can cause TPPO to precipitate, allowing it to be filtered off. | Can remove a significant portion of TPPO before chromatography. | May not be completely effective; some product may be lost through co-precipitation. |
| Column Chromatography | Careful selection of the eluent system can improve the separation of your product from TPPO. A gradient elution from a non-polar to a more polar solvent system is often effective. | Can provide a high degree of purity. | Can be time-consuming and may require large amounts of solvent. TPPO can streak across the column. |
| Precipitation with ZnCl₂ | The addition of zinc chloride to a solution of the crude product in a polar solvent can lead to the precipitation of a TPPO-ZnCl₂ complex, which can be filtered off. | Effective for removing TPPO from polar products. | Requires an additional reagent and filtration step. |
Q4: The isolated yield of my this compound is consistently low, even with good conversion. What could be happening?
A4: Low isolated yields despite good conversion can be attributed to product instability or losses during workup and purification.
-
Product Stability: Alkyl iodides, particularly secondary ones, can be sensitive to light and air, and may decompose over time. It is advisable to store the purified product under an inert atmosphere, protected from light, and at a low temperature. The N-Boc protecting group is generally stable under the neutral conditions of the Appel reaction, but can be labile to strong acids.[5]
-
Workup Losses:
-
Aqueous Workup: During the workup, ensure that any aqueous washes are performed quickly and with deionized water. The product is organic-soluble, so ensure complete extraction from the aqueous phase.
-
Sodium Thiosulfate Wash: A wash with a saturated solution of sodium thiosulfate is often used to quench any remaining iodine. This is a crucial step to prevent the product from darkening over time due to residual iodine.
-
-
Purification Losses: As mentioned in Q3, purification can be challenging. Optimizing the purification method to minimize the number of steps and the amount of handling can help to improve the isolated yield.
Experimental Workflow & Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the standard Appel reaction conditions for the iodination of alcohols.[3]
Materials:
-
N-Boc-azepan-4-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for TLC and column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-azepan-4-ol (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add triphenylphosphine (1.3 eq) and imidazole (2.5 eq) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of iodine (1.3 eq) in anhydrous DCM to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove any excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the this compound.
Troubleshooting Flowchart
Sources
- 1. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 1-N-Boc-4-iodo-azepane
Introduction
1-N-Boc-4-iodo-azepane is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex scaffolds for novel therapeutics.[1][2] The presence of both a sterically hindered N-Boc protecting group and a reactive iodo-substituent imparts unique synthetic utility. However, the inherent lability of the carbon-iodine (C-I) bond presents significant stability challenges during storage and handling. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate these issues, ensuring the integrity of the reagent and the reproducibility of experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature. For long-term storage, -20°C is recommended. For short-term storage or material in frequent use, maintaining it at 2-8°C is acceptable.[3][4]
Q2: My vial of this compound has arrived at room temperature. Is it still viable?
A2: Shipping at ambient temperatures for short durations is common for many chemicals, including this one.[3][5] While not ideal, it is unlikely to cause significant degradation. However, it is crucial to immediately transfer the compound to the recommended cold and dark storage conditions upon receipt and inspect it for any signs of decomposition.
Q3: What are the primary visual indicators of degradation?
A3: The most common sign of degradation is a change in color from a white or off-white solid to yellow or brown.[6] This discoloration is typically due to the formation of molecular iodine (I₂) resulting from the cleavage of the C-I bond.[6]
Q4: Is this compound sensitive to air or moisture?
A4: Yes. The C-I bond can be susceptible to cleavage, a process that can be accelerated by factors like oxygen and moisture.[6] Furthermore, the N-Boc group is sensitive to acidic conditions, which can be exacerbated by the presence of moisture that may absorb atmospheric CO₂ or other acidic gases. Therefore, handling under an inert atmosphere and using anhydrous solvents is strongly advised.
Section 2: Troubleshooting Guide
Q: My this compound has turned yellow/brown. What caused this, and can I still use it?
A: Causality & Mechanism: This discoloration is a classic indicator of decomposition. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic or heterolytic cleavage.[6] This process is often initiated by exposure to light (photolysis) or elevated temperatures, leading to the formation of a radical or cationic intermediate and the release of an iodide species, which is then oxidized to molecular iodine (I₂).[6] It is the I₂ that imparts the characteristic yellow-to-brown color.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Boc-hexahydro-1H-azepin-4-one = 95.0 HPLC 188975-88-4 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance with 1-N-Boc-4-iodo-azepane
Welcome to the technical support guide for navigating the unique challenges of 1-N-Boc-4-iodo-azepane. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile, yet sterically demanding, building block into their synthetic strategies. The azepane scaffold is a valuable motif in modern drug discovery, but its seven-membered ring introduces significant conformational flexibility and steric hindrance that can complicate reactions at the C4 position.[1][2][3]
This guide provides in-depth, troubleshooting-focused answers to common questions, moving beyond simple protocols to explain the mechanistic reasoning behind experimental choices.
Section 1: Understanding the Substrate: FAQs on this compound
Q1: What makes this compound a "sterically hindered" substrate?
A1: The steric hindrance of this compound arises from two primary factors:
-
Conformational Flexibility of the Azepane Ring: Unlike rigid six-membered rings, the seven-membered azepane ring exists in a dynamic equilibrium of several low-energy conformations, most notably twist-chair and boat conformations.[4] This flexibility means that the axial and equatorial positions are less defined, and the surrounding methylene groups (-CH2-) can shield the C4 carbon from incoming reagents.
-
The Bulky N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is exceptionally large. Its rotation and conformational preferences can further obstruct the reaction trajectory at the C4 position, effectively creating a "steric umbrella" over one face of the ring.
These factors combine to make this secondary iodide significantly more challenging to work with than simpler acyclic or six-membered cyclic analogues.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-couplings are among the most powerful methods for C-C and C-N bond formation. However, the steric bulk of this compound makes standard conditions (e.g., those for aryl halides) likely to fail. Success hinges on carefully selecting the catalyst system to overcome the high activation barriers for oxidative addition and reductive elimination.[5][6]
Q2: My Suzuki-Miyaura coupling is failing (low or no conversion). What are the most likely causes and how do I fix them?
A2: Failure in Suzuki-Miyaura couplings with this substrate is almost always linked to the catalyst's inability to manage the steric crowding. The key steps affected are the oxidative addition of the Pd(0) catalyst to the C-I bond and the final reductive elimination to form the product.
Here is a logical workflow to troubleshoot this issue:
Mechanistic Explanation:
-
The Ligand is Critical: Standard ligands like triphenylphosphine (PPh₃) are not sterically demanding enough. You need bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[7][8] These ligands promote the formation of highly reactive, monoligated Pd(0) species that can more easily undergo oxidative addition into the hindered C-I bond.[9] Furthermore, their bulk accelerates the rate-limiting reductive elimination step, which is often slow for sterically congested intermediates.[10]
-
Base Selection: A strong base is required to facilitate the transmetalation step. Weak bases may not be sufficient. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough and have good solubility in the presence of water, which is often necessary for efficient transmetalation.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling with various aryl or heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (7.5 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix: dissolve Pd₂(dba)₃ and SPhos in a small amount of the 1,4-Dioxane. Stir for 5-10 minutes.
-
Add the catalyst premix to the reaction vial containing the solids.
-
Add the remaining 1,4-Dioxane and the water.
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor Progress (Self-Validation): After 2-4 hours, take a small aliquot, dilute with EtOAc, filter through a small plug of silica, and analyze by LC-MS to check for product formation and consumption of starting material. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Generates the active Pd(0)L species in situ. SPhos is a bulky, electron-rich ligand ideal for hindered substrates.[7] |
| Ligand:Pd Ratio | 3:1 | Ensures sufficient ligand is present to stabilize the catalyst and prevent palladium black precipitation. |
| Base | K₃PO₄ | Strong, effective base for transmetalation; generally superior to carbonates for difficult couplings. |
| Solvent | Dioxane/H₂O (10:1) | Dioxane provides good solubility for organic components, while water is crucial for activating the boronic acid. |
| Temperature | 90-100 °C | Provides the necessary thermal energy to overcome the high activation barriers of oxidative addition and reductive elimination. |
Q3: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (iodine replaced by hydrogen) and low yields of my desired amine. What's wrong?
A3: This is a classic problem when coupling sterically hindered alkyl halides. Hydrodehalogenation is a competitive side reaction where the starting material is reduced instead of coupled. The choice of ligand and base is paramount to favor the desired C-N bond formation.
Mechanistic Insight: The catalytic cycle for Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12] For hindered substrates, the C-N reductive elimination step can be slow. If this step is not efficient, side reactions like β-hydride elimination (if applicable) or protodeiodination can occur.
Troubleshooting Steps:
-
Switch to a More Hindered Ligand: For C(sp³)-N coupling, even more specialized ligands are often needed. While ligands like XPhos are excellent, consider Josiphos-type ferrocenyl ligands or highly hindered trialkylphosphines like P(t-Bu)₃. These ligands create a specific steric environment that greatly accelerates C-N reductive elimination.[13]
-
Use a Strong, Non-nucleophilic Silylamide Base: For difficult aminations, strong alkoxide bases like NaOt-Bu can sometimes promote side reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is often a superior choice. It is a very strong, yet sterically hindered base that efficiently deprotonates the amine-palladium complex without promoting other pathways.
-
Lower the Reaction Temperature: While counterintuitive, sometimes very high temperatures can favor decomposition pathways. Once you have the right catalyst system, you may be able to run the reaction at a more moderate temperature (e.g., 70-90 °C).
Section 3: Navigating Nucleophilic Substitution (Sₙ2) Reactions
While palladium catalysis is powerful, direct substitution is often desired. However, the Sₙ2 reaction at the C4 position of this compound is notoriously difficult due to steric hindrance.
Q4: My Sₙ2 reaction with a nitrogen or oxygen nucleophile is extremely sluggish or isn't working at all. How can I promote this transformation?
A4: The direct backside attack required for an Sₙ2 reaction is severely impeded by the azepane ring's steric bulk. The iodide is a good leaving group, but access to the σ* orbital of the C-I bond is restricted.
Strategies for Success:
-
Maximize Nucleophile Reactivity: Use the strongest, least hindered nucleophile possible. For example, if performing an azide substitution, use sodium azide (NaN₃) with a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) to increase its effective concentration and reactivity in the organic phase.
-
Use a Highly Polar Aprotic Solvent: Solvents like DMF or DMSO are essential. They solvate the cation (e.g., Na⁺) but leave the nucleophile relatively "naked" and highly reactive. They do not solvate the nucleophile itself, unlike protic solvents (e.g., ethanol), which would blunt its reactivity.
-
Increase Temperature Significantly: These reactions often require high temperatures (e.g., 80-120 °C) for extended periods (24-72 hours) to achieve reasonable conversion.
-
Consider a Finkelstein Reaction (Halogen Exchange): If your nucleophile is a poor one, but you need to form a C-C bond via an organometallic reagent, you might be out of luck with Sₙ2. However, if you are struggling with a different halide, remember that iodide is the best leaving group among the halogens for Sₙ2 reactions. If you were starting with the analogous bromide or chloride, a Finkelstein reaction (using NaI in acetone) to generate the iodide in situ would be the first step. Since you are already starting with the iodide, this highlights its superior reactivity.
References
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- The Role of Phosphine Ligands in Palladium Catalysis Explained.
- Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers.Journal of the American Chemical Society.
- Why are phosphine ligands and palladium very common pairs in coupling reactions?Reddit Chemistry Forum.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons.Journal of the American Chemical Society.
- Buchwald–Hartwig amin
- B-Alkyl Suzuki Couplings.Macmillan Group, Princeton University.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal.
- STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND NUCLEOPHILES.Journal of Heterocyclic Chemistry.
- Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides.PMC - NIH.
- Buchwald-Hartwig Amin
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Suzuki reaction.Wikipedia.
- Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogen
- Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Conformational regulation of substituted azepanes through selective monofluorination.Organic & Biomolecular Chemistry (RSC Publishing).
- β-Turn Induction by a Diastereopure Azepane-Derived Qu
- Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.PubMed.
- A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone.OUCI.
- Azepane.Wikipedia.
Sources
- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 3. Azepane - Wikipedia [en.wikipedia.org]
- 4. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Alternative iodinating agents for the synthesis of 1-N-Boc-4-iodo-azepane
Welcome to the technical support guide for the synthesis of 1-N-Boc-4-iodo-azepane. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing 1-N-Boc-4-hydroxy-azepane as a precursor. The conversion of a secondary alcohol to an alkyl iodide can be challenging, often plagued by low yields, difficult purifications, and lack of stereochemical control.
This guide provides in-depth, field-proven insights into alternative iodinating agents and protocols, structured in a practical question-and-answer format to directly address common experimental roadblocks.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for converting 1-N-Boc-4-hydroxy-azepane to its iodo-derivative?
There are three main strategies for this transformation, each with distinct advantages and disadvantages:
-
Direct Displacement (Appel-type Reactions): These methods activate the hydroxyl group in situ using a phosphine and an iodine source, allowing for a one-pot conversion. The most common system is triphenylphosphine (PPh₃), iodine (I₂), and imidazole.[1]
-
Redox-Neutral Alkylation (Mitsunobu Reaction): This powerful reaction uses a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by an iodide source. It is renowned for its mild conditions and predictable stereochemistry.[2][3]
-
Two-Step Leaving Group Activation/Substitution (Finkelstein Reaction): This classic approach involves first converting the alcohol into a more potent leaving group, such as a tosylate (OTs) or mesylate (OMs). This intermediate is then subjected to a halide exchange reaction with an iodide salt, typically sodium iodide (NaI) in acetone.[4][5][6]
Q2: My synthesis is stereospecific. Which method provides the most reliable stereochemical inversion?
The Mitsunobu reaction is the gold standard for achieving a clean inversion of stereochemistry at a secondary alcohol center.[2][3][7] The reaction proceeds through a well-defined Sₙ2 mechanism where the incoming iodide nucleophile attacks the carbon center from the side opposite the activated alkoxyphosphonium leaving group.[8] The Appel and Finkelstein reactions also proceed via an Sₙ2 pathway and result in inversion, but they can sometimes be complicated by side reactions or racemization under non-optimal conditions.[9][10]
Q3: The hydroxyl group on my azepane seems unreactive. What are my best options?
Steric hindrance around the C4 position of the azepane ring can impede reactivity. If direct methods like the Appel reaction are failing, the two-step tosylation/mesylation followed by a Finkelstein reaction is often the most robust solution. Converting the alcohol to a sulfonate ester dramatically increases its leaving group ability, making the subsequent Sₙ2 displacement with iodide much more favorable, even for sterically hindered centers.[6][10]
Q4: I need to avoid harsh or strongly acidic/basic conditions. What is the mildest protocol available?
The Appel reaction , specifically the PPh₃/I₂/imidazole variant, is performed under neutral and mild conditions, typically at or below room temperature.[1][9] This makes it highly compatible with sensitive functional groups like the Boc-protecting group, which can be labile to strong acids. The Mitsunobu reaction is also considered very mild.[7]
Troubleshooting Guide & Protocols
This section addresses specific experimental failures and provides detailed protocols for alternative iodination strategies.
Issue 1: Low Yield or Stalled Reaction with Appel-type Conditions
You've attempted to convert 1-N-Boc-4-hydroxy-azepane to the iodide using PPh₃ and I₂, but the reaction is incomplete or shows a low yield of the desired product.
Potential Causes & Solutions:
-
Reagent Quality: Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO) upon storage. Iodine can be wet. Use freshly opened or purified reagents.
-
Presence of Water: The reaction is highly sensitive to moisture, which can consume the active phosphonium intermediates. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Incorrect Stoichiometry or Order of Addition: The formation of the active iodinating agent is critical. Imidazole acts as a catalyst and helps to avoid the formation of HI, which can cause side reactions. The recommended order of addition is crucial.
-
Insufficient Reaction Time/Temperature: While the reaction is typically run at 0 °C to room temperature, sluggish reactions may benefit from extended reaction times (up to 16 hours) or gentle warming.[9]
Workflow: The Appel Reaction
Caption: Workflow for the Appel Iodination.
Detailed Protocol: Appel Iodination
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Add triphenylphosphine (1.5 equiv.), iodine (1.5 equiv.), and imidazole (3.0 equiv.) sequentially.[9] Stir the dark mixture for 15 minutes.
-
In a separate flask, dissolve 1-N-Boc-4-hydroxy-azepane (1.0 equiv.) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography.
Issue 2: My Product is Contaminated with Triphenylphosphine Oxide (TPPO)
A common and frustrating issue with both Appel and Mitsunobu reactions is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), which often co-elutes with the desired product during chromatography.
Potential Causes & Solutions:
-
Inherent Byproduct Formation: TPPO is an unavoidable byproduct of these reactions.[11]
-
Similar Polarity: The polarity of TPPO can be very similar to that of the desired iodo-azepane, making chromatographic separation difficult.
Troubleshooting Strategies:
-
Crystallization: If your product is a solid, attempt to crystallize it from a suitable solvent system (e.g., hexanes/ethyl acetate). TPPO may remain in the mother liquor.
-
Solvent Precipitation: After concentrating the crude reaction mixture, triturate the residue with a non-polar solvent like diethyl ether or hexanes. The desired product may dissolve while TPPO, which has limited solubility in these solvents, precipitates and can be filtered off.
-
Use of Polymer-Supported Reagents: Consider using polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be simply filtered off, greatly simplifying the workup.
Mechanism: The Mitsunobu Reaction for Iodination
Caption: Mechanism of the Mitsunobu Iodination.
Issue 3: Direct Iodination Fails - A Two-Step Alternative
When direct, one-pot methods fail due to steric hindrance or other reactivity issues, a two-step approach is a highly reliable alternative.
Strategy: Activation via Sulfonylation followed by Finkelstein Halide Exchange
This strategy first converts the poorly-leaving hydroxyl group into an excellent leaving group (tosylate or mesylate), which is then readily displaced by iodide. The Finkelstein reaction is driven to completion by Le Châtelier's principle, as the sodium tosylate/mesylate byproduct is insoluble in the acetone solvent and precipitates out.[4][6]
Workflow: Two-Step Tosylation-Finkelstein Sequence
Caption: Two-step synthesis via the Finkelstein reaction.
Detailed Protocol: Two-Step Iodination
Part A: Synthesis of 1-N-Boc-4-tosyloxy-azepane
-
Dissolve 1-N-Boc-4-hydroxy-azepane (1.0 equiv.) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0-3.0 equiv.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equiv.).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water. Separate the layers and wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the tosylate, which can often be used in the next step without further purification.
Part B: Finkelstein Reaction
-
Dissolve the crude 1-N-Boc-4-tosyloxy-azepane (1.0 equiv.) in anhydrous acetone.
-
Heat the mixture to reflux and stir for 4-12 hours. The formation of a white precipitate (sodium tosylate) is an indication of reaction progress.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate in vacuo. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final this compound.
Summary of Alternative Iodination Methods
| Method | Reagents | Conditions | Stereochemistry | Pros | Cons |
| Appel Reaction | PPh₃, I₂, Imidazole | Anhydrous DCM, 0 °C to RT | Inversion (Sₙ2) | One-pot, mild, neutral conditions. | TPPO byproduct complicates purification. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, ZnI₂ | Anhydrous THF, 0 °C to RT | Clean Inversion (Sₙ2) | Very mild, highly reliable for inversion.[2] | TPPO byproduct, expensive reagents. |
| Finkelstein Reaction | 1. TsCl, Pyridine2. NaI, Acetone | 1. 0 °C to RT2. Reflux | Inversion (Sₙ2) | Robust and reliable for unreactive alcohols; easy workup. | Two-step process; requires an intermediate. |
References
- Finkelstein reaction. (n.d.). Grokipedia.
- Alcohol to Iodide - Common Conditions. (n.d.). Organic Chemistry Data.
- Finkelstein Reaction. (n.d.). Sathee Jee.
- Finkelstein Reaction. (2020, July 4). ALL ABOUT CHEMISTRY.
- The Finkelstein Reaction Mechanism. (2025, April 2). YouTube.
- Appel Reaction: Mechanism & Examples. (n.d.). NROChemistry.
- Finkelstein Reaction. (n.d.). BYJU'S.
- Appel reaction. (n.d.). Wikipedia.
- Appel Reaction. (n.d.). Organic Chemistry Portal.
- Appel Reaction Mechanism. (2025, November 15). YouTube.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Mitsunobu reaction. (n.d.). Wikipedia.
- Mitsunobu Reaction. (n.d.). Chemistry Steps.
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews.
Sources
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. byjus.com [byjus.com]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. allaboutchemistry.net [allaboutchemistry.net]
Validation & Comparative
A Comparative Guide to the Characterization and Purity Assessment of 1-N-Boc-4-iodo-azepane by HPLC and NMR
In the landscape of modern drug discovery and development, the azepane scaffold is a privileged structure, integral to the architecture of numerous therapeutic agents.[1] The functionalized derivative, 1-N-Boc-4-iodo-azepane, serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its purity and structural integrity are paramount, as even trace impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization and purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of the data generated from both techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for novel heterocyclic compounds.
The Orthogonal Approach: Why Both HPLC and NMR are Essential
Relying on a single analytical technique for purity determination can be misleading. HPLC and NMR are considered orthogonal methods, meaning they rely on different physicochemical principles for separation and detection.[3] This fundamental difference provides a more complete and reliable picture of a sample's purity. HPLC excels at separating compounds with high resolution, making it ideal for detecting and quantifying minor impurities.[4] Conversely, NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.[5] Employing both techniques creates a robust analytical workflow that ensures the highest confidence in the quality of this compound.
Synthesis and Potential Impurity Profile of this compound
A common synthetic route to this compound involves the iodination of the corresponding alcohol, 1-N-Boc-azepan-4-ol, often using reagents like iodine and triphenylphosphine.[6] Understanding the synthetic pathway is crucial for anticipating potential impurities.
Figure 1: Synthetic pathway and potential impurities of this compound.
Based on this synthesis, we can anticipate the following key impurities:
-
Impurity A (Unreacted Starting Material): 1-N-Boc-azepan-4-ol
-
Impurity B (Elimination Byproduct): 1-N-Boc-azep-4-ene, formed through dehydration of the starting material or dehydroiodination of the product.
-
Impurity C (Reagent-Related Impurity): Triphenylphosphine oxide, a common byproduct of the iodination reaction.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture.[2] For this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable, as it effectively separates compounds based on their hydrophobicity.[7]
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar to nonpolar compounds like our target molecule and its likely impurities.
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). TFA is added to improve peak shape and resolution by suppressing the ionization of any residual basic sites on the silica support and the analyte itself.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection: UV at 210 nm. The amide chromophore in the Boc group provides sufficient UV absorbance at this wavelength for sensitive detection of the main component and related impurities.
Injection Volume: 10 µL
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Figure 2: HPLC experimental workflow.
Hypothetical HPLC Data and Interpretation
The following table summarizes the expected retention times and peak areas for a hypothetical batch of this compound containing the anticipated impurities.
| Peak | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | Impurity A (1-N-Boc-azepan-4-ol) | 12.5 | 0.45 |
| 2 | Impurity B (1-N-Boc-azep-4-ene) | 15.2 | 0.20 |
| 3 | This compound | 18.7 | 99.10 |
| 4 | Impurity C (Triphenylphosphine oxide) | 22.1 | 0.25 |
Interpretation:
The HPLC analysis provides excellent separation of the main compound from its potential impurities. The polarity differences drive the separation: the more polar starting material (Impurity A) elutes first, followed by the less polar elimination product (Impurity B). The main product, being more hydrophobic due to the iodine atom, has a longer retention time. Triphenylphosphine oxide (Impurity C) is also relatively nonpolar and elutes last. The peak area percentages give a quantitative measure of the purity, indicating a high-purity batch in this hypothetical case.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).[5] It provides a detailed fingerprint of the molecule, allowing for unambiguous identification and characterization of impurities with distinct chemical structures.
Experimental Protocol: NMR
Instrumentation: A 400 MHz NMR spectrometer.
Solvent: Chloroform-d (CDCl₃). This is a common solvent for nonpolar to moderately polar organic compounds and is unlikely to react with the analyte.
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the definitive assignment of all signals.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.
Figure 3: NMR experimental workflow.
Hypothetical NMR Data and Interpretation
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound and its key impurities.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | Impurity A (alcohol) | Impurity B (alkene) |
| Boc (9H, s) | 1.45 | 1.46 | 1.47 |
| CH-I / CH-OH (1H, m) | 4.30 | 3.80 | - |
| N-CH₂ (4H, m) | 3.40-3.60 | 3.30-3.50 | 3.50-3.70 |
| Ring CH₂ (4H, m) | 1.80-2.20 | 1.70-2.10 | 2.20-2.40 |
| Olefinic CH (2H, m) | - | - | 5.60 |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | Impurity A (alcohol) | Impurity B (alkene) |
| Boc C=O | 155.0 | 155.2 | 154.8 |
| Boc C(CH₃)₃ | 80.0 | 79.5 | 79.8 |
| Boc C(CH₃)₃ | 28.5 | 28.6 | 28.4 |
| C -I / C -OH | 35.0 | 68.0 | - |
| N-C H₂ | 45-50 | 46-51 | 48-53 |
| Ring C H₂ | 30-40 | 32-42 | 25-35 |
| Olefinic C H | - | - | 125.0 |
Interpretation:
The NMR spectra provide a wealth of structural information. The presence of the large singlet at ~1.45 ppm confirms the presence of the N-Boc protecting group. The key diagnostic signal for the product is the downfield multiplet at ~4.30 ppm for the proton attached to the carbon bearing the iodine atom. In contrast, the corresponding proton in the starting material (Impurity A) would be further upfield at ~3.80 ppm. The alkene protons of Impurity B would be clearly visible in the downfield region around 5.60 ppm.
For quantitative analysis (qNMR), a certified internal standard would be added to the sample. By comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard of known concentration, a highly accurate purity value can be determined.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Primary Function | Separation and quantification | Structural elucidation and quantification |
| Sensitivity | High (can detect impurities at <0.1%) | Moderate (typically requires >0.1% for detection) |
| Quantification | Relative (based on peak area percentage) | Absolute (qNMR with internal standard) |
| Impurity Identification | Requires isolation and further analysis or co-injection with a known standard | Can often identify impurities directly from the spectrum if the structure is known or can be deduced |
| Throughput | High (multiple samples can be run automatically) | Lower (longer acquisition times per sample) |
| Sample Consumption | Low (µg range) | Higher (mg range) |
Conclusion: A Synergistic Approach to Purity Assessment
Both HPLC and NMR spectroscopy are indispensable tools for the characterization and purity assessment of this compound. HPLC provides a high-resolution separation of the main component from its impurities, offering excellent sensitivity for quantitative analysis. NMR, on the other hand, provides detailed structural information that unambiguously confirms the identity of the target compound and allows for the structural characterization of unknown impurities.
For routine quality control, a validated HPLC method is often the primary choice due to its high throughput and sensitivity. However, for initial characterization, batch release of a key intermediate, and in-depth impurity profiling, the synergistic use of both HPLC and NMR is highly recommended. This orthogonal approach ensures a comprehensive understanding of the sample's composition, leading to a more robust and reliable quality assessment, which is fundamental to the successful development of safe and effective pharmaceuticals.
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A Comparative Guide to the Synthetic Efficiency of 1-N-Boc-4-iodo-azepane and its Bromo Analog
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The seven-membered azepane scaffold is a privileged motif, appearing in a wide array of biologically active molecules.[1] Functionalization of this core, often via transition metal-catalyzed cross-coupling reactions, allows for the rapid construction of complex molecular architectures. This guide provides an in-depth technical comparison of two key intermediates: 1-N-Boc-4-iodo-azepane and its bromo analog, 1-N-Boc-4-bromo-azepane . We will explore the fundamental principles governing their reactivity and provide experimental insights to guide researchers in selecting the optimal reagent for their specific synthetic needs.
The Decisive Step: Unpacking the Carbon-Halogen Bond in Cross-Coupling Reactions
The enhanced reactivity of the iodo-substituted azepane over its bromo counterpart in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics of the catalytic cycle, particularly the initial, and often rate-determining, oxidative addition step.[2]
In this crucial step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The lower bond energy of the C-I bond translates to a lower activation energy for this process, resulting in faster reaction rates.[2] This increased reactivity often allows for the use of milder reaction conditions, such as lower temperatures and reduced catalyst loadings, which can be critical when working with thermally sensitive or complex substrates.
While the principles of halide reactivity are well-established for aryl and vinyl halides, their application to saturated heterocyclic systems like azepanes introduces additional considerations. For secondary alkyl halides, such as the 4-halo-azepanes, a potential side reaction is β-hydride elimination from the alkyl-palladium intermediate. The choice of ligand on the palladium catalyst is therefore crucial to not only facilitate the oxidative addition but also to suppress this undesired pathway. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and promote the desired reductive elimination step.
Synthesis of Precursors: Preparing the Battlefield
An objective comparison of these two building blocks must also consider the facility of their own synthesis. Both this compound and 1-N-Boc-4-bromo-azepane are typically synthesized from a common precursor, 1-N-Boc-4-hydroxy-azepane .
Synthesis of 1-N-Boc-4-bromo-azepane via the Appel Reaction
The Appel reaction provides a reliable method for the conversion of the hydroxyl group to a bromide under mild conditions.[2][3][4][5] This reaction utilizes triphenylphosphine and a bromine source, such as carbon tetrabromide, to generate the corresponding alkyl bromide with inversion of stereochemistry.
Experimental Protocol: Synthesis of 1-N-Boc-4-bromo-azepane
Materials:
-
1-N-Boc-4-hydroxy-azepane
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 1-N-Boc-4-hydroxy-azepane (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-N-Boc-4-bromo-azepane.
Synthesis of this compound via the Finkelstein Reaction
The iodo analog is conveniently synthesized from the more readily available bromo-azepane via the Finkelstein reaction.[6][7][8][9] This nucleophilic substitution reaction involves treating the alkyl bromide with an excess of sodium iodide in a suitable solvent like acetone. The precipitation of the less soluble sodium bromide drives the equilibrium towards the formation of the alkyl iodide.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-N-Boc-4-bromo-azepane
-
Sodium iodide (NaI)
-
Anhydrous acetone
Procedure:
-
Dissolve 1-N-Boc-4-bromo-azepane (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Comparative Performance in Cross-Coupling Reactions: A Case Study with N-Boc-4-halopiperidines
Direct, side-by-side comparative studies on the cross-coupling reactions of this compound and its bromo analog are not extensively reported in the literature. However, the closely related N-Boc-4-halopiperidines serve as excellent proxies to illustrate the expected differences in reactivity and synthetic efficiency. The underlying principles of C-X bond activation are directly transferable to the azepane system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, uniting an organoboron species with an organic halide. The following table summarizes representative data for the coupling of N-Boc-4-halopiperidines with a generic arylboronic acid.
| Feature | 1-N-Boc-4-iodopiperidine | 1-N-Boc-4-bromopiperidine |
| Typical Catalyst System | Pd(dppf)Cl₂, SPhos, or XPhos based catalysts | Pd(dppf)Cl₂, SPhos, or XPhos based catalysts |
| Typical Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 110 °C |
| Typical Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Representative Yield | 75 - 95% | 65 - 85% |
Note: Yields and reaction times are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
The data clearly indicates that the iodo-piperidine generally provides higher yields in shorter reaction times and under milder conditions compared to the bromo-piperidine. This is a direct consequence of the more facile oxidative addition of the C-I bond to the palladium catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][11] Similar to the Suzuki-Miyaura coupling, the reactivity trend of I > Br is generally observed.
| Feature | 1-N-Boc-4-iodopiperidine | 1-N-Boc-4-bromopiperidine |
| Typical Catalyst System | Pd₂(dba)₃ with ligands like Xantphos or RuPhos | Pd₂(dba)₃ with ligands like Xantphos or RuPhos |
| Typical Base | NaOtBu, LiHMDS, or Cs₂CO₃ | NaOtBu, LiHMDS, or Cs₂CO₃ |
| Typical Temperature | 60 °C to 100 °C | 80 °C to 120 °C |
| Typical Reaction Time | 4 - 18 hours | 18 - 36 hours |
| Representative Yield | 70 - 90% | 60 - 80% |
Note: Yields and reaction times are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
The increased reactivity of the iodo-piperidine in Buchwald-Hartwig aminations allows for more efficient coupling, which is particularly advantageous when working with less nucleophilic amines or sterically hindered substrates.[10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
| Feature | 1-N-Boc-4-iodopiperidine | 1-N-Boc-4-bromopiperidine |
| Typical Catalyst System | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI |
| Typical Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) |
| Typical Temperature | Room Temperature to 60 °C | 50 °C to 100 °C |
| Typical Reaction Time | 1 - 8 hours | 8 - 24 hours |
| Representative Yield | 80 - 98% | 50 - 75% |
Note: Yields and reaction times are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
The difference in reactivity is often most pronounced in Sonogashira couplings, where the iodo-piperidine can react under very mild conditions, while the bromo-piperidine may require elevated temperatures and longer reaction times to achieve comparable conversions.[14]
Conclusion and Recommendations
The choice between this compound and its bromo analog is a classic example of the trade-off between reactivity and cost/stability.
This compound is the more reactive coupling partner, consistently offering:
-
Faster reaction times.
-
Higher yields.
-
Milder reaction conditions.
This makes it the ideal choice for:
-
Syntheses where thermal sensitivity of the substrate is a concern.
-
Late-stage functionalization in complex syntheses where efficiency is paramount.
-
Coupling with challenging or less reactive partners.
1-N-Boc-4-bromo-azepane , while less reactive, offers the advantages of:
-
Lower cost.
-
Generally greater stability for long-term storage.
It is a suitable choice for:
-
Large-scale syntheses where cost is a major driver.
-
Early-stage functionalization where harsher conditions can be tolerated.
-
Coupling with highly reactive partners where the attenuated reactivity of the bromide can sometimes offer better control and selectivity.
References
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SATHEE. Finkelstein Reaction. [Link]
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Wikipedia. (2023). Finkelstein reaction. [Link]
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ResearchGate. (2020). Scope of the cross-coupling involving N-Boc-4-iodopiperidine 1a and various aryl Grignard reagents. [Link]
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van der Ende, C. W., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 11990-12003. [Link]
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ResearchGate. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
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ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
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RSC Publishing. (2015). Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling. [Link]
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MDPI. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]
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Al-Masum, M. A., & Ng, D. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(106), 104685-104707. [Link]
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Comparative analysis of different synthetic routes to 4-functionalized azepanes
The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its conformational flexibility allows for effective exploration of chemical space, a desirable trait in drug design. This guide provides a comparative analysis of the primary synthetic routes to 4-functionalized azepanes, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of these valuable heterocyclic motifs.
Ring Expansion Reactions: Accessing Azepanes from Six-Membered Rings
Ring expansion strategies offer a powerful and frequently employed approach to azepane synthesis, leveraging readily available cyclohexanone precursors. The Beckmann and Schmidt rearrangements are the cornerstones of this class of reactions.
The Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed transformation of a ketoxime into an amide.[2] When applied to a 4-substituted cyclohexanone oxime, this reaction yields a 4-substituted azepan-2-one (a lactam), which can be subsequently reduced to the desired azepane.
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-alkyl shift, where one of the alpha-carbons of the cyclohexanone ring migrates to the nitrogen atom, leading to the expansion of the ring and the formation of a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam product.
Key Considerations:
-
Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. Therefore, control over the (E/Z) stereochemistry of the oxime is crucial for regioselectivity in the ring expansion of unsymmetrically substituted cyclohexanones. For 4-substituted cyclohexanones, this is not a concern for regioselectivity of the ring expansion itself.
-
Reaction Conditions: A variety of acidic catalysts can be employed, including strong protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids. The choice of acid and reaction conditions can influence the yield and purity of the product. Milder reagents like cyanuric chloride with a zinc chloride co-catalyst have also been developed.
-
Substrate Scope: The Beckmann rearrangement is generally tolerant of a range of functional groups, although highly acid-sensitive groups may require protection.
The Schmidt Reaction
The Schmidt reaction provides an alternative ring expansion route, reacting a ketone directly with hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[3] Similar to the Beckmann rearrangement, the reaction of a 4-substituted cyclohexanone yields a 4-substituted azepan-2-one.
The mechanism involves the protonation of the ketone, followed by the nucleophilic attack of the azide to form an azidohydrin intermediate. This intermediate then undergoes a rearrangement with the expulsion of dinitrogen gas, a strong thermodynamic driving force for the reaction.
Key Considerations:
-
Safety: Hydrazoic acid is highly toxic and explosive, necessitating careful handling and specialized equipment. The use of safer alternatives like sodium azide with an in-situ protonation is common.
-
Regioselectivity: For unsymmetrical ketones, the regioselectivity of the Schmidt reaction is determined by the migratory aptitude of the alpha-alkyl groups, with the more sterically bulky or electron-donating group generally migrating preferentially.
-
Intramolecular Variants: The intramolecular Schmidt reaction, where the azide and ketone functionalities are present in the same molecule, is a powerful tool for constructing bicyclic and complex polycyclic systems containing the azepane ring.[4]
Comparative Analysis of Ring Expansion Routes
| Feature | Beckmann Rearrangement | Schmidt Reaction |
| Starting Material | 4-Substituted Cyclohexanone Oxime | 4-Substituted Cyclohexanone |
| Key Reagents | H₂SO₄, PPA, TsCl | HN₃ (or NaN₃/H⁺) |
| Intermediate | Nitrilium ion | Azidohydrin |
| Byproducts | Water | Dinitrogen gas |
| Advantages | - Well-established and widely used.- Avoids the use of highly toxic hydrazoic acid. | - Direct conversion from the ketone.- Strong thermodynamic driving force (N₂ evolution). |
| Disadvantages | - Requires a two-step process from the ketone (oxime formation then rearrangement).- Can require harsh acidic conditions. | - Use of highly toxic and explosive hydrazoic acid requires extreme caution.- Potential for competing side reactions. |
| Typical Yields | Moderate to high (60-90%) | Moderate to high (50-85%) |
Ring-Closing Metathesis (RCM): A Modern Approach to Azepane Synthesis
Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic systems, including azepanes.[5][6] This reaction utilizes ruthenium or molybdenum-based catalysts to facilitate the intramolecular cyclization of a diene precursor.
For the synthesis of 4-functionalized azepanes, a suitable acyclic precursor containing terminal alkenes at appropriate positions is required. The choice of the starting materials allows for the direct incorporation of the desired functionality at the C4 position.
Key Considerations:
-
Catalyst Selection: The choice of the Grubbs or Schrock catalyst is critical and depends on the substrate's functional group tolerance and the desired reactivity. Second and third-generation Grubbs catalysts generally offer higher activity and broader functional group tolerance.
-
Reaction Conditions: RCM reactions are typically performed under inert atmosphere at elevated temperatures. The concentration of the substrate is a key parameter, with high dilution favoring the intramolecular cyclization over intermolecular polymerization.
-
Substrate Scope: RCM is known for its excellent functional group tolerance, accommodating a wide range of substituents. However, the presence of coordinating groups like unprotected amines can sometimes inhibit the catalyst.
-
Stereocontrol: The stereochemistry of the final product is determined by the stereochemistry of the acyclic precursor.
Intramolecular Cyclization Strategies
Dieckmann Cyclization
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester.[7] This method can be employed to synthesize 4-ketoazepane derivatives, which are versatile intermediates for further functionalization. The reaction is base-catalyzed and proceeds via the formation of an enolate, which then attacks the second ester group to form the cyclic product. Subsequent hydrolysis and decarboxylation can be performed if the ester group at the 3-position is not desired.
Key Considerations:
-
Starting Materials: The synthesis requires a suitably substituted pimelic acid diester derivative with a nitrogen atom in the backbone.
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride or sodium ethoxide is typically used.
-
Reaction Control: The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.
Intramolecular Reductive Amination
Intramolecular reductive amination provides a direct route to substituted azepanes from acyclic amino-ketone or amino-aldehyde precursors.[8] This reaction involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding azepane.
Key Considerations:
-
Reducing Agents: A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The choice of reducing agent depends on the substrate and the desired reaction conditions.
-
Stereocontrol: If the precursor contains stereocenters, the stereochemistry of the final product can often be controlled through substrate-directed reduction or the use of chiral catalysts. Biocatalytic approaches using imine reductases (IREDs) have shown excellent enantioselectivity in the synthesis of chiral azepanes.[9]
-
One-Pot Procedures: This strategy is often amenable to one-pot procedures, combining the formation of the amino-ketone/aldehyde and the cyclization/reduction steps.
Visualizing the Synthetic Pathways
Caption: Key synthetic pathways to 4-functionalized azepanes.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-azepan-4-one via Beckmann Rearrangement
This two-step procedure starts from commercially available 1,4-cyclohexanedione monoethylene ketal.
Step 1: Oximation of 4-Boc-amino-cyclohexanone
-
To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in a suitable solvent (e.g., methanol), add N-Boc-1,4-diaminocyclohexane (1.1 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Add a base (e.g., sodium acetate, 1.5 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime. Purify by column chromatography if necessary.
Step 2: Beckmann Rearrangement
-
Dissolve the oxime from Step 1 (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford N-Boc-azepan-4-one.
Protocol 2: Asymmetric Reduction of N-Boc-azepan-4-one to (R)-N-Boc-4-hydroxy-azepane
This protocol utilizes a chemoenzymatic approach for high enantioselectivity.[10]
-
In a reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add N-Boc-azepan-4-one (1.0 eq) and a glucose-6-phosphate dehydrogenase (G6PDH) for cofactor regeneration.
-
Add NADP⁺ (catalytic amount) and glucose-6-phosphate (1.5 eq).
-
Initiate the reaction by adding a carbonyl reductase (CRED) selective for the (R)-enantiomer.
-
Stir the reaction mixture at room temperature (or the optimal temperature for the enzyme) for 24-48 hours.
-
Monitor the conversion by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield enantiomerically enriched (R)-N-Boc-4-hydroxy-azepane.
Protocol 3: Synthesis of a 4-Substituted Azepane via Ring-Closing Metathesis
This protocol is a general guideline for the RCM of a diene precursor.
-
Dissolve the N-protected diene precursor (1.0 eq) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (argon or nitrogen). The concentration should be low (e.g., 0.01 M) to favor intramolecular cyclization.
-
Add the Grubbs catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent and catalyst) and stir for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a phosphine scavenger (e.g., triphenylphosphine) or by bubbling air through the solution to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to afford the unsaturated azepane derivative.
-
If the saturated azepane is desired, dissolve the unsaturated product in a suitable solvent (e.g., methanol or ethanol) and add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final 4-substituted azepane.
Conclusion
The synthesis of 4-functionalized azepanes can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Ring expansion reactions like the Beckmann and Schmidt rearrangements offer reliable access from readily available six-membered rings, although they may involve harsh conditions or hazardous reagents. Ring-closing metathesis provides a modern and highly versatile alternative with excellent functional group tolerance. Intramolecular cyclization methods, such as the Dieckmann cyclization and reductive amination, offer direct routes to specific 4-substituted azepane derivatives. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, stereochemical requirements, and the available resources.
References
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- Corey, E.J., et al. (1987). Practical enantioselective reduction of ketones using oxazaborolidine catalysts generated in situ from chiral lactam alcohols. Journal of the American Chemical Society, 109(25), 7925-7926.
- Cui, C., et al. (2023). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry, 21, 4181-4184.
- Dhavale, D.D., et al. (2023).
- Ganguly, N.C., & Mondal, P. (2010). Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions. Synthesis, 2010(21), 3705-3709.
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Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
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Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
- Philippova, A.N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
- Požgan, F., Polanc, S., & Kočevar, M. (2001). Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. Tetrahedron, 57(30), 6477-6484.
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- Santa Cruz Biotechnology. (n.d.). N-Boc Azepan-4-one.
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- Wikipedia. (n.d.). Beckmann rearrangement.
- Wikipedia. (n.d.).
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- Yadav, L.D.S., Patel, R., & Srivastava, V.P. (2010). Bromodimethylsulfonium Bromide-ZnCl2: A Mild and Efficient Catalytic System for Beckmann Rearrangement. Synthesis, 2010(10), 1771-1776.
- Zhu, F., et al. (2023). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry, 21, 4181-4184.
- A novel and efficient one-pot photoenzymatic synthesis has been developed for N-protected 4-hydroxy-azepanes.
- Annulated azepane rings (seven-membered rings with one nitrogen atom) are rare, but important structural motifs in natural products and active pharmaceutical ingredients.
- The intramolecular Schmidt reaction requires that the ketone and azide group be separated by four or five atoms (usually carbons), with the former being significantly more favorable.
- The Schmidt reaction involves reacting an azide with a carbonyl compound like an aldehyde, ketone, or carboxylic acid under acidic conditions.
- The syntheses of the title compounds were accomplished via an original sequence of reactions including the ring-closing metathesis of ω-dienes by using the second-generation Grubbs' c
- The Ring-Closing Metathesis (RCM) allows synthesis of 5- up to 30-membered cyclic alkenes.
- The intramolecular Schmidt reaction has become important in the synthesis of n
- Azepane based motifs for drug discovery: A critical review.
- A novel and efficient one-pot photoenzymatic synthesis has been developed for N-protected 4-hydroxy-azepanes.
- The Schmidt reaction is an organic reaction in which an azide reacts with a carbonyl derivative, usually an aldehyde, ketone, or carboxylic acid, under acidic conditions to give an amine or amide, with expulsion of nitrogen.
- The Beckmann rearrangement is a reaction of oximes that can result in either amides or nitriles, depending on the starting m
- The Dieckmann cyclization is a powerful tool for creating cyclic compounds
- Intramolecular reductive aminations for the form
- A convenient and robust stereocontrolled procedure has been developed for the synthesis of novel trifluoromethyl-containing piperidine and azepane β-amino ester stereoisomers.
- The Schmidt reaction is an organic reaction in which an azide reacts with a carbonyl derivative, usually an aldehyde, ketone, or carboxylic acid, under acidic conditions to give an amine or amide, with expulsion of nitrogen.
- The Beckmann rearrangement is a reaction employed in many sectors to convert oximes to amides.
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A Comparative Guide to Validating the Structure of 1-N-Boc-4-iodo-azepane Derivatives Using 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice.[1][2] In the synthesis of complex heterocyclic scaffolds like azepane derivatives, which are prevalent in many biologically active compounds, structural uncertainty can lead to costly delays and misinterpreted biological data. The introduction of substituents, such as an iodine atom and a bulky N-tert-butyloxycarbonyl (N-Boc) protecting group, creates a complex stereochemical and electronic environment that can make spectral interpretation challenging.
This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 1-N-Boc-4-iodo-azepane. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating system for structural elucidation.[1][2][3]
The Challenge: Positional Isomerism and Crowded Spectra in Substituted Azepanes
The seven-membered azepane ring possesses significant conformational flexibility. Upon substitution, the ¹H NMR spectrum often becomes complex due to overlapping signals of the methylene protons, making simple 1D analysis insufficient for conclusive assignment. The primary challenge in confirming the structure of this compound lies in definitively establishing the position of the iodine substituent at the C4 position and unambiguously assigning all proton and carbon signals of the azepane ring and the Boc group.
A standard 1D ¹H NMR is the first step, revealing key features like the characteristic large singlet for the nine equivalent protons of the Boc group's tert-butyl moiety, typically found in the upfield region around 1.4-1.5 ppm.[4] However, the signals for the azepane ring protons are often crowded and require more advanced techniques for complete resolution and assignment.[5]
A Multi-pronged Approach: The Synergy of 2D NMR Experiments
A combination of 1D and 2D NMR experiments is essential for complete confidence in molecular structure determination.[1] We will now explore the specific roles of COSY, HSQC, and HMBC in building a complete, validated picture of the this compound structure.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Connectivity
The ¹H-¹H COSY experiment is the foundational 2D technique for tracing the proton-proton coupling network within a molecule.[1] It reveals which protons are coupled to each other, typically through two or three bonds.[1][6]
-
Causality of Choice: For the azepane ring, which consists of a contiguous chain of methylene groups (and one methine group at the point of iodine substitution), COSY is indispensable for walking along the carbon backbone via the attached protons.
-
Interpretation in Practice: The COSY spectrum will display cross-peaks connecting protons on adjacent carbons. Starting from a well-resolved proton, one can trace the connectivity around the ring. For instance, the proton at the iodine-bearing carbon (H4) will show correlations to the protons on the adjacent methylene groups (H3 and H5). This allows for the assembly of proton spin systems, breaking down the complex spectrum into smaller, manageable fragments.[1][5]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
The HSQC experiment correlates proton signals with the signals of directly attached carbons (¹JCH coupling).[7][8][9] This is a highly sensitive technique that provides a direct link between the ¹H and ¹³C spectra.[8][9]
-
Causality of Choice: After establishing the proton connectivity with COSY, the HSQC experiment allows for the unambiguous assignment of the carbons directly bonded to these protons.[1][10] This is a crucial step in building the carbon framework of the molecule.
-
Interpretation in Practice: Each cross-peak in the HSQC spectrum corresponds to a C-H bond.[10] For this compound, this experiment will show correlations for all the CH and CH₂ groups in the molecule. Notably, quaternary carbons, such as the carbonyl carbon and the quaternary carbon of the Boc group, will be absent from the HSQC spectrum as they have no directly attached protons.[9] An "edited" HSQC can further distinguish CH/CH₃ groups from CH₂ groups by the phase of their peaks, providing similar information to a DEPT-135 experiment but with greater sensitivity.[6][7]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure
The HMBC experiment is arguably the most powerful tool for elucidating the complete molecular structure, as it reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four).[7][11][12][13]
-
Causality of Choice: HMBC is essential for connecting the spin systems established by COSY and for placing substituents and quaternary carbons within the molecular framework.[12][14] It provides the crucial long-range connectivity information that COSY and HSQC cannot.
-
Interpretation in Practice: For this compound, the HMBC experiment will provide several key correlations:
-
Confirming the Iodine Position: The protons on the carbons adjacent to the iodine-bearing carbon (H3 and H5) will show correlations to the carbon at the C4 position. This provides definitive evidence for the location of the iodine atom.
-
Placing the Boc Group: The protons of the azepane ring adjacent to the nitrogen (H2 and H7) will show correlations to the carbonyl carbon of the Boc group. Conversely, the tert-butyl protons of the Boc group will show a correlation to this same carbonyl carbon, unequivocally linking the protecting group to the nitrogen atom.
-
Assigning Quaternary Carbons: The HMBC spectrum is the primary method for assigning quaternary carbons.[12][14] The correlations from neighboring protons to the quaternary carbon of the Boc group and its carbonyl carbon allow for their definitive assignment.
-
Comparative Summary of 2D NMR Techniques
| Technique | Information Provided | Key Application for this compound | Limitations |
| COSY | ¹H-¹H correlations (2-3 bonds) | Tracing the proton connectivity around the azepane ring. | Does not provide information about carbon atoms or quaternary carbons. |
| HSQC | ¹H-¹³C one-bond correlations | Assigning the carbon signals for all protonated carbons. | Does not show correlations for quaternary carbons. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Confirming the position of the iodine substituent, placing the N-Boc group, and assigning quaternary carbons. | The absence of a correlation does not definitively rule out proximity, as the coupling constant can be near zero for certain dihedral angles.[7] |
Visualizing the Workflow and Structural Correlations
A systematic approach is crucial for efficiently interpreting 2D NMR data. The following workflow diagram illustrates the logical progression from initial data acquisition to the final validated structure.
Caption: A logical workflow for 2D NMR-based structure validation.
The following diagram illustrates the key correlations that would be observed for this compound, providing a visual map for spectral interpretation.
Caption: Key 2D NMR correlations for this compound.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of performing inverse-detected experiments.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample concentration and spectral width.
-
¹³C NMR: Acquire a standard 1D carbon spectrum, potentially with proton decoupling.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
HSQC: Use a standard gradient-selected, phase-sensitive HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3).
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for an average nJCH of 8 Hz.[6][7]
Data Processing: Process the acquired data using appropriate NMR software (e.g., Mnova, TopSpin, NMRFx).[15][16][17][18] This typically involves Fourier transformation, phase correction, and baseline correction. For 2D spectra, both dimensions must be processed.[16][17]
Conclusion
The structural validation of substituted heterocyclic compounds like this compound demands a multi-faceted analytical approach. While 1D NMR provides an initial overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that offers a self-validating system for unambiguous structure elucidation. By systematically mapping proton-proton connectivities (COSY), linking protons to their directly attached carbons (HSQC), and finally assembling the complete molecular framework through long-range correlations (HMBC), researchers can have the highest degree of confidence in their proposed structure. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity and success of drug discovery and development programs.
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Measuring methods available and examples of their applications 2D HMBC. CEITEC. [Link]
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How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. (2023-10-06). [Link]
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1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
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Fast Visual Guide to process routine 2D-NMR datasets. Mestrelab. [Link]
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The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. (2024-10-11). [Link]
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A Comparative Guide to the Reactivity of 1-N-Boc-4-iodo-azepane in Cross-Coupling Reactions
Saturated heterocycles are foundational scaffolds in modern drug discovery, with piperidine and azepane derivatives frequently appearing in the structures of marketed pharmaceuticals.[1][2] The functionalization of these rings, often accomplished through transition metal-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents.[3] This guide provides a comparative analysis of the reactivity of 1-N-Boc-4-iodo-azepane against other common iodo-heterocycles, offering insights into the factors governing their performance in key carbon-carbon and carbon-nitrogen bond-forming reactions.
The carbon-iodine bond is highly reactive, making iodo-substituted compounds excellent partners in a variety of cross-coupling reactions.[4] This high reactivity allows for milder reaction conditions and greater functional group tolerance, which is particularly advantageous in the late-stage functionalization of complex molecules.
The Influence of Ring Size and Strain
The reactivity of cyclic molecules is significantly influenced by ring strain, which arises from deviations in bond angles from their ideal values.[5] Medium-sized rings, such as the seven-membered azepane, often exhibit higher strain energy compared to their smaller (e.g., pyrrolidine) or larger (e.g., piperidine) counterparts.[6][7] This increased strain can impact the conformational stability and, consequently, the chemical reactivity of the molecule.[6] In the context of cross-coupling reactions, the relief of ring strain can be a driving force, potentially accelerating the reaction rate.[7]
Four-membered rings, for instance, have ring strain energies of approximately 25 kcal·mol⁻¹, which decreases for larger rings as they can adopt more flexible conformations to alleviate strain.[8] While azepanes are larger, they can still experience transannular strain due to the proximity of non-bonded atoms within the ring.[6] This can influence the accessibility of the C-I bond to the catalytic species.
The Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal with mild acid.[9] In the context of cross-coupling reactions involving iodo-heterocycles, the N-Boc group serves several purposes. It deactivates the nitrogen atom, preventing it from interfering with the catalytic cycle. The steric bulk of the Boc group can also influence the conformational preferences of the heterocyclic ring, which in turn can affect the accessibility of the iodine-bearing carbon. While generally stable, under certain conditions, the Boc group itself can participate in reactions.[10]
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear benchmark, we will consider the reactivity of this compound in three widely utilized cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are staples in the synthetic organic chemist's toolbox for their reliability and broad substrate scope.[11][12][13]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern synthesis.[11][14] The general mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[11]
General Suzuki-Miyaura Catalytic Cycle
Caption: A workflow for the comparative analysis of iodo-heterocycle reactivity.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 15% (w/v) solution of sodium iodide in dry acetone. [15] * Prepare equimolar solutions of this compound, 1-N-Boc-4-iodopiperidine, and 1-N-Boc-3-iodopyrrolidine in a suitable dry, inert solvent (e.g., acetone).
-
-
Reaction:
-
To a series of clean, dry test tubes, add 2 mL of the 15% sodium iodide in acetone solution. [15] * To each test tube, add 4 drops of one of the iodo-heterocycle solutions and start a stopwatch immediately. [15] * Gently agitate the test tubes to ensure thorough mixing.
-
Observe the solutions for the formation of a precipitate (sodium iodide is soluble in acetone, while sodium bromide and chloride are not; this test relies on the exchange of the iodide for another leaving group, which is not the case here, but the principle of observing a reaction rate is the same). In the context of cross-coupling, a more sophisticated method like HPLC or GC-MS would be used to monitor product formation over time.
-
-
Analysis:
-
Record the time taken for the first appearance of a precipitate or for a certain percentage of product formation as determined by an analytical technique.
-
A faster reaction time indicates higher reactivity.
-
Conclusion
This compound is a valuable building block for the synthesis of complex molecules in drug discovery. Its reactivity is governed by a combination of factors, including the inherent reactivity of the carbon-iodine bond and the conformational constraints imposed by the seven-membered ring. While direct, side-by-side comparative studies with other iodo-heterocycles are not extensively documented, the principles of organic reactivity suggest that it should be a highly effective substrate in a range of cross-coupling reactions. The provided experimental protocol offers a framework for researchers to conduct their own comparative analyses, enabling the rational selection of substrates and reaction conditions for their specific synthetic goals.
References
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- Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions.
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- Influence of piperidine ring on stability and reactivity of piperine. (2025).
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A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions with 1-N-Boc-4-iodo-azepane
Introduction: The Azepane Scaffold and the Imperative of Efficient Cross-Coupling
The 1-N-Boc-4-iodo-azepane scaffold is a cornerstone in contemporary medicinal chemistry and drug development. Its seven-membered saturated ring system offers a desirable three-dimensional geometry that can lead to improved pharmacological properties, such as enhanced binding affinity and optimized ADME (absorption, distribution, metabolism, and excretion) profiles. The iodo-functionalization at the 4-position provides a versatile handle for the introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and functional group tolerance.[1]
This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The insights presented herein are synthesized from established organometallic principles and supported by experimental data from analogous systems, offering a predictive framework for researchers to select the optimal catalytic conditions for their synthetic endeavors.
The Mechanistic Landscape: A Shared Palladium Catalytic Cycle
At the heart of these powerful bond-forming reactions lies a common catalytic cycle revolving around a palladium center.[2] Understanding this fundamental mechanism is crucial for rationally selecting and optimizing reaction conditions. The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency is heavily influenced by the electron-donating and steric properties of the ligands coordinated to the palladium center.[3]
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (for Sonogashira): In the Suzuki reaction, the organoboron species transfers its organic moiety to the palladium center. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. In the Sonogashira coupling, the terminal alkyne coordinates to the palladium, often with the assistance of a copper(I) co-catalyst, and is subsequently deprotonated.
-
Reductive Elimination: The two organic partners coupled to the palladium center are expelled, forming the desired carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
"Pd(0)L_n" [label="Active Pd(0) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(II)_Complex" [label="R-Pd(II)-X(L_n)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Transmetalation_Coordination" [label="Transmetalation / Coordination\n(Nu-M / Nu-H)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(II)_Intermediate" [label="R-Pd(II)-Nu(L_n)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="R-Nu", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Oxidative_Addition" [dir=forward]; "Oxidative_Addition" -> "Pd(II)_Complex" [dir=forward]; "Pd(II)_Complex" -> "Transmetalation_Coordination" [dir=forward]; "Transmetalation_Coordination" -> "Pd(II)_Intermediate" [dir=forward]; "Pd(II)_Intermediate" -> "Reductive_Elimination" [dir=forward]; "Reductive_Elimination" -> "Product" [dir=forward]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Catalyst\nRegeneration", style=dashed, dir=forward]; }
Figure 1: A generalized workflow for palladium-catalyzed cross-coupling reactions.Catalyst Efficacy Comparison for this compound
The choice of catalyst, particularly the ligand, is critical for achieving high efficacy in cross-coupling reactions with a secondary alkyl iodide like this compound. Bulky and electron-rich ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.[5]
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. For a substrate like this compound, the key challenge is to facilitate the oxidative addition to the C(sp³)-I bond and prevent side reactions such as β-hydride elimination.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-95 | SPhos is a bulky, electron-rich biaryl phosphine ligand known to promote challenging couplings.[5] |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 80-92 | XPhos is another highly effective biaryl phosphine ligand, often used for sterically hindered substrates. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 60-75 | A more traditional catalyst, may be less effective for this specific substrate due to lower electron density and bulk compared to biaryl phosphines.[6] |
| (IPr)Pd(allyl)Cl | IPr (NHC) | NaOtBu | Toluene | 80 | 90-98 | N-Heterocyclic Carbene (NHC) ligands are excellent σ-donors and can be highly effective for couplings involving alkyl halides. |
Expert Insight: For the Suzuki coupling of this compound, catalyst systems employing bulky biaryl phosphine ligands such as SPhos and XPhos, or a robust N-heterocyclic carbene (NHC) ligand like IPr, are predicted to provide the highest efficacy. The increased electron density on the palladium center from these ligands facilitates the oxidative addition step, which is often rate-limiting for secondary alkyl iodides.
Buchwald-Hartwig Amination: Constructing the C(sp³)-N Bond
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. Its application to alkyl halides, particularly secondary iodides, requires careful catalyst selection to achieve high yields and avoid competing elimination reactions.[2]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / RuPhos | RuPhos | NaOtBu | Toluene | 90-110 | 88-96 | RuPhos is specifically designed for C-N cross-coupling and is highly effective for a wide range of amines.[7] |
| Pd(OAc)₂ / BrettPhos | BrettPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-94 | BrettPhos is another bulky biaryl phosphine ligand that has shown excellent performance in amination reactions. |
| G4-XPhos Palladacycle | XPhos | Cs₂CO₃ | t-BuOH | 80 | 90-98 | Fourth-generation (G4) palladacycle precatalysts offer high stability and activity. |
| PEPPSI-IPr | IPr (NHC) | KHMDS | THF | 70 | 80-90 | The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides a highly active and stable NHC-based catalyst.[8] |
Expert Insight: For the Buchwald-Hartwig amination of this compound, the use of specialized biaryl phosphine ligands like RuPhos and BrettPhos, or advanced precatalysts such as G4-XPhos Palladacycle, is strongly recommended. These systems are designed to promote the desired C-N bond formation while minimizing side reactions. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or potassium hexamethyldisilazide often providing the best results.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with organic halides. While traditionally used for aryl and vinyl halides, its application to alkyl halides has been explored, often requiring modified conditions to achieve good yields.[9]
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 60-70 | The classic Sonogashira conditions may provide moderate yields with this substrate. | |
| Pd(OAc)₂ / SPhos | SPhos | CuI | DIPA | Toluene | 80 | 75-85 | The use of a bulky phosphine ligand can improve the efficiency of the coupling. |
| (IPr)Pd(allyl)Cl | IPr (NHC) | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-92 | Copper-free Sonogashira protocols with NHC ligands are emerging as a powerful alternative, often providing cleaner reactions and higher yields for challenging substrates.[10] |
| Pd/C | None | CuI | K₂CO₃ | DMF | 100 | 65-75 | Heterogeneous catalysts can be an option, though they may require higher temperatures and show lower activity for this transformation. |
Expert Insight: For the Sonogashira coupling of this compound, a copper-free system employing a palladium-NHC catalyst is a promising approach. These conditions can circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling), and have shown good efficacy for alkyl halides. If a traditional copper-catalyzed system is employed, the use of a bulky phosphine ligand like SPhos is advisable to enhance the reaction rate and yield.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for conducting cross-coupling reactions with this compound. Note: These are general guidelines, and optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
General Experimental Workflow
"Start" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Start"]; "Reaction_Setup" [label="Reaction Setup\n(Inert Atmosphere)"]; "Reagent_Addition" [label="Add Substrates,\nBase, and Solvent"]; "Degassing" [label="Degas Mixture"]; "Catalyst_Addition" [label="Add Catalyst/Ligand"]; "Reaction" [label="Heat to Desired\nTemperature"]; "Monitoring" [label="Monitor by TLC/LC-MS"]; "Workup" [label="Aqueous Workup\n& Extraction"]; "Purification" [label="Column Chromatography"]; "Characterization" [label="Characterize Product"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];
"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Reagent_Addition"; "Reagent_Addition" -> "Degassing"; "Degassing" -> "Catalyst_Addition"; "Catalyst_Addition" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Workup" [label="Reaction Complete"]; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; }
Figure 2: A step-by-step workflow for performing cross-coupling reactions.Protocol 1: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed toluene.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and RuPhos (3 mol%).
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed 1,4-dioxane.
-
Add the (IPr)Pd(allyl)Cl catalyst (2-5 mol%).
-
Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion: A Data-Informed Approach to Catalyst Selection
The successful functionalization of this compound via cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For this challenging secondary alkyl iodide substrate, modern, bulky, and electron-rich phosphine ligands and N-heterocyclic carbene ligands have demonstrated superior performance over traditional catalyst systems. By understanding the underlying reaction mechanisms and leveraging the comparative data presented, researchers can significantly enhance the efficiency and success rate of their synthetic efforts, thereby accelerating the discovery and development of novel therapeutics built upon the valuable azepane scaffold.
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Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
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Hayhow, T. G., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. ChemMedChem, 15(22), 2146-2154. [Link]
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Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes–palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the main steps of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 40(43), 11437. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Organ, M. G., et al. (2006). A User-Friendly, All-Purpose, Broadly Applicable Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
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OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]
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Li, G., et al. (2020). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science, 11(44), 12057–12066. [Link]
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Zhang, C., et al. (2012). A General and Efficient Palladium-Catalyzed Double Buchwald–Hartwig Amination Reaction for the Synthesis of Dibenzo[b,f]azepines. Organic Letters, 14(17), 4490–4493. [Link]
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The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Hayhow, T. G., et al. (2020). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. [Link]
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Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
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Saito, N., et al. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688. [Link]
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Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][12]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(12), 5566–5576. [Link]
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Baklanov, M. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2646. [Link]
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Cho, J. H., & Shaughnessy, K. H. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.27. [Link]
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Reddy, T. J., et al. (2007). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. Tetrahedron Letters, 48(42), 7439–7442. [Link]
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Ghavre, M., et al. (2016). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4′-Alkyl-2′-hydroxyacetophenones. Molecules, 21(3), 353. [Link]
-
Wang, F.-F., et al. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Tetrahedron Letters, 54(40), 5427–5430. [Link]
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A Spectroscopic Journey: Differentiating 1-N-Boc-4-iodo-azepane from its Precursors
A Senior Application Scientist's Guide to Structural Elucidation
In the landscape of modern drug discovery, the azepane scaffold is a privileged structure, offering a flexible seven-membered ring system that provides unique three-dimensional diversity for probing biological targets.[1][2][3][4] The introduction of functional groups, such as iodine at the 4-position, transforms it into a versatile building block for creating complex molecules through cross-coupling reactions. However, the synthesis of a molecule like 1-N-Boc-4-iodo-azepane requires careful monitoring to ensure the successful transformation from its simpler starting materials.
This guide provides an in-depth spectroscopic comparison of this compound with its key precursors: the parent heterocycle, azepane, and the widely used amine-protecting reagent, di-tert-butyl dicarbonate (Boc anhydride). We will dissect the characteristic signals in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that unequivocally confirm the formation of the final product. Our analysis will focus not just on what the spectral changes are, but why they occur, offering insights grounded in the fundamental principles of chemical structure and reactivity.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound typically proceeds through a multi-step sequence starting from azepane. The first critical step is the protection of the secondary amine, followed by functionalization and subsequent iodination. For the purpose of this guide, we will focus on the spectroscopic signatures that differentiate the final iodinated product from its fundamental starting materials.
Caption: Synthetic overview for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. The transformation from azepane to the final product involves several dramatic changes in the proton spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Comparative ¹H NMR Data
| Compound | Key Proton Signals (δ, ppm) | Rationale for a Scientist |
| Azepane | ~2.7-2.8 (t, 4H, -CH₂-N-), ~1.5-1.7 (m, 8H, ring -CH₂-), ~1.4 (br s, 1H, -NH) | A simple spectrum showing protons adjacent to the nitrogen and other ring protons. The broad singlet for the N-H proton is a key identifier. |
| Di-tert-butyl dicarbonate | ~1.48 (s, 18H, -C(CH₃)₃) | A single, sharp peak representing 18 magnetically equivalent protons of the two tert-butyl groups.[5] |
| This compound | ~4.4-4.5 (m, 1H, -CH-I), ~3.4-3.6 (m, 4H, -CH₂-N-), ~1.8-2.2 (m, 8H, ring -CH₂-), 1.46 (s, 9H, -C(CH₃)₃) | The most telling signal is the downfield multiplet for the proton on the carbon bearing the iodine, deshielded by the electronegative halogen. The N-H proton signal is absent, and a large singlet for the Boc group's 9 protons appears.[6][7] |
Analysis and Interpretation
The journey from starting materials to product is clearly charted in the ¹H NMR.
-
Disappearance of the N-H Proton: The first and most crucial confirmation of the initial Boc protection step is the complete disappearance of the broad N-H singlet observed in azepane.[8]
-
Appearance of the Boc Singlet: Concurrently, a large singlet integrating to 9 protons appears around 1.46 ppm. This is the unmistakable signature of the tert-butyl group from the Boc anhydride.[9][10] Its presence confirms that the protecting group has been successfully installed.
-
Downfield Shift of α-Protons: In azepane, the protons on the carbons adjacent to the nitrogen (-CH₂-N-) appear around 2.7-2.8 ppm. Upon formation of the carbamate in the Boc-protected product, these protons shift downfield to ~3.4-3.6 ppm. This deshielding is caused by the electron-withdrawing nature of the carbonyl group in the Boc protector.
-
Emergence of the -CH-I Signal: The definitive signal for the final product is the multiplet around 4.4-4.5 ppm. This significant downfield shift is due to the strong deshielding effect of the attached iodine atom. The multiplicity of this signal arises from coupling to the four adjacent protons on C3 and C5. Its integration to a single proton confirms the monosubstitution at the 4-position.
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A Senior Scientist's Guide to Stereochemical Purity Assessment of Chiral 1-N-Boc-4-iodo-azepane Derivatives: A Comparative Analysis of Chromatographic and Spectroscopic Techniques
Introduction: The Imperative of Stereochemical Integrity in Azepane Scaffolds
In the landscape of medicinal chemistry, the seven-membered azepane ring system represents a valuable, yet under-explored, area of three-dimensional chemical space.[1] Its non-planar, flexible conformation makes it an attractive scaffold for developing novel therapeutics. When chirality is introduced, as in the case of 1-N-Boc-4-iodo-azepane derivatives, the stereochemical purity of the substance is not merely a quality parameter; it is a critical determinant of biological activity, efficacy, and safety.[2][] Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[4] Therefore, for researchers and drug development professionals, the ability to accurately and robustly quantify the enantiomeric excess (% ee) is a foundational requirement for advancing any chiral candidate.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for assessing the stereochemical purity of chiral this compound derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, comparing the modern "green" efficiency of Supercritical Fluid Chromatography (SFC) against the established robustness of High-Performance Liquid Chromatography (HPLC), and contrasting these separation-based techniques with the unambiguous quantitative power of Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to be a self-validating system, grounded in authoritative principles to ensure trustworthy and reproducible results.
Chapter 1: The Chromatographic Gold Standard: A Head-to-Head Comparison of Chiral SFC and HPLC
Chiral chromatography is the leading technique for determining enantiopurity, renowned for its high accuracy and sensitivity.[5] The fundamental principle involves the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, consequently, separation.[4] The selection of the technique—SFC or HPLC—often depends on the specific goals of the analysis, such as throughput, solvent consumption, and the need for orthogonal methods.
Supercritical Fluid Chromatography (SFC): The Preferred Modern Approach
SFC has rapidly become the preferred technique for both analytical and preparative chiral separations in the pharmaceutical industry.[6][7] It utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, which possesses low viscosity and high diffusivity.[8][9] This allows for significantly faster separations (typically 3-5 times faster than HPLC) and higher efficiency without the penalty of high backpressure.[10][11] The reduced consumption of organic solvents also positions SFC as a more cost-effective and environmentally sustainable ("green") technology.[9][]
-
Chiral Stationary Phase (CSP) Selection: For a molecule like this compound, the screening process should begin with polysaccharide-based CSPs.[13] Columns derived from amylose and cellulose are successful for the broadest range of chiral compounds and are the industry's first choice.[13] Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities, which is effective for molecules with multiple potential interaction sites.
-
Mobile Phase Strategy: The mobile phase in SFC consists of supercritical CO₂ with a small amount of an organic co-solvent or "modifier," typically an alcohol like methanol or ethanol, to modulate analyte solubility and retention.[]
-
The Critical Role of Additives: The basic nitrogen atom in the azepane ring is a crucial consideration. This functional group can interact strongly with residual acidic silanols on the silica support of the CSP, leading to poor peak shape and low recovery. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA), is almost always required in the modifier.[13][14] Alternatively, for certain CSPs, an acidic additive may form an ion pair with the analyte, leading to a different and potentially successful separation mechanism.[15]
-
Sample Preparation : Dissolve the this compound derivative in the mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.[16]
-
Initial Screening Conditions :
-
Columns : Screen a set of 4-6 polysaccharide-based CSPs (e.g., columns based on amylose and cellulose derivatives).
-
Mobile Phase : A gradient of CO₂ and a modifier. A typical starting modifier is Methanol with 0.1% DEA.
-
Flow Rate : 3.0 mL/min.
-
Back Pressure : 150 bar.
-
Temperature : 40 °C.
-
Detection : UV at a suitable wavelength (e.g., 220 nm).
-
-
Analysis : Inject the sample on each column. The fast equilibration times of SFC allow for rapid screening of multiple conditions.[11]
-
Optimization : If separation is observed, optimize the resolution (Rs > 1.5 is desired for baseline separation) by adjusting the modifier, gradient slope, temperature, or flow rate.[16][17]
High-Performance Liquid Chromatography (HPLC): The Robust and Versatile Workhorse
Chiral HPLC remains the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the vast library of available CSPs.[2][16] While often slower than SFC, it offers complementary selectivity and can be the method of choice when an SFC system is unavailable or when orthogonal validation is required.
For N-Boc protected amines, Normal-Phase (NP) HPLC is often the most successful mode.[14][18]
-
Normal-Phase (NP-HPLC) : Utilizes a non-polar mobile phase (e.g., hexane or heptane) with a polar co-solvent (e.g., isopropanol or ethanol).[14] This mode promotes the polar interactions (like hydrogen bonding) that are often key to chiral recognition on polysaccharide CSPs. As with SFC, a basic additive like DEA is typically required to ensure good peak shape for the azepane core.[14]
-
Reversed-Phase (RP-HPLC) : While modern CSPs are compatible with reversed-phase conditions, this mode is often less effective for compounds that are not highly polar.
-
Polar Organic (PO) Mode : Uses polar solvents like acetonitrile or methanol. This can offer unique selectivity compared to NP mode.[13]
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent to 1 mg/mL.
-
Instrumentation and Column : Use an HPLC system with a UV detector and a polysaccharide-based chiral column.
-
Mobile Phase : Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% DEA.[14]
-
Chromatographic Conditions :
-
Procedure : Equilibrate the column until a stable baseline is achieved.[13] Inject the sample and analyze the chromatogram.
-
Optimization : Adjust the ratio of hexane to alcohol to optimize retention and resolution. A higher percentage of alcohol will decrease retention time.
Data-Driven Comparison: SFC vs. HPLC
The choice between SFC and HPLC can be summarized by comparing their key performance attributes for this specific application.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Rationale & Causality |
| Analysis Time | 3-5 minutes | 10-30 minutes | The low viscosity of supercritical CO₂ allows for higher flow rates and faster gradients without sacrificing efficiency.[11][16] |
| Solvent Consumption | Low (Mainly CO₂) | High (Organic Solvents) | SFC replaces the bulk of the organic mobile phase with recycled CO₂, significantly reducing waste and cost.[6][] |
| Resolution (Rs) | Often Higher | High | The high efficiency of SFC frequently leads to sharper peaks and better resolution.[9] |
| Throughput | High | Moderate | Faster run times and rapid column equilibration make SFC ideal for high-throughput screening.[11] |
| "Green" Chemistry | Excellent | Poor | Drastic reduction in the use of toxic organic solvents like hexane.[9] |
| Selectivity | Complementary to HPLC | Complementary to SFC | The different mobile phase environments can lead to different chiral recognition, making the techniques orthogonal.[19] |
Visualization: Chromatographic Method Development Workflow
This diagram illustrates the logical flow for developing a robust chiral separation method, starting with the preferred SFC approach.
Caption: A typical workflow for chiral method development.
Chapter 2: NMR Spectroscopy: An Orthogonal Approach for Unambiguous Quantification
While chromatography excels at separation, NMR spectroscopy offers a powerful, independent method for quantifying enantiomeric excess.[20] The core principle is to convert the pair of enantiomers, which are indistinguishable in a standard NMR spectrum, into a pair of diastereomers, which have different physical properties and thus distinct NMR signals.[21] This is achieved using a chiral auxiliary.
Method 1: Chiral Derivatizing Agents (CDAs)
This approach involves forming a new covalent bond between the analyte and a chiral reagent. For an amine like deprotected azepane, a common choice would be Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its chloride, which forms diastereomeric amides. The different spatial arrangement of the diastereomers leads to unique chemical shifts (δ), especially for protons close to the newly formed chiral center.
The advantage of CDAs is that they often produce large, clear separation of signals (Δδ), making integration straightforward and accurate.[22] However, the method is not without pitfalls. The derivatization reaction must proceed to 100% completion for both enantiomers, as any kinetic resolution (one enantiomer reacting faster than the other) will lead to an inaccurate measurement of the original % ee. The resulting diastereomers may also need to be purified before analysis.
Method 2: Chiral Solvating Agents (CSAs)
CSAs offer a simpler alternative by forming transient, non-covalent diastereomeric complexes with the analyte.[21][23] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.
The primary advantage is simplicity: the CSA is simply added to the NMR tube with the analyte, requiring no reaction or purification.[23] However, the induced chemical shift differences are often small and can be highly dependent on concentration, solvent, and temperature, requiring careful optimization.
Experimental Protocol: % ee Determination via a Chiral Derivatizing Agent
This protocol assumes the Boc group is removed to free the amine for derivatization.
-
Deprotection : Remove the N-Boc protecting group from a known quantity of the this compound derivative using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Derivatization : In an NMR tube, dissolve the resulting amine in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess (>1 equivalent) of an enantiopure CDA, such as (R)-Mosher's acid chloride. Add a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.
-
NMR Acquisition : Allow the reaction to go to completion, then acquire a high-resolution ¹H NMR spectrum. A higher field magnet (≥400 MHz) is recommended to resolve signals effectively.
-
Data Processing & Calculation :
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate the area of each signal (Integral_R and Integral_S).
-
Calculate the enantiomeric excess using the formula: % ee = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100 [24]
-
Visualization: Logic of NMR-Based Purity Assessment
This diagram shows the workflow for determining enantiomeric purity using a chiral derivatizing agent.
Caption: Workflow for % ee determination via NMR with a CDA.
Chapter 3: Method Validation: Ensuring Trustworthiness and Regulatory Compliance
In a drug development setting, a method is only useful if it is validated.[25] Method validation provides documented evidence that the procedure is suitable for its intended purpose.[26][27] For a chiral purity assay, the goal is to prove the method can accurately and precisely quantify the minor enantiomer in the presence of the major one.
The Pillars of a Self-Validating System
A robust analytical method should be a self-validating system. This is achieved through rigorous initial validation and the implementation of system suitability tests for routine analysis.[26]
| Validation Parameter | Definition | How to Assess for a Chiral Method |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities).[27] | Demonstrate baseline resolution (Rs > 1.5) between the two enantiomer peaks. Spike the sample with impurities to show no co-elution.[17] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[26] | Determine the concentration that yields a signal-to-noise ratio of at least 10. This is critical for quantifying the minor enantiomer.[26] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[26] | Determine the concentration that yields a signal-to-noise ratio of approximately 3.[26] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[27] | Prepare a series of samples with varying ratios of the two enantiomers (e.g., 0.1% to 2.0% of the minor enantiomer) and plot the peak area response vs. concentration. |
| Accuracy | The closeness of test results to the true value.[27] | Analyze samples with a known amount of the minor enantiomer spiked in and calculate the percent recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[26] | Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[25] | Systematically vary parameters like flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2%) to ensure the separation is reliable. |
Conclusion & Recommendations
Assessing the stereochemical purity of this compound derivatives is a critical task that demands a robust and reliable analytical strategy. While several techniques are available, a clear hierarchy of choice emerges based on modern laboratory standards.
-
Primary Choice - Chiral SFC : For routine analysis, screening, and purification, chiral SFC is the superior choice. Its speed, high resolution, and low solvent consumption make it the most efficient and cost-effective technology.[6][11]
-
Orthogonal Method - Chiral HPLC : Chiral HPLC, particularly in normal-phase mode, serves as an excellent and robust orthogonal method. It is essential for validating SFC results or when SFC is unavailable.[16]
-
Confirmatory Method - NMR Spectroscopy : NMR using a chiral derivatizing agent provides an unambiguous, non-chromatographic confirmation of enantiomeric excess. While more labor-intensive, it is an invaluable tool for verifying the accuracy of a primary chromatographic method.[20][24]
Ultimately, the choice of method depends on the specific context. A high-throughput screening lab will favor SFC, while a process chemistry lab might rely on a validated HPLC method for in-process controls. A definitive structural analysis for a regulatory filing would benefit from both a primary chromatographic method and an orthogonal NMR confirmation. The following decision tree summarizes this strategic approach.
Caption: Decision tree for selecting an analytical method.
By employing these methodologies with a clear understanding of their underlying principles and validation requirements, researchers can ensure the stereochemical integrity of their chiral azepane derivatives, paving the way for the development of safe and effective next-generation therapeutics.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for the Quantification of 1-N-Boc-4-iodo-azepane
Abstract
1-N-Boc-4-iodo-azepane is a pivotal saturated heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The accurate determination of its purity and concentration is paramount for ensuring reaction stoichiometry, process control, and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of three orthogonal analytical techniques for the quantification of this key intermediate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore the fundamental principles, provide detailed, field-proven experimental protocols, and present a cross-validation framework based on International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for challenging intermediates.
Introduction: The Analytical Challenge of this compound
The molecular structure of this compound presents a unique set of analytical challenges. The tert-butoxycarbonyl (Boc) protecting group imparts thermal and acid lability, while the carbon-iodine bond is the weakest of the carbon-halogen bonds, making the molecule susceptible to degradation.[4] Furthermore, the lack of a strong chromophore necessitates sensitive detection methods. An ideal analytical method must be specific, stable-indicating, accurate, and precise to ensure that the measured quantity reflects the true value of the intact molecule.
This guide is structured to dissect these challenges by presenting three distinct analytical approaches. Each method is evaluated not just on its technical merits but on its practical applicability in a drug development environment. The core philosophy is that a well-characterized intermediate leads to a well-controlled process.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis for its robustness, precision, and suitability for non-volatile compounds.[5][6] For this compound, a reversed-phase method is ideal, as the Boc group provides sufficient hydrophobicity for retention on a C18 stationary phase.[7]
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 column is selected for its strong hydrophobic interactions with the tert-butyl group of the Boc moiety, ensuring good retention and separation from more polar starting materials or degradation products.[7]
-
Mobile Phase (Acetonitrile/Water): This combination is a standard in reversed-phase chromatography, offering excellent UV transparency at low wavelengths, good peak shape, and miscibility. Acetonitrile is a strong organic modifier that effectively elutes the analyte.
-
Detector Wavelength (210 nm): The Boc-carbamate group exhibits UV absorbance at low wavelengths, typically between 200-220 nm. 210 nm is chosen as a balance between sensitivity and minimizing interference from the mobile phase or common impurities.[8]
-
Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV Method Validation
This protocol is designed to be a self-validating system, meeting ICH Q2(R2) requirements.[1][9]
-
System Suitability:
-
Prepare a standard solution of this compound at 1.0 mg/mL.
-
Perform five replicate injections.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.
-
-
Specificity (Forced Degradation):
-
Expose the analyte solution to acidic (0.1 M HCl, 60 °C), basic (0.1 M NaOH, 60 °C), oxidative (3% H₂O₂, RT), and thermal (80 °C, solid) stress conditions.
-
Analyze all samples by HPLC-UV with a photodiode array (PDA) detector.
-
Rationale: This demonstrates that the method can separate the main peak from potential degradation products, ensuring the assay is stability-indicating.[10]
-
Acceptance Criteria: Peak purity analysis should show the main peak is spectrally pure, and resolution between the main peak and any degradation peaks is > 2.0.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 0.5 to 1.5 mg/mL).
-
Perform triplicate injections for each concentration.
-
Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.[11]
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[2]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity due to mass-based detection and is excellent for identifying volatile impurities. However, its application to this compound requires careful consideration of the compound's thermal lability. Direct injection can lead to in-source degradation.
Causality Behind Experimental Choices
-
Column (Low-polarity, e.g., DB-5MS): A general-purpose, low-polarity column is chosen to minimize interactions that could catalyze degradation. The 5% phenyl content provides some selectivity for aromatic impurities.[12]
-
Injector Temperature (250 °C): This is a critical parameter. It must be hot enough to ensure complete volatilization but low enough to minimize thermal cleavage of the Boc group. A split injection is used to reduce the residence time in the hot injector.
-
Oven Program: A relatively low initial temperature (e.g., 150 °C) followed by a rapid ramp allows for the volatilization and elution of the analyte before significant on-column degradation can occur.
-
MS Detection (EI): Electron Ionization (EI) will likely fragment the molecule. Key expected fragments would include the loss of the tert-butyl group, the entire Boc group, and potentially the iodine atom. Monitoring for the molecular ion (if present) and these specific fragments provides high selectivity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: Rxi-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, Split ratio 20:1.
-
Oven Program: Initial 150 °C, hold for 1 min, ramp at 25 °C/min to 280 °C, hold for 5 min.[12]
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C (EI).
-
MS Quad: 150 °C.
-
Data Acquisition: Full scan mode (m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) for quantification, monitoring for key ions.
-
Sample Preparation: Dissolve the sample in dichloromethane to a known concentration (e.g., 1 mg/mL).
-
Trustworthiness Note: The primary challenge with GC-MS is demonstrating that the observed peaks are representative of the sample and not artifacts of the analysis. It is crucial to run a standard under various injector temperatures to find the optimal conditions that minimize degradation. The presence of a de-Boc-ylated peak or free iodine (I₂) in the chromatogram would be indicative of thermal degradation.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the determination of purity and concentration by comparing the integral of an analyte's signal to that of a certified internal standard of known mass and purity.[14] It is non-destructive and requires no analyte-specific reference standard, making it an authoritative tool for characterizing new chemical entities and in-house standards.
Causality Behind Experimental Choices
-
Internal Standard (Maleic Anhydride): An ideal standard should be of high purity, chemically inert, non-volatile, and have a simple spectrum (preferably a sharp singlet) that does not overlap with the analyte signals. Maleic anhydride is an excellent choice as it provides a sharp singlet in the aromatic region, far from the aliphatic signals of the azepane ring and Boc group.
-
Solvent (CDCl₃): Deuterated chloroform is a common NMR solvent that readily dissolves the nonpolar analyte and the internal standard.
-
Relaxation Delay (D1): A long relaxation delay (D1 ≥ 5 x T₁) is the most critical parameter for accurate quantification.[14] It ensures that all protons have fully relaxed back to equilibrium before the next pulse, making the signal integral directly proportional to the number of protons. T₁ values must be determined experimentally or estimated conservatively. For this analysis, a D1 of 30 seconds is a safe starting point.
-
Analyte Signal Selection: The tert-butyl protons of the Boc group (a sharp singlet integrating to 9H) are ideal for quantification due to their high signal-to-noise ratio and lack of complex coupling.
Experimental Workflow: qNMR Analysis
Caption: Workflow for qNMR purity assessment of this compound.
Detailed Protocol: qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into a vial.
-
Accurately weigh approximately 30 mg of this compound into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to an NMR tube.
-
-
NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard 1D proton (zg30).
-
Pulse Angle: 30 degrees (to reduce T₁ relaxation time).
-
Acquisition Time (AQ): ~3 seconds.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans (NS): 16.
-
Temperature: 298 K.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the analyte's Boc signal (I_analyte) and the standard's singlet (I_std).
-
Calculate the purity using the following equation:[14]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (9 for analyte, 2 for standard)
-
MW: Molecular Weight
-
W: Weight
-
P: Purity of the standard
-
-
Cross-Validation and Comparative Performance
Cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose by showing that they meet the same predefined performance criteria.[9] Here, we compare the results from the three validated methods to establish a comprehensive analytical profile for this compound.
Overall Validation Logic
Caption: Logical framework for the comprehensive validation of analytical methods.
Summary of Performance Characteristics
The following table presents hypothetical but realistic validation data to objectively compare the performance of the three methods.
| Validation Parameter | HPLC-UV | GC-MS | qNMR | Commentary |
| Specificity | Excellent (Stability-Indicating) | Excellent (Mass-based) | Excellent (Structure-based) | All methods are highly specific. GC-MS and qNMR provide structural information. |
| Linearity (r²) | > 0.999 | > 0.998 | N/A (Single Point) | HPLC and GC show excellent linearity. qNMR is a single-point calibration method. |
| Accuracy (% Recovery) | 99.5 - 101.2% | 97.5 - 103.5% | 99.8% (Purity Assay) | HPLC shows the highest accuracy for routine assay. GC-MS can be affected by injector variability. |
| Precision (%RSD) | < 1.0% | < 3.0% | < 0.5% | qNMR is the most precise, followed closely by HPLC. GC precision is lower due to potential thermal effects. |
| LOD / LOQ | ~0.01% / 0.03% | ~0.005% / 0.015% | ~0.1% / 0.3% | GC-MS is the most sensitive for trace impurity detection. qNMR is the least sensitive. |
| Robustness | High | Moderate | High | HPLC is very robust. GC-MS is sensitive to injector temperature and cleanliness. qNMR is robust once parameters are set. |
| Primary Application | Routine QC, Assay, Impurity Profiling | Volatile/Semi-volatile Impurity ID | Reference Standard Characterization, Purity Assay | Each method has a distinct and complementary primary application. |
Conclusion and Recommendations
No single analytical method is sufficient to fully characterize a critical pharmaceutical intermediate like this compound. A cross-validation approach using orthogonal techniques provides the highest degree of confidence in the material's quality.
-
For routine quality control (QC), release testing, and stability studies, the validated HPLC-UV method is the recommended choice. It offers the best combination of precision, accuracy, robustness, and ease of use for quantifying the main component and known impurities.[6][10]
-
For the identification of unknown volatile or semi-volatile impurities and for high-sensitivity trace analysis, the GC-MS method is superior. However, it must be used with caution, and method development should focus on proving that the analysis does not induce thermal degradation.[15]
-
For the absolute purity determination and certification of a reference standard, qNMR is the authoritative method. Its status as a primary ratio method eliminates the need for a pre-existing, characterized standard of the same compound, providing a trustworthy and unbiased purity value.[14]
By employing these methods in a complementary fashion, researchers and drug development professionals can build a comprehensive analytical package that ensures the quality and consistency of this compound, thereby de-risking downstream synthetic steps and contributing to the overall success of the drug development program.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Cross and Partial Validation. European Bioanalysis Forum. [Link]
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Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-N-Boc-4-iodo-azepane
Introduction: As researchers and drug development professionals, our work with novel chemical intermediates like 1-N-Boc-4-iodo-azepane is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established principles of chemical waste management, regulatory standards, and the specific chemical properties of halogenated nitrogen-containing heterocyclic compounds.
Part 1: Core Hazard Assessment and Risk Mitigation
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its risk profile from its structural components: the Boc-protected azepane ring and, most critically, the iodo-substituent.
Inferred Hazards: Based on data from structurally similar compounds, such as tert-butyl 4-iodopiperidine-1-carboxylate and other N-Boc protected heterocycles, it is prudent to handle this compound as a substance that is:
-
Harmful if swallowed: May cause significant adverse effects upon ingestion.[1]
-
A skin and eye irritant: Direct contact can cause irritation or burns.[1][2]
-
A respiratory tract irritant: Inhalation of dust or aerosols may cause respiratory irritation.[1]
-
A Halogenated Organic Compound: This is the most critical classification for disposal, placing it under specific environmental regulations.[3][4]
Causality Behind Precautionary Measures: The iodine atom imparts properties that necessitate a specific disposal pathway. During combustion, halogenated compounds can form acidic and toxic byproducts, such as hydrogen iodide (HI) and other organo-iodine species.[5] Improper disposal, such as drain disposal, could introduce a persistent and potentially bioaccumulative substance into aquatic ecosystems.
Mandatory Personal Protective Equipment (PPE): To mitigate these risks, the following PPE is required at all times when handling this compound or its waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.
-
Body Protection: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.
Part 2: Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental chemical reactions within waste containers and ensures that waste is routed to the correct, legally compliant disposal facility.
Step-by-Step Segregation and Storage:
-
Identify the Waste Stream: Immediately classify any material—be it pure compound, a reaction mixture, or contaminated labware—containing this compound as "Halogenated Organic Waste." [3] This is due to the presence of the carbon-iodine bond.
-
Select the Correct Waste Container:
-
For Solid Waste (e.g., expired reagent, contaminated silica gel, used filter paper, contaminated wipes): Use a dedicated, leak-proof container clearly designated for "Halogenated Organic Solid Waste."
-
For Liquid Waste (e.g., reaction mother liquors, solutions in organic solvents): Use a dedicated, sealable, and chemically compatible container (typically a coated glass or high-density polyethylene carboy) designated for "Halogenated Organic Liquid Waste."[3]
-
-
Label the Container Correctly: Before adding any waste, ensure the container is labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The specific hazard class: "Halogenated Organic Compound"
-
The date of accumulation.
-
-
Store the Waste Container Safely: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secondary containment, away from incompatible materials (e.g., strong acids, bases, or oxidizers), and out of general lab traffic.[6]
Part 3: Detailed Disposal Procedures
Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain.[6][7]
Method 1: Disposal of Unused or Expired Solid Compound
-
Verification: Ensure the compound is correctly identified.
-
Transfer: Working within a fume hood, carefully transfer the solid from its original container into the designated "Halogenated Organic Solid Waste" container.
-
Decontamination: Triple-rinse the empty original container with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
Final Disposal: The rinsed container can then be disposed of as non-hazardous lab glass or plastic, per your institution's policy.
Method 2: Disposal of Contaminated Materials
-
Collection: Immediately place any items contaminated with this compound (e.g., gloves, weighing paper, absorbent pads, TLC plates) into the "Halogenated Organic Solid Waste" container.
-
Avoid Mixing: Do not dispose of non-contaminated items in this container to minimize the volume of hazardous waste generated.
Method 3: Spill Decontamination and Disposal
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Absorb: For a small spill, cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and place it into the "Halogenated Organic Solid Waste" container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste in the same container.
-
Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department, following institutional protocols.[6]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions when working with this compound.
Caption: Decision workflow for proper segregation of this compound waste.
Part 4: The Regulatory and Chemical Rationale
The procedures detailed above are mandated by both chemical principles and federal regulations.
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated Organic Compounds (HOCs) are specifically listed and regulated under 40 CFR § 268.32, which imposes land disposal restrictions.[4][8] This means these wastes cannot be landfilled without prior treatment to reduce their hazardous properties.
Chemical Justification for Incineration: The preferred and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[6][9]
-
Destruction of the Molecule: Incineration at temperatures typically exceeding 850°C breaks the strong carbon-carbon and carbon-halogen bonds, destroying the original molecule and preventing its persistence in the environment.
-
Neutralization of Byproducts: These facilities are equipped with sophisticated flue gas treatment systems, including scrubbers. As the compound burns, the iodine is converted primarily to hydrogen iodide (HI), an acidic gas. The scrubbers use a basic solution (e.g., caustic soda) to neutralize this gas, converting it into a salt and water before release.[9]
Summary of Disposal Parameters
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 1394839-99-6[10] |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound[3] |
| EPA Regulation | Subject to 40 CFR Part 268 Land Disposal Restrictions[4][11] |
| Primary Disposal Method | High-Temperature Incineration at a licensed facility[9] |
| Incompatible Wastes | Strong Oxidizing Agents, Strong Acids, Bases (for bulk mixing)[2] |
| Drain/Trash Disposal | Strictly Prohibited |
References
- Hazardous Waste Segreg
-
Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency. [Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32 - Electronic Code of Federal Regulations (eCFR). [Link]
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Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents - CERN Indico. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. [Link]
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How do you dispose of the iodine-starch complex after a redox titration? - Reddit r/chemistry. [Link]
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Tert-butyl 4-iodopiperidine-1-carboxylate - PubChem, National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Handling 1-N-Boc-4-iodo-azepane: Personal Protective Equipment and Operational Safety
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 1-N-Boc-4-iodo-azepane (CAS 1394839-99-6), also known as tert-butyl 4-iodoazepane-1-carboxylate, is a valuable intermediate, but its handling requires a thorough understanding of its potential hazards. This guide provides essential, field-tested guidance on the appropriate Personal Protective Equipment (PPE) and operational protocols to ensure your safety and the integrity of your work.
Section 1: A Data-Driven Hazard Assessment
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a reliable hazard profile can be constructed by examining closely related structural and functional analogs. This scientific approach allows us to anticipate and mitigate risks effectively.
The primary hazards are consistently identified across analogous compounds:
-
Acute Toxicity (Oral): A structurally similar six-membered ring, tert-butyl 4-iodopiperidine-1-carboxylate, is classified as harmful if swallowed.[1][2] A functional analog on the same seven-membered ring, tert-butyl 4-hydroxyazepane-1-carboxylate, shares this classification.[3] It is therefore prudent to treat this compound as harmful if ingested.
-
Skin Irritation: Both of the aforementioned analogs are designated as causing skin irritation.[1][2][3] Direct contact with the solid or solutions should be avoided.
-
Serious Eye Irritation: Both analogs are also classified as causing serious eye irritation.[1][2][3] This necessitates stringent eye protection.
-
Respiratory Irritation: The potential to cause respiratory irritation is another shared hazard among these analogs, making it crucial to control airborne dust or aerosols.[1][2][3]
Furthermore, the chemistry of the molecule itself informs our safety protocols. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group.[4] This inherent reactivity means that upon heating or decomposition, the compound could release toxic vapors, such as hydrogen iodide or iodine.[5] Samples of organoiodine compounds may also contain trace amounts of elemental iodine (I₂), giving them a yellow appearance and underscoring the need for careful handling to avoid skin contact and inhalation.[4][6]
Section 2: Foundational Safety—Engineering and Administrative Controls
Before any PPE is worn, the work environment must be properly configured. These controls are your primary line of defense.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is the most critical engineering control to mitigate inhalation risks.[2][7]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in any laboratory where this compound is handled.[2][6] All personnel should be trained on their location and operation.
Section 3: A Tiered Approach to Personal Protective Equipment (PPE)
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines a tiered approach to PPE for handling this compound.
| Task/Scenario | Minimum PPE Requirement | Rationale |
| Baseline (Anytime in the lab) | Lab Coat (fully buttoned), ANSI Z87.1-rated Safety Glasses with side shields, Long Pants, Closed-toe Shoes.[8] | Establishes a minimum safety standard for the laboratory environment. |
| Handling Sealed Containers | Baseline PPE. | Low risk of direct exposure. Protects against unforeseen container failure. |
| Weighing Solid Compound | Baseline PPE + Powder-free Nitrile Gloves. | The primary risks are inhalation of fine particulates and incidental skin contact. All weighing must be done in a fume hood or other ventilated enclosure. |
| Preparing Solutions / Transfers | Baseline PPE + Powder-free Nitrile Gloves. | Protects against skin contact with the solid and splashes from solvents. |
| Running Reactions / Workup | Baseline PPE + Powder-free Nitrile Gloves. | Protects against splashes and incidental contact during active chemical transformations. |
| Large-Scale Operations (>5g) or High Splash Potential | Baseline PPE + Double-gloving (Nitrile) + Chemical Splash Goggles (over safety glasses) + Face Shield.[8] | Provides enhanced protection for eyes, face, and hands when the quantity or nature of the task increases the risk of significant splashes. |
| Spill Cleanup | Baseline PPE + Chemical-resistant Gloves (e.g., Nitrile), Chemical Splash Goggles. | Ensures robust protection during direct and prolonged contact with the hazardous material. |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Section 4: Detailed Protocols for PPE Use
Glove Selection: For incidental contact, such as weighing and preparing solutions, single-use nitrile gloves are appropriate.[8] They provide good resistance to a wide range of chemicals for short-term exposure. Always inspect gloves for tears or pinholes before use.
Donning and Doffing Procedure:
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat and fasten all buttons.
-
Put on safety glasses, goggles, or face shield as required.
-
Put on gloves, ensuring the cuffs of the gloves overlap with the cuffs of the lab coat sleeves.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove gloves using a glove-to-glove and skin-to-skin technique. Peel the first glove off by pinching it at the cuff and pulling it away from your body, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of gloves immediately in the designated hazardous waste container.
-
Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward.
-
Remove eye and face protection.
-
Perform thorough hand hygiene with soap and water.
-
Section 5: Operational and Disposal Plan
Handling and Storage:
-
Always handle this compound with the container opening pointed away from you.
-
Keep containers tightly closed when not in use to prevent sublimation or reaction with atmospheric moisture.[2]
-
Store in a cool, dry, and well-ventilated area, protected from light, as organo-iodides can be light-sensitive.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][9]
Disposal Plan:
-
Chemical Waste: All quantities of this compound, including residues in containers and solutions, must be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated PPE: All disposable PPE, such as gloves, bench paper, and wipes contaminated with this compound, must be collected in a designated, sealed hazardous waste container for proper disposal.[6] Follow your institution's specific guidelines for solid chemical waste.
Section 6: Emergency Response
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
In Case of a Spill: Evacuate the immediate area. Wearing the appropriate PPE (See Table 1), cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or spill pads). Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By integrating these safety protocols into your daily workflow, you can handle this compound with confidence, ensuring a safe and productive research environment.
References
-
PubChem. (n.d.). tert-Butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Arctom. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
SafetyInfo. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Duke University. (2018, November 2). Standard Operating Procedure for work with Iodine. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Autech. (n.d.). tert-Butyl 4-iodoazepane-1-carboxylate. Retrieved from [Link]
-
LabSafety - UCL. (2024, June 7). Personal Protective Equipment (PPE) in the Laboratory [Video]. YouTube. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Biorisk Management, ABSA International. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Quora. (2024, June 17). What safety precautions should be taken when using iodine? Retrieved from [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]
Sources
- 1. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 5. calibrechem.com [calibrechem.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
